(Rac)-Norcantharidin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABVEXCGCXWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884158 | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-12-6, 51154-98-4, 29745-04-8 | |
| Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcantharidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 29745-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3, hexahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Rac)-Norcantharidin: A Technical Guide on Chemical Structure, Properties, and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcantharidin (B1212189) (NCTD) is a demethylated analog of cantharidin (B1668268), a bioactive compound historically isolated from blister beetles (Mylabris phalerata)[1][2]. (Rac)-Norcantharidin refers to the racemic mixture of this compound[3]. While cantharidin itself exhibits potent anticancer activity, its clinical application is limited by significant toxicity[4][5][6]. NCTD was developed to retain the therapeutic efficacy of its parent compound while exhibiting a more favorable toxicity profile, particularly with reduced myelosuppression and urinary tract irritation[1][7][8]. Synthetically accessible, NCTD has been utilized in China for the treatment of various cancers, including primary hepatoma[1][2][9][10].
This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and multifaceted mechanisms of action. It summarizes quantitative data on its biological activity and presents detailed protocols for key experimental assays, aiming to serve as a valuable resource for professionals in oncology research and drug development.
Chemical Structure and Physicochemical Properties
This compound, systematically named (1S,2R,6S,7R)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione, is a bridged bicyclic heterocyclic compound[11]. It is the demethylated derivative of cantharidin[1][12]. The structure is characterized by a 7-oxabicyclo[2.2.1]heptane core fused with a dicarboxylic anhydride (B1165640) group[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₄ | [1][11] |
| Molecular Weight | 168.15 g/mol | [1][11] |
| CAS Number | 5442-12-6 | [3][13] |
| Appearance | Colorless, odorless, crystalline powder | [1] |
| Solubility | Slightly soluble in water and ethanol; Soluble in hot water and acetone. | [1][5] |
| XLogP3-AA | -0.1 | [11] |
Synthesis
Norcantharidin can be efficiently synthesized via a Diels-Alder reaction between furan (B31954) and maleic anhydride[1][14]. This method provides a straightforward and scalable route to the core bicyclic structure, facilitating the production of NCTD and its derivatives for research and clinical use[14]. Subsequent modifications and derivatizations can be performed to explore structure-activity relationships[15][16][17].
Pharmacological Properties and Mechanism of Action
NCTD exerts its anticancer effects through multiple mechanisms, including the inhibition of key cellular enzymes, induction of programmed cell death (apoptosis and autophagy), and cell cycle arrest[1][2][10].
Inhibition of Protein Phosphatases
A primary molecular mechanism of Norcantharidin is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[6][7][18]. PP2A is a crucial tumor suppressor that regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis[7]. By inhibiting PP2A, NCTD disrupts cellular signaling homeostasis, leading to cell cycle arrest and apoptosis[7]. It generally displays a degree of selectivity for PP2A over PP1[19].
Induction of Apoptosis
NCTD is a potent inducer of apoptosis in a wide range of cancer cell lines[1][2]. This process is mediated through several distinct signaling pathways.
-
Extrinsic (Death Receptor) Pathway : NCTD has been shown to upregulate the CD95 receptor (Fas) and its ligand (CD95L), leading to the activation of the initiator caspase-8 and subsequent executioner caspases, culminating in apoptosis in colorectal cancer cells[9].
-
Intrinsic (Mitochondrial) Pathway : The mitochondrial pathway is a common mechanism for NCTD-induced apoptosis. It involves the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of caspase-9[20]. This release is often regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins, a ratio that NCTD shifts in favor of apoptosis[20].
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are involved in mediating NCTD's effects. Persistent activation of the JNK signaling pathway has been identified as a crucial step in NCTD-induced apoptosis in hepatoma cells[21].
-
TR3 Dependent Pathway : In melanoma cells, NCTD can induce the translocation of the orphan nuclear receptor TR3 from the nucleus to the mitochondria. There, TR3 interacts with Bcl-2, promoting the release of cytochrome c and inducing apoptosis[22].
-
Endoplasmic Reticulum (ER) Stress : NCTD can induce ER stress, leading to the activation of the PERK, IRE1α, and ATF4-CHOP pathways, which subsequently trigger apoptosis in cervical cancer cells[23].
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of norcantharidin, a protein phosphatase type-2A inhibitor, on the growth of normal and malignant haemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin | C8H8O4 | CID 9877482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound (Standard) | this compound标准品 | MCE [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Synthesis and anticancer activity of norcantharidin-galactose derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Norcantharidin induces melanoma cell apoptosis through activation of TR3 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Norcantharidin vs. Norcantharidin Stereoisomers: An In-depth Technical Guide on Stereospecific Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norcantharidin (B1212189) (NCTD), a demethylated analog of cantharidin, is a potent inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A) and exhibits significant anti-tumor activity. It is commonly used in its racemic form, ((Rac)-Norcantharidin). However, the existence of stereoisomers raises critical questions about their differential biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the comparative activities of racemic Norcantharidin and its stereoisomers, focusing on their synthesis, cytotoxicity against cancer cell lines, protein phosphatase inhibition, and the underlying signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological processes to aid researchers in the field of drug discovery and development.
Introduction
Norcantharidin, the anhydride (B1165640) of exo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, possesses a unique bridged bicyclic structure that gives rise to stereoisomerism. The relative orientation of the anhydride ring to the oxygen bridge defines the exo and endo isomers. While the exo form is the therapeutically relevant isomer, the synthesis and activities of various derivatives with differing stereochemistry have been explored to understand the structure-activity relationships (SAR) that govern their biological effects. This guide will delve into the nuances of Norcantharidin's stereospecific activity.
Synthesis and Stereochemistry
The synthesis of Norcantharidin typically proceeds via a Diels-Alder reaction between furan (B31954) and maleic anhydride, which results in the exo isomer. Subsequent hydrogenation of the double bond yields Norcantharidin[1][2]. The synthesis of various Norcantharidin analogs has been extensively reported, with modifications aimed at enhancing solubility, reducing toxicity, and improving anti-cancer efficacy[3][4].
While detailed protocols for the chiral separation of Norcantharidin itself are not extensively published in the readily available literature, general methods for chiral separations using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are well-established for similar compounds.
Comparative Biological Activity: this compound vs. Stereoisomers
While comprehensive studies directly comparing the racemic mixture of Norcantharidin with its purified stereoisomers are limited, research on the stereoisomers of Norcantharidin derivatives provides valuable insights into the potential for stereospecific activity.
Protein Phosphatase Inhibition
Norcantharidin and its analogs are well-documented inhibitors of the serine/threonine protein phosphatases PP1 and PP2A[5][6]. This inhibition is a key mechanism of their anti-cancer effects.
Table 1: Inhibition of Protein Phosphatases by Norcantharidin and its Analogs
| Compound | Target | IC50 (µM) | Selectivity (PP1/PP2A) | Reference |
| Norcantharidin | PP1 | 9.0 ± 1.4 | 0.33 | [7] |
| PP2A | 3.0 ± 0.4 | [7] | ||
| Morphilino-substituted analog (9) | PP2A | 2.8 ± 0.10 | - | [7] |
| Thiomorpholine-substituted analog (10) | PP1 | 3.2 ± 0 | 1.59 | [7] |
| PP2A | 5.1 ± 0.41 | [7] | ||
| Amide-acid analog (23) | PP1 | ~15 | ~0.2 | [5] |
| PP2A | ~3 | [5] | ||
| Amide-acid analog (24) | PP1 | ~15 | ~0.2 | [5] |
| PP2A | ~3 | [5] |
Cytotoxicity in Cancer Cell Lines
The anti-proliferative effects of Norcantharidin and its analogs have been evaluated across a wide range of cancer cell lines.
Table 2: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Norcantharidin | HT29 | Colorectal | ~45 | [7] |
| SW480 | Colorectal | ~45 | [7] | |
| MCF-7 | Breast | 7.5 | ||
| A2780 | Ovarian | 4.4 | ||
| BE2-C | Neuroblastoma | 3.7 | ||
| HCT116 | Colorectal | 54.71 ± 4.53 (48h IC50) | [8] | |
| HT-29 | Colorectal | 41.73 ± 7.69 (48h IC50) | [8] | |
| Morphilino-substituted analog (9) | Various | - | ~9.6 | [7] |
| trans-27 (Norcantharidin-inspired analog) | MCF-7 | Breast | 2.9 | |
| HT29 | Colorectal | 6.4 | ||
| A2780 | Ovarian | 2.2 | ||
| BE2-C | Neuroblastoma | 2.2 |
Studies on the stereoisomers of Norcantharidin-inspired tetrahydroepoxyisoindole carboxamides have shown that trans isomers can exhibit marginally increased cytotoxicity compared to their cis counterparts. However, another study on a different set of diastereomeric pairs found no significant difference in cytotoxicity. This suggests that the impact of stereochemistry on cytotoxicity may be dependent on the specific structural modifications of the Norcantharidin scaffold.
Signaling Pathways Modulated by Norcantharidin
Norcantharidin induces apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling pathways.
MAPK Signaling Pathway
Norcantharidin has been shown to induce apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun NH2-terminal Kinase (JNK)[9][10].
Caption: Norcantharidin-induced MAPK signaling pathway leading to apoptosis.
Cell Cycle Regulation
Norcantharidin can induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines. This is a common mechanism for anti-cancer drugs that interfere with cell division.
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocols
Protein Phosphatase (PP1 and PP2A) Inhibition Assay
This colorimetric assay measures the inhibition of PP1 and PP2A activity.
Materials:
-
Recombinant PP1 and PP2A enzymes
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA, pH 7.4)
-
This compound and its stereoisomers
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and its stereoisomers).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective phosphatase enzyme (PP1 or PP2A).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HT-29, MCF-7)
-
Cell culture medium and supplements
-
This compound and its stereoisomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its stereoisomers for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 values.
Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cancer cell lines
-
This compound and its stereoisomers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the compounds as described for the MTT assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action involving the inhibition of protein phosphatases and modulation of key signaling pathways. While the currently available literature provides limited direct comparative data on the stereospecific activities of the parent Norcantharidin isomers, studies on its derivatives suggest that stereochemistry can influence biological activity, including cytotoxicity. Further research focusing on the synthesis, chiral separation, and parallel biological evaluation of individual Norcantharidin stereoisomers is warranted. Such studies will be crucial for elucidating the precise structure-activity relationships and could lead to the development of more potent and selective anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake these important investigations.
References
- 1. Cytotoxicity of a Series of Norcantharidin-Inspired Tetrahydroepoxyisoindole Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of norcantharidin analogues: towards PP1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Anticancer Effects of (Rac)-Norcantharidin
This compound (NCTD), a demethylated analog of cantharidin, is a small molecule compound that has garnered significant interest in oncology research.[1] Used clinically in China for cancer treatment, NCTD exhibits a multi-targeted anticancer profile with lower toxicity compared to its parent compound, cantharidin.[1][2][3] This technical guide provides a comprehensive overview of the in vitro anticancer effects of NCTD, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanisms of Action
NCTD exerts its anticancer effects by modulating a variety of cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and autophagy. These effects are mediated by its influence on several key signaling pathways.
Induction of Apoptosis
NCTD induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic (Mitochondrial) Pathway : NCTD treatment leads to the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, which inhibits their function.[2][4] This disrupts the mitochondrial membrane potential (ΔΨm), causing the release of cytochrome c from the mitochondria into the cytoplasm.[2][5] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and apoptosis.[4][6]
-
Extrinsic (Death Receptor) Pathway : NCTD can upregulate the expression of Fas and its ligand (FasL), activating the death receptor pathway.[5] It also activates the TRAIL-R2/DR5 signal transduction pathway.[2] This activation leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8 and caspase-10, which then activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[2][5]
Cell Cycle Arrest
A primary mechanism of NCTD's antiproliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase.[2][7][8]
-
G2/M Phase Arrest : NCTD treatment increases the expression and phosphorylation of p21Cip1/Waf1 and CDC25C.[2][4] The upregulation of the cyclin-dependent kinase inhibitor p21 and alterations in CDC25C (a phosphatase that activates the cyclin B1/Cdk1 complex) prevent cells from entering mitosis.[2][9] While initial exposure can increase cyclin B1-associated kinase activity, prolonged treatment leads to a significant reduction in cyclin B1 protein levels, solidifying the mitotic arrest.[4]
-
S Phase Arrest : In some cancer cell lines, such as human bladder cancer TSGH 8301 cells, NCTD has been shown to induce S-phase arrest.[5]
Modulation of Key Signaling Pathways
NCTD's effects on apoptosis and the cell cycle are controlled by its interaction with several upstream signaling cascades.
-
MAPK Pathway : NCTD activates the extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways, which are critically involved in its pro-apoptotic effects.[6] However, it does not appear to activate the p38 MAPK pathway.[6]
-
PI3K/Akt/NF-κB Pathway : In mantle cell lymphoma, NCTD has been shown to downregulate the PI3K/Akt pathway, which subsequently prevents the phosphorylation and nuclear translocation of NF-κB, a key transcription factor for cell survival genes like Bcl-2 and cyclin D1.[10][11]
-
c-Met/mTOR Pathway : NCTD can induce cytotoxic autophagy in hepatocellular carcinoma cells by inhibiting the c-Met/mTOR signaling pathway.[2]
-
TRAF5/NF-κB Pathway : In colorectal cancer cells, NCTD's anticancer activity is linked to its regulation of the TRAF5/NF-κB signaling pathway.[3]
Quantitative Data on Anticancer Efficacy
The cytotoxic and antiproliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 h | 104.27 ± 13.31 | [3] |
| 48 h | 54.71 ± 4.53 | [3] | ||
| 72 h | 37.68 ± 3.92 | [3] | ||
| HT-29 | Colorectal Cancer | 24 h | 118.40 ± 6.06 | [3] |
| 48 h | 41.73 ± 7.69 | [3] | ||
| 72 h | 24.12 ± 1.37 | [3] | ||
| LoVo | Colorectal Cancer | 48 h | 9.46 (IC20) | [12] |
| DLD-1 | Colorectal Cancer | 48 h | 50.47 (IC20) | [12] |
| HL-60 | Leukemia | 24 h | ~50 | [13] |
| A549 | Non-Small Cell Lung | Not Specified | Dose-dependent | [8] |
| HepG2 | Hepatocellular Carcinoma | 48 h | ~30 (µg/ml) | [6] |
| Z138 | Mantle Cell Lymphoma | 24 h | Dose-dependent | [10] |
| Mino | Mantle Cell Lymphoma | 24 h | Dose-dependent | [10] |
Note: Some studies report dose-dependent effects without specifying IC50 values. Conversion from µg/ml to µM for HepG2 uses NCTD's molecular weight of 168.15 g/mol .
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration | Time | Effect | Reference |
| HL-60 | 5, 10, 50 µmol/L | 24 h | Blockage of S and G2+M phases | [13] |
| A549 | 0, 5, 10, 20, 40 µM | 24 h | G2/M phase arrest | [8] |
| Dose-dependent increase in apoptosis | [8] | |||
| Jurkat T cells | Not Specified | Not Specified | G2/M phase arrest | [7] |
| SK-N-SH | 0-40 µmol/L | 24 h | G2/M phase arrest | [14] |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the anticancer effects of this compound, based on methodologies cited in the literature.[15][16][17]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle : The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
-
Protocol :
-
Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of NCTD (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol :
-
Cell Treatment : Culture and treat cells with NCTD as described for the viability assay.
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend approximately 1×106 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Quantification :
-
Annexin V(-) / PI(-) : Viable cells
-
Annexin V(+) / PI(-) : Early apoptotic cells
-
Annexin V(+) / PI(+) : Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Protocol :
-
Cell Treatment : Treat cells with NCTD for the desired duration (e.g., 24 hours).
-
Harvesting : Collect cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Quantification : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the pathways modulated by NCTD.
-
Protocol :
-
Protein Extraction : Treat cells with NCTD, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3, Cyclin B1, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effector mechanisms of norcantharidin-induced mitotic arrest and apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharidin induces cell cycle arrest and inhibits progression of human leukemic Jurkat T cells through mitogen-activated protein kinase-mediated regulation of interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Anticancer activity and mechanisms of norcantharidin-Nd3II on hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norcantharidin Induces HL-60 Cells Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
(Rac)-Norcantharidin: A Deep Dive into its Modulation of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a promising multi-target anti-cancer agent.[1][2] Beyond its direct cytotoxic effects on tumor cells, NCTD exhibits profound immunomodulatory and anti-angiogenic properties, significantly impacting the complex tumor microenvironment (TME). This guide provides a comprehensive technical overview of the mechanisms by which NCTD reshapes the TME, focusing on key signaling pathways, quantitative effects on cellular components, and detailed experimental methodologies. The information presented is intended to empower researchers and drug development professionals in harnessing the therapeutic potential of NCTD.
Introduction
The tumor microenvironment, a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. This compound, a synthetic derivative of a traditional Chinese medicine component, has garnered significant attention for its ability to modulate this intricate network.[1][3] With a favorable toxicity profile compared to its parent compound, cantharidin, NCTD is being actively investigated for its pleiotropic anti-cancer effects.[4] This document synthesizes the current understanding of NCTD's impact on the TME, with a focus on its effects on immune cell polarization and angiogenesis.
Modulation of the Immune Microenvironment
NCTD orchestrates a shift in the immune landscape of the TME from an immunosuppressive to an anti-tumor state. This is primarily achieved through the repolarization of tumor-associated macrophages (TAMs) and the induction of apoptosis in regulatory T cells (Tregs).
Repolarization of Tumor-Associated Macrophages (TAMs)
NCTD promotes the polarization of TAMs from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[3][5] M1 macrophages are characterized by the secretion of pro-inflammatory cytokines and their ability to present tumor antigens, thereby stimulating an adaptive immune response.[3]
Signaling Pathway: The primary mechanism involves the inhibition of the JAK2/STAT3 signaling pathway .[3][6] NCTD has been shown to downregulate the phosphorylation of JAK2 and STAT3 in colorectal cancer cells.[7] This inhibition leads to an increase in the secretion of Colony-Stimulating Factor 2 (CSF2), also known as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), by both cancer cells and macrophages.[3][5] CSF2 is a key cytokine that drives the differentiation and activation of macrophages towards the M1 lineage.[3]
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(Rac)-Norcantharidin: A Technical Guide for Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in hepatocellular carcinoma (HCC) research. Possessing a more favorable toxicity profile than its parent compound, NCTD has demonstrated potent anti-tumor activities, including the induction of apoptosis and autophagy, and the inhibition of tumor metastasis. This technical guide provides an in-depth overview of the core mechanisms of NCTD in HCC, detailed experimental protocols for its study, and a summary of key quantitative data. Furthermore, this guide presents visual representations of the critical signaling pathways modulated by NCTD, offering a comprehensive resource for researchers in the field of oncology and drug development.
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with a high mortality rate. The quest for more effective and less toxic therapeutic agents is a paramount objective in oncology research. This compound (NCTD) has been identified as a promising candidate due to its multifaceted anti-cancer properties. This document serves as a technical resource, consolidating the current understanding of NCTD's action in HCC to facilitate further research and development.
Mechanism of Action in Hepatocellular Carcinoma
NCTD exerts its anti-tumor effects on HCC through several interconnected mechanisms:
-
Induction of Apoptosis: NCTD has been shown to induce programmed cell death in HCC cells. This is a primary mechanism of its anti-cancer activity.
-
Induction of Autophagy: Beyond apoptosis, NCTD can trigger autophagic cell death in HCC cells, further contributing to its cytotoxic effects.[1]
-
Inhibition of Metastasis: NCTD can suppress the migration and invasion of HCC cells, key processes in tumor metastasis.
-
Modulation of Key Signaling Pathways: NCTD's anti-tumor activity is mediated through its influence on critical intracellular signaling cascades, primarily the c-Met-mTOR and JAK/STAT3 pathways. It has also been shown to impact the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on NCTD in various HCC cell lines.
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | NCTD Concentration (µM) | Incubation Time (hours) | Assay Method | Reference |
| HepG2 | 20, 40, 60 | Not Specified | CCK-8 | [2] |
| Huh7 | 20, 40, 60 | Not Specified | CCK-8 | [2] |
| MHCC97-H | 20, 40, 60 | Not Specified | CCK-8 | [2] |
| Huh7 | 0-20 | 24 | MTT | [3] |
| HepG2 | 25, 50, 100, 200 (as NCTD-NLC) | 24, 48 | MTT | [4] |
| HepG2, Hepa 1-6 | 50 | 48 | MTT | [5] |
Table 2: this compound-Induced Apoptosis in Hepatocellular Carcinoma Cell Lines
| Cell Line | NCTD Concentration (µg/ml) | Treatment Duration (hours) | Apoptosis Rate (%) | Method | Reference |
| HepG2 | 10 | 24 | 18.23 ± 1.19 | Flow Cytometry (Annexin V-FITC) | [6] |
| HepG2 | 20 | 24 | 32.5 ± 2.30 | Flow Cytometry (Annexin V-FITC) | [6] |
| HepG2 | 40 | 24 | 48.23 ± 1.17 | Flow Cytometry (Annexin V-FITC) | [6] |
| HepG2 | Not specified (as NCTD-NLC) | Not Specified | Concentration-dependent increase | Flow Cytometry | [4] |
| HepG2, Hepa 1-6 | 50 µM (with 2-DG) | 48 | Increased nuclear condensation | DAPI staining | [5] |
Key Signaling Pathways Modulated by this compound
NCTD's therapeutic effects in HCC are intricately linked to its ability to modulate key signaling pathways that govern cell survival, proliferation, and metastasis.
The c-Met/mTOR Signaling Pathway
The c-Met receptor tyrosine kinase and the downstream mammalian target of rapamycin (B549165) (mTOR) are frequently dysregulated in HCC. NCTD has been shown to inhibit this pathway.[4] By reducing the phosphorylation of both c-Met and mTOR, NCTD can induce autophagic cell death in HCC cells.[4]
The JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another critical mediator of HCC progression. NCTD has been demonstrated to suppress this signaling cascade. By inhibiting the JAK2/STAT3 pathway, NCTD can impede interleukin-6 (IL-6)-induced epithelial-mesenchymal transition (EMT) and cell invasiveness in HCC cells.[7]
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in HCC. While the direct inhibitory effects of NCTD on this pathway are part of a broader mechanism shared with its parent compound, cantharidin, it is understood that inhibition of upstream signals like c-Met can lead to downstream suppression of PI3K/Akt/mTOR signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on HCC cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of NCTD on HCC cells.
-
Cell Seeding: Seed HCC cells (e.g., Huh7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[3][5]
-
NCTD Treatment: Treat the cells with various concentrations of NCTD (e.g., 0, 2.5, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for 24 to 48 hours.[3][5]
-
MTT Incubation: After the treatment period, remove the media and add 100 µL of MTT solution (5 mg/mL in culture media) to each well. Incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Discard the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Quantify the results by measuring the absorbance at 590 nm using a microplate reader.[5]
References
- 1. IL-6/STAT3 signaling pathway induces prostate apoptosis response protein-4(PAR-4) to stimulate malignant behaviors of hepatocellular carcinoma cells | Annals of Hepatology [elsevier.es]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR-Dependent Stabilization of Oncogenic Far-Upstream Element Binding Proteins in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Anti-Cancer Potential of Racemic Norcantharidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcantharidin (B1212189) (NCTD), a demethylated analog of cantharidin (B1668268), has emerged as a compound of significant interest in oncology research. Derived from the blister beetle (Mylabris phalerata), cantharidin has a long history in traditional Chinese medicine for its anti-cancer properties. However, its clinical utility has been hampered by significant toxicity. Racemic norcantharidin, a synthetic derivative, retains the therapeutic efficacy of its parent compound but exhibits a more favorable toxicity profile, making it a promising candidate for further drug development.[1][2][3] This technical guide provides a comprehensive overview of the effects of racemic norcantharidin on various cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. It further elucidates the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of cancer therapeutics.
Quantitative Efficacy of Racemic Norcantharidin on Cancer Cell Lines
The cytotoxic and anti-proliferative effects of racemic norcantharidin have been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the reported IC50 values of racemic norcantharidin, providing a comparative view of its efficacy.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24h | 104.27 ± 13.31 | [1] |
| 48h | 54.71 ± 4.53 | [1] | ||
| 72h | 37.68 ± 3.92 | [1] | ||
| HT-29 | Colorectal Cancer | 24h | 118.40 ± 6.06 | [1] |
| 48h | 41.73 ± 7.69 | [1] | ||
| 72h | 24.12 ± 1.37 | [1] | ||
| HeLa | Cervical Cancer | 72h | 40.96 ± 5.33 | [4][5] |
| SiHa | Cervical Cancer | 72h | 100.12 ± 0.30 | [5] |
| MDA-MB-231 | Breast Cancer | 24h, 48h, 72h | 6, 30, 60 (Dose-dependent inhibition) | [6] |
| KB | Oral Cancer | 24h | 15.06 µg/ml | [7] |
| Normal Buccal Keratinocytes | Normal Oral Cells | 24h | 216.29 µg/ml | [7] |
Note: IC50 values can vary based on experimental conditions such as cell density and assay methodology.
Core Mechanisms of Action
Racemic norcantharidin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
NCTD has been consistently shown to trigger apoptosis in a variety of cancer cells. This is evidenced by morphological changes such as nuclear condensation and DNA fragmentation.[8] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of a series of caspases.
Cell Cycle Arrest
In addition to inducing apoptosis, norcantharidin disrupts the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase.[6] This prevents cancer cells from dividing and proliferating.
Key Signaling Pathways Modulated by Racemic Norcantharidin
The anti-tumor activity of racemic norcantharidin is underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and death.
Caspase and Mitochondrial Pathway
NCTD treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[9] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating cell growth and apoptosis. In HeLa cells, norcantharidin has been shown to induce apoptosis by upregulating the phosphorylation of JNK and subsequently ERK, while p38 MAPK activation was not observed.[8][10]
TRAF5/NF-κB Signaling Pathway in Colorectal Cancer
In colorectal cancer cell lines HCT116 and HT-29, norcantharidin was found to downregulate the expression of TRAF5, a key regulator of the NF-κB signaling pathway.[1] This leads to a decrease in the phosphorylation of IκBα and p65, ultimately inhibiting the NF-κB pathway and promoting apoptosis.[1]
Akt/NF-κB Signaling Pathway in Breast Cancer
In the highly metastatic human breast cancer cell line MDA-MB-231, norcantharidin has been shown to suppress cell growth by inhibiting the Akt and NF-κB signaling pathways.[6][11] Treatment with NCTD reduces the phosphorylation of Akt and the expression of NF-κB.[6][11]
YAP Pathway in Non-Small Cell Lung Cancer (NSCLC)
Norcantharidin has demonstrated the ability to reverse cisplatin (B142131) resistance in NSCLC cells by regulating the Yes-associated protein (YAP) pathway.[12][13][14] Combined treatment with NCTD and cisplatin significantly sensitizes resistant cells to cisplatin-induced growth inhibition by reducing YAP promoter activity and the expression of its target genes.[12][14]
αvβ6-ERK Signaling Pathway in Colon Cancer
In HT-29 colon cancer cells, norcantharidin induces apoptosis by targeting the αvβ6-extracellular signal-related kinase (ERK) signaling pathway.[13][15][16] Treatment with NCTD leads to a decrease in the expression of αvβ6 integrin and a reduction in the phosphorylation of ERK, thereby disrupting this pro-survival pathway.[13][15][16]
Experimental Protocols
This section provides an overview of the standard methodologies used in the cited research to evaluate the effects of racemic norcantharidin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of racemic norcantharidin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically around 570 nm).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with norcantharidin, then harvested.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium (B1200493) Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with norcantharidin, harvested, and fixed (e.g., with ethanol).
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Cell Seeding: Cells are grown to form a confluent monolayer in a culture plate.
-
Creating the Wound: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing norcantharidin or a control.
-
Imaging: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).
-
Analysis: The rate of wound closure is measured to determine the effect of norcantharidin on cell migration.
Conclusion and Future Directions
Racemic norcantharidin demonstrates significant anti-cancer activity across a range of cancer cell lines by inducing apoptosis and cell cycle arrest. Its ability to modulate multiple key signaling pathways, including the caspase, MAPK, NF-κB, and YAP pathways, highlights its potential as a multi-targeted therapeutic agent. The favorable toxicity profile of norcantharidin compared to cantharidin further enhances its clinical promise.
Future research should focus on in vivo studies to validate the efficacy and safety of racemic norcantharidin in preclinical animal models. Further investigation into its potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies is also warranted. The development of novel drug delivery systems could enhance its bioavailability and tumor-targeting capabilities, further optimizing its therapeutic index.[3][17] A deeper understanding of the molecular mechanisms underlying its action will be crucial for the rational design of clinical trials and the successful translation of this promising compound into a valuable tool in the fight against cancer.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. ibidi.com [ibidi.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Norcantharidin induces apoptosis in HeLa cells through caspase, MAPK, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Suppression of growth of highly-metastatic human breast cancer cells by norcantharidin and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Norcantharidin induces HT-29 colon cancer cell apoptosis through the alphavbeta6-extracellular signal-related kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Norcantharidin induces HT‐29 colon cancer cell apoptosis through the αvβ6–extracellular signal‐related kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Norcantharidin: A Deep Dive into its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268), has emerged as a compound of significant interest in oncology research. Possessing a more favorable toxicity profile than its parent compound, NCTD has demonstrated potent anti-tumor activities across a spectrum of cancer types. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the signaling pathways it modulates, with a focus on quantitative data and detailed experimental methodologies.
Core Biological Activities
NCTD exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest. It has also been shown to inhibit tumor metastasis and induce autophagy in cancer cells.[1][2]
Primary Molecular Targets: Protein Phosphatases
The principal molecular targets of this compound are the serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3][4] These enzymes play crucial roles in regulating a multitude of cellular processes, and their inhibition by NCTD disrupts normal cellular signaling, leading to an anti-tumor response.
Quantitative Inhibition Data
The inhibitory potency of NCTD against PP1 and PP2A has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of NCTD required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PP1 | 9.0 ± 1.4 | [5] |
| This compound | PP2A | 3.0 ± 0.4 | [5] |
| Morphilino-substituted NCTD analogue | PP2A | 2.8 ± 0.10 | [5] |
| Thiomorpholine-substituted NCTD analogue | PP1 | 3.2 ± 0 | [5] |
| Thiomorpholine-substituted NCTD analogue | PP2A | 5.1 ± 0.41 | [5] |
| Cantharidin Analogue 19 | PP1 | 5.9 ± 2.2 | [5] |
| Cantharidin Analogue 19 | PP2A | 0.79 ± 0.1 | [5] |
| NCTD Analogue 10 | PP1 | 13 ± 5 | [6] |
| NCTD Analogue 10 | PP2A | 7 ± 3 | [6] |
| NCTD Analogue 16 | PP1 | 18 ± 8 | [6] |
| NCTD Analogue 16 | PP2A | 3.2 ± 0.4 | [6] |
Anti-Proliferative and Cytotoxic Activity
NCTD has demonstrated significant dose- and time-dependent inhibition of cell viability across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Time Point(s) | Reference |
| HCT116 | Colorectal Cancer | 104.27 ± 13.31, 54.71 ± 4.53, 37.68 ± 3.92 | 24h, 48h, 72h | [7] |
| HT-29 | Colorectal Cancer | 118.40 ± 6.06, 41.73 ± 7.69, 24.12 ± 1.37 | 24h, 48h, 72h | [7] |
| Various | Colorectal, Breast, Ovarian, Lung, Skin, Prostate, Neuroblastoma, Glioblastoma | ~45 (GI50) | Not Specified | [5] |
| MCF-7 | Breast Cancer | 105.34 | 72h | [8] |
| C-33A, HeLa | Cervical Cancer | Concentration-dependent inhibition observed | Not Specified | [9] |
Key Signaling Pathways Modulated by this compound
The inhibition of PP1 and PP2A by NCTD triggers a cascade of downstream signaling events, ultimately leading to the observed anti-cancer effects.
Apoptosis Induction Pathways
NCTD induces apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
NCTD upregulates the expression of Fas and Fas Ligand (FasL), initiating the extrinsic pathway through caspase-8 activation.[10] Concurrently, it modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane potential loss, cytochrome c release, and subsequent activation of caspase-9 in the intrinsic pathway.[11] Both pathways converge on the activation of the executioner caspase-3, leading to apoptosis.[11][12]
Cell Cycle Regulation
NCTD has been shown to induce cell cycle arrest at various phases, depending on the cell type and concentration. This is often associated with the modulation of key cell cycle regulatory proteins.
For instance, in some cancer cells, NCTD upregulates the expression and phosphorylation of p21 and CDC25C, while downregulating Cyclin B1 and Cdc2, leading to G2/M phase arrest.[2][13] In other contexts, it can induce S-phase arrest.[10][14]
Other Key Signaling Pathways
-
MAPK Pathway: NCTD activates extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK), which are involved in mediating its apoptotic effects.[12][15]
-
TRAF5/NF-κB Pathway: In colorectal cancer, NCTD has been found to regulate the TRAF5/NF-κB signaling pathway.[7]
-
c-Met/Akt/mTOR Pathway: NCTD can suppress the c-Met/Akt/mTOR pathway in human osteosarcoma cells.[2][14]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of NCTD on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of NCTD (e.g., 0, 10, 20, 40, 80, 160, 320 µM) for different time points (e.g., 24, 48, 72 hours).[7][9][16]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the log of the NCTD concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after NCTD treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of NCTD for a specified time (e.g., 24 or 48 hours).[7]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The cell population can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To determine the effect of NCTD on the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Treat cells with NCTD as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by NCTD.
Protocol:
-
Lyse NCTD-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising anti-cancer agent with well-defined biological activities and molecular targets. Its ability to inhibit protein phosphatases PP1 and PP2A triggers a cascade of signaling events that culminate in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research may focus on the development of more potent and selective NCTD analogs and their evaluation in preclinical and clinical settings.
References
- 1. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ajol.info [ajol.info]
- 12. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity and mechanisms of norcantharidin-Nd3II on hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Norcantharidin: From Ancient Blister Beetles to Modern Anticancer Agent
A Comprehensive Technical Guide on the Discovery, History, and Analogs of Norcantharidin (B1212189)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of norcantharidin (NCTD), a significant small molecule in cancer research. We will delve into its historical roots, the evolution of its synthesis, its mechanism of action, and the development of its analogs. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
A Historical Odyssey: The Origins of Norcantharidin
The story of norcantharidin begins not in a modern laboratory, but in ancient medicinal practices. For over two millennia, the dried bodies of blister beetles, particularly those of the Mylabris genus, were used in traditional Chinese medicine to treat a variety of ailments, including what was described as "abdominal mass," likely referring to tumors.[1] The active compound responsible for the therapeutic and toxic effects of these beetles was identified as cantharidin (B1668268).
While cantharidin demonstrated potent anticancer properties, its clinical application was severely limited by its significant toxicity, particularly to the gastrointestinal and urinary tracts.[2] This challenge spurred the development of a less toxic derivative. By removing the two methyl groups from the cantharidin molecule, scientists synthesized norcantharidin (exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride).[1][3] This structural modification successfully reduced the compound's toxicity while retaining, and in some cases enhancing, its antitumor efficacy.[3][4] Norcantharidin has since been used clinically in China for the treatment of various cancers, including those of the liver, esophagus, and stomach.[1]
Synthesis of Norcantharidin and Its Analogs
The primary synthesis of norcantharidin is achieved through a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), followed by catalytic hydrogenation.[5] This method provides a straightforward and efficient route to the core structure of norcantharidin.
The development of norcantharidin analogs has been a key focus of research to further improve its therapeutic index and explore new biological activities. These modifications primarily involve the anhydride ring, the bridging oxygen, and the carbon backbone. Structure-activity relationship (SAR) studies have revealed that the bridging oxygen and the anhydride moiety are crucial for its antitumor activity.[6] Removal of the bridging oxygen often leads to a loss of cytotoxicity, while modifications of the anhydride can either maintain or enhance its effects.[6]
A variety of analogs have been synthesized, including:
-
Norcantharimides: Formed by reacting norcantharidin with various amines, these analogs have shown a broad spectrum of cytotoxicity against different cancer cell lines.[7] Analogs with long alkyl chains (C10, C12, C14) have demonstrated the highest levels of cytotoxicity.[7]
-
Acid Amide Derivatives: Opening the anhydride ring and forming amide bonds with different moieties has yielded compounds with altered solubility and biological activity.
-
Dicarboxylic Acid Derivatives: Coupling norcantharidin with other anticancer agents, such as camptothecin, has produced conjugates with synergistic effects.[6]
-
Prodrugs: To enhance bioavailability and reduce toxicity, prodrugs of norcantharidin have been developed, for instance, by creating hybrid molecules with podophyllotoxin.[6]
Quantitative Analysis of Biological Activity
The anticancer efficacy of norcantharidin and its analogs has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the median lethal dose (LD50) in animal models.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Norcantharidin | HCT116 | Colorectal Cancer | 54.71 ± 4.53 (48h) | [3] |
| Norcantharidin | HT-29 | Colorectal Cancer | 41.73 ± 7.69 (48h) | [3] |
| Norcantharidin | HCT116 | Colorectal Cancer | 49.25 ± 0.3 (24h) | [8] |
| Norcantharidin | SW620 | Colorectal Cancer | 27.74 ± 0.03 (24h) | [8] |
| Norcantharidin | LOVO | Colorectal Cancer | ~18.2 (VEGF-induced) | [9] |
| Norcantharidin | HT29 | Colon Cancer | 14 | [10] |
| Norcantharidin | SJ-G2 | Glioblastoma | 15 | [10] |
| Norcantharidin Analog (isopropyl tail) | HT29 | Colon Cancer | 19 | [10] |
| Norcantharidin Analog (isopropyl tail) | SJ-G2 | Glioblastoma | 21 | [10] |
| Norcantharidin Analog (terminal phosphate) | BE2-C | Neuroblastoma | 9 | [10] |
| Norcantharimide Analog (trans-27) | MCF-7 | Breast Cancer | 2.9 | [11] |
| Norcantharimide Analog (trans-27) | HT29 | Colon Cancer | 6.4 | [11] |
| Norcantharimide Analog (trans-27) | A2780 | Ovarian Cancer | 2.2 | [11] |
| Cantharidin | HCT116 | Colorectal Cancer | 12.4 ± 0.27 (24h) | [8] |
| Cantharidin | SW620 | Colorectal Cancer | 27.43 ± 1.6 (24h) | [8] |
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Norcantharidin | BDF1 Mice (Male) | Intraperitoneal | 21.8 mg/kg | [12] |
| Norcantharidin | BDF1 Mice (Female) | Intraperitoneal | 22.4 mg/kg | [12] |
Mechanisms of Action: Signaling Pathways
Norcantharidin exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.
TRAF5/NF-κB Signaling Pathway
Norcantharidin has been shown to regulate the TRAF5/NF-κB signaling pathway in colorectal cancer cells.[3] This pathway is crucial for cell survival and inflammation, and its inhibition by norcantharidin contributes to apoptosis.
c-Met/Akt/mTOR Signaling Pathway
In human osteosarcoma cells, norcantharidin induces apoptosis and inhibits proliferation by targeting the c-Met/Akt/mTOR pathway.[13] This pathway is a critical regulator of cell growth, survival, and metabolism.
VEGFR2/MEK/ERK Signaling Pathway
Norcantharidin has also been identified as an inhibitor of tumor angiogenesis by blocking the VEGFR2/MEK/ERK signaling pathway.[9] This pathway is essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer effects of norcantharidin and its analogs.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Norcantharidin or its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treat the cells with various concentrations of norcantharidin or its analogs for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Norcantharidin or its analogs
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of norcantharidin or its analogs for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Norcantharidin or its analogs
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of norcantharidin or its analogs.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
Norcantharidin has traveled a remarkable path from a component of an ancient remedy to a clinically used anticancer drug. Its journey highlights the value of exploring natural products for therapeutic leads. The development of a diverse range of analogs has further expanded its potential, with some derivatives showing enhanced potency and selectivity. The multifaceted mechanism of action of norcantharidin, involving the modulation of key signaling pathways, provides a strong rationale for its continued investigation.
Future research should focus on several key areas:
-
Clinical Trials: While used in China, more extensive and well-controlled international clinical trials are needed to fully establish the efficacy and safety of norcantharidin and its most promising analogs in a broader patient population.
-
Combination Therapies: Investigating the synergistic effects of norcantharidin with other chemotherapeutic agents, targeted therapies, and immunotherapies could lead to more effective treatment regimens and overcome drug resistance.
-
Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the pharmacokinetic profile of norcantharidin, enhance its tumor-targeting capabilities, and further reduce its systemic toxicity.
-
Analog Development: Continued exploration of the structure-activity relationships of norcantharidin analogs will be crucial for designing next-generation compounds with superior anticancer properties and fewer side effects.
The story of norcantharidin is a testament to the power of chemical innovation in transforming traditional knowledge into modern medicine. As our understanding of its complex biology deepens, norcantharidin and its analogs hold the promise of becoming even more valuable tools in the fight against cancer.
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cantharidin and Its Analogue Norcantharidin Inhibit Metastasis—Inducing Genes S100A4 and MACC1 [mdpi.com]
- 9. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Norcantharidin's Modulation of Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Norcantharidin (NCTD), a synthetic derivative of cantharidin, has demonstrated significant anti-tumor activity in a variety of cancer cell lines. A primary mechanism underlying its therapeutic potential is the profound regulation of cell cycle progression. This technical guide provides an in-depth analysis of the molecular mechanisms through which NCTD exerts its effects on the cell cycle. It summarizes key quantitative data, details experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound has emerged as a promising anti-cancer agent due to its ability to interfere with the cell cycle, inducing arrest at various phases and promoting apoptosis.[1][2] This guide will explore the dose-dependent effects of NCTD on cell cycle distribution and the expression of key regulatory proteins.
Quantitative Effects of this compound on Cell Cycle Progression
The impact of NCTD on cell cycle progression is both dose- and cell-type-dependent. Generally, NCTD induces cell cycle arrest, most prominently at the G2/M phase, although S-phase and G0/G1 arrest have also been observed.[3][4]
Dose-Dependent Effects on Cell Cycle Phase Distribution
The following table summarizes the quantitative effects of NCTD on the distribution of cells in different phases of the cell cycle in various cancer cell lines.
| Cell Line | NCTD Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| ACHN (Renal Carcinoma) | 0 µM (Control) | 24 h | ~65% | ~25% | ~10% | [5] |
| 10 µM | 24 h | ~60% | ~20% | ~20% | [5] | |
| 100 µM | 24 h | ~45% | ~15% | ~40% | [5] | |
| 200 µM | 24 h | ~30% | ~10% | ~60% | [5] | |
| TSGH 8301 (Bladder Cancer) | 20 µM | 0 h (Control) | - | ~25% | - | [4] |
| 6 h | - | ~35% | - | [4] | ||
| 12 h | - | ~45% | - | [4] | ||
| 24 h | - | ~55% | - | [4] | ||
| HCT116 (Colorectal Cancer) | 50 µM | 48 h | Increased | Decreased | Increased | [6] |
| HT-29 (Colorectal Cancer) | 40 µM | 48 h | Decreased | - | Increased | [6] |
| 60 µM | 48 h | Decreased | - | Increased | [6] |
Effects on Cell Cycle Regulatory Protein Expression
NCTD modulates the expression and activity of key proteins that drive the cell cycle. A consistent finding is the downregulation of proteins that promote G2/M transition and the upregulation of CDK inhibitors.
| Cell Line | NCTD Concentration | Treatment Duration | Protein | Change in Expression | Reference |
| ACHN (Renal Carcinoma) | 10 - 200 µM | 24 h | Cyclin B1 | Dose-dependent decrease | [1][5] |
| 10 - 200 µM | 24 h | pCDC25C | Dose-dependent decrease | [1][5] | |
| 10 - 200 µM | 24 h | p21 | Dose-dependent increase | [1][5] | |
| 10 - 200 µM | 24 h | pCDC2 | Dose-dependent increase | [5] | |
| A549 (Non-small cell lung cancer) | Not specified | 24 h | Cyclin D3 | Decreased | [1] |
| Not specified | 24 h | Cyclin E2 | Decreased | [1] | |
| Not specified | 24 h | Cyclin B1 | Increased | [1] | |
| Not specified | 24 h | Cyclin A | Increased | [1] | |
| Not specified | 24 h | p21 | Increased | [1] | |
| Not specified | 24 h | cdc2 | Decreased | [1] | |
| HL-60 (Leukemia) | Not specified | 12 h | Cdc6 | Cleavage/Degradation | [7] |
Signaling Pathways Modulated by this compound
NCTD's regulation of the cell cycle is orchestrated through its influence on several critical signaling pathways. A primary target is Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in cell cycle control.
Inhibition of Protein Phosphatase 2A (PP2A)
NCTD is a known inhibitor of PP2A.[8] Inhibition of PP2A leads to the hyperphosphorylation of its substrate proteins, which can disrupt the normal progression of the cell cycle. This altered phosphorylation status affects the activity of downstream kinases and cell cycle regulators, contributing to cell cycle arrest.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
NCTD has been shown to activate MAPK signaling pathways, including the ERK and JNK pathways, in a cell-type-specific manner.[1] Activation of these pathways can, in turn, influence the expression and activity of cell cycle-related proteins, ultimately leading to G2/M arrest and apoptosis.[1][5] For instance, activation of ERK and JNK can lead to the modulation of proteins such as p21 and Cyclin B1.[1]
Experimental Protocols
To aid researchers in studying the effects of this compound on cell cycle progression, this section provides detailed methodologies for key experiments.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the impact of NCTD on the cell cycle.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., ACHN, HCT116, TSGH 8301).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
NCTD Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of NCTD or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
Flow Cytometry for Cell Cycle Analysis
This protocol is for staining cells with Propidium Iodide (PI) to analyze DNA content.
-
Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
This protocol outlines the steps to detect the levels of cell cycle regulatory proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
CDK Activity Assay
This protocol provides a general method for measuring the activity of specific CDKs.
-
Immunoprecipitation: Lyse cells and immunoprecipitate the target CDK (e.g., CDK1/Cdc2) using a specific antibody conjugated to agarose (B213101) beads.
-
Kinase Reaction: Resuspend the immunoprecipitated CDK-cyclin complexes in a kinase buffer containing a suitable substrate (e.g., histone H1) and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Reaction Termination: Stop the reaction by adding SDS sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. The intensity of the phosphorylated substrate band is proportional to the CDK activity.
Logical Relationship of NCTD-Induced Cell Cycle Arrest
The following diagram illustrates the logical progression from NCTD treatment to the downstream effect of cell cycle arrest.
Conclusion
This compound effectively modulates cell cycle progression in various cancer models, primarily by inducing G2/M phase arrest. This is achieved through the inhibition of key regulatory proteins like Cyclin B1 and pCDC25C, and the upregulation of CDK inhibitors such as p21. The underlying mechanisms involve the inhibition of PP2A and the activation of MAPK signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of NCTD and the development of novel anti-cancer strategies targeting the cell cycle.
References
- 1. The Cell-Cycle Regulatory Protein p21CIP1/WAF1 Is Required for Cytolethal Distending Toxin (Cdt)-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CDK inhibitor p27 (Kip1) in mammary development and carcinogenesis: insights from knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Periodic changes of cyclin D1 mRNA stability are regulated by PC4 modifications in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p27Kip1 as a Biomarker and Target for Treatment of Cancer [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (Rac)-Norcantharidin: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical Data, Experimental Protocols, and Signaling Pathways
(Rac)-Norcantharidin (NCTD) , a demethylated analog of cantharidin, has emerged as a compound of significant interest in preclinical cancer research. Possessing a more favorable toxicity profile than its parent compound, NCTD has demonstrated potent anti-tumor activities across a range of cancer models.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental methodologies to support further research and development.
Anti-Cancer Activity: A Multi-pronged Approach
NCTD exerts its anti-neoplastic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][5] These effects are orchestrated through the modulation of multiple intracellular signaling pathways.
Induction of Apoptosis
NCTD is a potent inducer of programmed cell death in cancer cells.[6] This is achieved through both intrinsic and extrinsic apoptotic pathways. One of the key mechanisms involves the upregulation of the CD95 receptor/ligand system, leading to the activation of caspase-8 and subsequent executioner caspases.[7] In human hepatoma HepG2 cells, NCTD-induced apoptosis requires the activation of the caspase-9/caspase-3 cascade.[8] Furthermore, NCTD has been shown to alter the ratio of pro-apoptotic to anti-apoptotic proteins, further tipping the cellular balance towards cell death.[9] In HL-60 cells, NCTD induces apoptosis and a caspase-3-dependent cleavage of the DNA replication-initiation protein Cdc6.[10]
Cell Cycle Arrest
A hallmark of NCTD's anti-proliferative activity is its ability to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including colorectal cancer, glioblastoma, and leukemia.[3][11] In some instances, at high concentrations, it can also induce a G0/G1 phase arrest.[3] This disruption of the cell cycle prevents cancer cells from progressing through mitosis, ultimately leading to reduced tumor growth. For example, in human osteosarcoma cells, NCTD was found to arrest cells at the S phase.[12]
Anti-Angiogenesis
NCTD has been shown to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis.[5][13] It can suppress the production of vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis.[13] In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that NCTD inhibits VEGF-induced cell proliferation, migration, invasion, and the formation of capillary-like structures.[5][14]
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of NCTD are mediated by its influence on several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for therapeutic response.
-
JAK2/STAT3 Pathway: NCTD has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[3][15]
-
TRAF5/NF-κB Pathway: In colorectal cancer, NCTD has been found to regulate the TRAF5/NF-κB signaling pathway, leading to the suppression of malignant cell proliferation and the induction of apoptosis.[1]
-
VEGFR2/MEK/ERK Pathway: The anti-angiogenic effects of NCTD are, in part, mediated by its ability to block the phosphorylation and activation of VEGFR2 and downstream kinases MEK and ERK.[5][14]
-
c-Met/Akt/mTOR Pathway: In human osteosarcoma cells, NCTD has been shown to inhibit the c-Met/Akt/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic effects.[12]
-
MAPK Pathways (ERK and JNK): In human hepatoma HepG2 cells, NCTD-induced apoptosis is associated with the activation of the ERK and JNK signaling pathways.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on this compound.
| Cell Line | Cancer Type | Assay Type | Time Point (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Cell Viability | 24 | 104.27 ± 13.31 | [1] |
| HCT116 | Colorectal Cancer | Cell Viability | 48 | 54.71 ± 4.53 | [1] |
| HCT116 | Colorectal Cancer | Cell Viability | 72 | 37.68 ± 3.92 | [1] |
| HT-29 | Colorectal Cancer | Cell Viability | 24 | 118.40 ± 6.06 | [1] |
| HT-29 | Colorectal Cancer | Cell Viability | 48 | 41.73 ± 7.69 | [1] |
| HT-29 | Colorectal Cancer | Cell Viability | 72 | 24.12 ± 1.37 | [1] |
| ES2 | Ovarian Cancer | Cell Viability | Not Specified | 10.72 (µg/mL) | [16] |
| SKOV3 | Ovarian Cancer | Cell Viability | Not Specified | 11.58 (µg/mL) | [16] |
| LoVo | Colorectal Cancer | Cell Viability | 48 | IC20: 9.455 | [17] |
| DLD-1 | Colorectal Cancer | Cell Viability | 48 | IC20: 50.467 | [17] |
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Balb/c Mice | Colorectal Cancer | Intraperitoneal | 2 mg/kg/day | 14 days | 23.3% ± 12.3% | [15] |
| Balb/c Mice | Colorectal Cancer | Intraperitoneal | 4 mg/kg/day | 14 days | 54.8% ± 21.4% | [15] |
| Nude Mice | Colorectal Cancer | Not Specified | 10 mg/kg | Not Specified | Showed inhibitory effects | [1] |
| Nude Mice | Mantle Cell Lymphoma | Not Specified | 20 mg/kg | Not Specified | 37.4% reduction in tumor volume | [18] |
| Nude BALB/c Mice | Osteosarcoma | Not Specified | Not Specified | 28 days | Decreased tumor weight compared to control | [12] |
| Animal Model | Parameter | Value | Reference |
| BDF1 Mice | LD50 | 8.86 mg/kg (females) | [19][20] |
| BDF1 Mice | LD50 | 11.77 mg/kg (males) | [19][20] |
Experimental Protocols
This section provides an overview of common experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of NCTD on cancer cell lines.
-
Method:
-
Seed cells (e.g., HCT116, HT-29) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of NCTD for different time points (e.g., 24, 48, 72 hours).
-
Add MTT or a similar reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[1]
-
Apoptosis Assay by Flow Cytometry
-
Principle: To quantify the percentage of apoptotic cells after NCTD treatment.
-
Method:
-
Treat cells with NCTD for a specified period.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]
-
Western Blot Analysis
-
Principle: To detect the expression levels of specific proteins involved in signaling pathways affected by NCTD.
-
Method:
-
Treat cells with NCTD and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or similar assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., TRAF5, p-IκBα, p-p65, VEGFR2, p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][5]
-
In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of NCTD in a living organism.
-
Method:
-
Subcutaneously inject cancer cells (e.g., CT26, HCT116) into the flank of immunocompromised mice (e.g., Balb/c nude mice).
-
Allow the tumors to reach a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer NCTD (e.g., via intraperitoneal injection) at specified doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).[1][15]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by norcantharidin in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norcantharidin inhibits DNA replication and induces apoptosis with the cleavage of initiation protein Cdc6 in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norcantharidin induces cell cycle arrest and inhibits progression of human leukemic Jurkat T cells through mitogen-activated protein kinase-mediated regulation of interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norcantharidin is a small-molecule synthetic compound with anti-angiogenesis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Norcantharidin toxicity profile: an in vivo murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Norcantharidin toxicity profile: an in vivo murine study | springermedizin.de [springermedizin.de]
(Rac)-Norcantharidin as a Protein Phosphatase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268), has emerged as a significant molecule of interest in cancer research and drug development due to its potent inhibitory effects on serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] This technical guide provides an in-depth overview of this compound's role as a protein phosphatase inhibitor, its impact on key cellular signaling pathways, and its potential as an anti-cancer agent. The document consolidates quantitative data on its inhibitory activity and cellular effects, details relevant experimental protocols, and visualizes the complex biological processes it modulates.
Introduction
Protein phosphatases are crucial regulators of cellular processes, and their dysregulation is often implicated in the pathogenesis of various diseases, including cancer. This compound, a synthetically derived compound, exhibits a more favorable toxicity profile compared to its parent compound, cantharidin, while retaining significant biological activity.[3] Its primary mechanism of action involves the inhibition of PP1 and PP2A, leading to the hyperphosphorylation of numerous downstream protein substrates. This modulation of the cellular phosphoproteome triggers a cascade of events, including cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and migration in various cancer cell lines.[4][5][6] This guide aims to provide a comprehensive technical resource for professionals engaged in the study and development of protein phosphatase inhibitors.
Mechanism of Action: Protein Phosphatase Inhibition
This compound and its derivatives act as potent inhibitors of the serine/threonine protein phosphatases PP1 and PP2A. The inhibitory activity is crucial for its anti-cancer effects.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of this compound and its analogs against PP1 and PP2A, as well as its cytotoxic effects on various cancer cell lines.
Table 1: this compound and Analogs - Protein Phosphatase Inhibition
| Compound | PP1 IC₅₀ (µM) | PP2A IC₅₀ (µM) | Reference |
| This compound | 9.0 ± 1.4 | 3.0 ± 0.4 | [7] |
| This compound | 5.31 ± 0.76 | 2.9 ± 1.04 | [1][8] |
| Morphilino-substituted analog (9) | - | 2.8 ± 0.10 | [7] |
| Thiomorpholine-substituted analog (10) | 3.2 ± 0 | 5.1 ± 0.41 | [7] |
| Cantharidin analog (19) | 5.9 ± 2.2 | 0.79 ± 0.1 | [7] |
| Amide-acid analog (23) | ~15 | ~3 | [2] |
| Amide-acid analog (24) | ~15 | ~3 | [2] |
| Modified analog (10) | 13 ± 5 | 7 ± 3 | [9] |
| Modified analog (16) | 18 ± 8 | 3.2 ± 0.4 | [9] |
| L-histidine norcantharimide | 2.82 ± 0.6 | 1.35 ± 0.3 | [8] |
| D-histidine norcantharimide | 3.22 ± 0.7 | 0.81 ± 0.1 | [1] |
Table 2: this compound - Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Time (h) | Reference |
| HCT116 | Colorectal Cancer | 104.27 ± 13.31 | 24 | [10] |
| HCT116 | Colorectal Cancer | 54.71 ± 4.53 | 48 | [10] |
| HCT116 | Colorectal Cancer | 37.68 ± 3.92 | 72 | [10] |
| HT-29 | Colorectal Cancer | 118.40 ± 6.06 | 24 | [10] |
| HT-29 | Colorectal Cancer | 41.73 ± 7.69 | 48 | [10] |
| HT-29 | Colorectal Cancer | 24.12 ± 1.37 | 72 | [10] |
| Various Cancer Cell Lines | Colorectal, Breast, Ovarian, Lung, Skin, Prostate, Neuroblastoma, Glioblastoma | ~45 (GI₅₀) | - | [7] |
Table 3: this compound - Effects on Apoptosis and Cell Cycle
| Cell Line | Effect | Concentration (µM) | Time (h) | Quantitative Data | Reference |
| HCT116 | Apoptosis | 120 | 48 | 44.23 ± 1.11% apoptosis | [10] |
| HT-29 | Apoptosis | 120 | 48 | 46.43 ± 5.22% apoptosis | [10] |
| HCT116 | Cell Cycle Arrest | 50 | 48 | Increased G2-M phase | [10] |
| HT-29 | Cell Cycle Arrest | 40, 60 | 48 | Increased G2-M phase | [10] |
| HMC | Apoptosis | 2.5, 5, 10, 20, 40 (µg/mL) | 24 | Dose-dependent increase | [4] |
| HMC | Cell Cycle Arrest | 2.5, 5, 10 (µg/mL) | 12 | Decrease in S phase | [4] |
| HMC | Cell Cycle Arrest | 2.5, 5, 10 (µg/mL) | 24 | Increase in G2 phase | [4] |
| TSGH 8301 | Cell Cycle Arrest | 20 | 6-72 | Time-dependent S-phase arrest | [11] |
| A549 | Apoptosis | 5, 10, 20, 40 | - | 4.0% to 40.1% apoptosis | [12] |
| LoVo | Apoptosis (with IR) | 10 | 48 | 31.91% apoptosis | [13] |
Key Signaling Pathways Modulated by this compound
The inhibition of PP1 and PP2A by this compound leads to the altered phosphorylation status of key proteins in several critical signaling pathways, thereby exerting its anti-cancer effects.
MAPK/ERK and JNK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are central to the regulation of cell proliferation, differentiation, and apoptosis. This compound has been shown to activate the JNK and ERK signaling pathways, which can lead to G2/M arrest and apoptosis.[14]
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this pathway, contributing to its anti-tumor effects.[5][15]
TRAF5/NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. This compound has been shown to modulate this pathway by affecting TRAF5, leading to the suppression of colon cancer cell proliferation and induction of apoptosis.[10][16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Protein Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PP2A activity.[18][19]
Materials:
-
Recombinant human PP2A
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl₂)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 20 µL of each this compound dilution or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of PP2A enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
MTT Cell Viability Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell viability.[20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the Western blot technique to analyze the expression and phosphorylation status of proteins in signaling pathways affected by this compound.[23][24]
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent inhibitor of protein phosphatases PP1 and PP2A, demonstrating significant anti-cancer activity in a variety of preclinical models. Its ability to modulate multiple key signaling pathways, including the MAPK/ERK, JNK, Akt/mTOR, and TRAF5/NF-κB pathways, underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel protein phosphatase inhibitors for the treatment of cancer and other diseases. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of norcantharidin on the proliferation, apoptosis, and cell cycle of human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 13. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. Norcantharidin inhibits proliferation and promotes apoptosis via c-Met/Akt/mTOR pathway in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-Norcantharidin in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small molecule compound that has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2][3][4] Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancerous cells.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, including recommended dosage ranges, experimental methodologies, and insights into its molecular mechanisms of action.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound are cell-line dependent and dose-dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) values and effective concentrations reported in the literature for different cancer cell lines and treatment durations.
| Cell Line | Cancer Type | IC50 Value / Effective Concentration | Treatment Duration | Reference |
| Hepatocellular Carcinoma | ||||
| HepG2 | Hepatocellular Carcinoma | 25-200 µmol/L (Effective Conc.) | 24h, 48h | [6] |
| MHCC-97H | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |
| Colorectal Cancer | ||||
| HCT116 | Colorectal Cancer | Not Specified | 48h | [2] |
| HT-29 | Colorectal Cancer | Not Specified | 48h | [2] |
| LoVo | Colorectal Cancer | 10, 50 µmol/L (Effective Conc.) | Not Specified | [7] |
| DLD-1 | Colorectal Cancer | 10, 50 µmol/L (Effective Conc.) | Not Specified | [7] |
| Renal Cell Carcinoma | ||||
| ACHN | Renal Cell Carcinoma | 10, 100, 200 µmol/L (Effective Conc.) | 24h | [5] |
| Bladder Cancer | ||||
| EJ | Bladder Cancer | IC50 ~3 µM (in acidic medium) | 24h | [8] |
| UMUC3 | Bladder Cancer | IC50 ~3 µM (in acidic medium) | 24h | [8] |
| Leukemia | ||||
| HL-60 | Promyelocytic Leukemia | 5, 10, 50 µmol/L (Effective Conc.) | 24h, 48h | [4] |
| Ovarian Cancer | ||||
| ES2 | Ovarian Cancer | IC50: 10.72 µg/mL | 48h | [9] |
| SKOV3 | Ovarian Cancer | IC50: 11.58 µg/mL | 48h | [9] |
| Non-Small Cell Lung Cancer | ||||
| A549/DDP (cisplatin-resistant) | Non-Small Cell Lung Cancer | 8, 16 µg/ml (Effective Conc.) | 24h, 48h, 72h, 96h | [10] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on adherent and suspension cells.[11][12][13]
Materials:
-
This compound (NCTD)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][12]
-
Cell culture medium (serum-free for incubation with MTT)[12][13]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6][14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
NCTD Treatment: Prepare serial dilutions of NCTD in culture medium. Remove the existing medium from the wells and add 100 µL of the NCTD-containing medium at various concentrations (e.g., based on the IC50 values in the table above). Include a vehicle control (medium with the same concentration of solvent used to dissolve NCTD, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12] Alternatively, add 10-20 µL of MTT solution directly to the existing 100 µL of medium.[6][14][15]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[12][14]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][15] Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of NCTD for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8][16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[8][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[16]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Key Signaling Pathways Affected by this compound
-
PI3K/Akt/NF-κB Pathway: NCTD has been shown to downregulate the PI3K/Akt signaling pathway, which in turn inhibits the nuclear translocation and activity of NF-κB.[17] This leads to the suppression of NF-κB-regulated gene products involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[3][17]
-
MAPK Pathway (ERK, JNK): NCTD can induce the phosphorylation of ERK and JNK, but not p38 MAPK, in some cancer cells.[5] Activation of the ERK and JNK signaling pathways can lead to the induction of apoptosis and cell cycle arrest.[5] NCTD can also inhibit ERK1/2 phosphorylation to reduce the invasion of hepatocellular carcinoma cells.[3]
-
c-Met/mTOR Pathway: In hepatocellular carcinoma cells, NCTD has been found to inhibit the c-Met/mTOR signaling pathway, which enhances cytotoxic autophagy and reduces tumor growth.[1]
-
VEGFR2/MEK/ERK Pathway: NCTD can inhibit tumor angiogenesis by blocking the VEGF-induced phosphorylation of VEGFR2, MEK, and ERK in endothelial cells.[18]
-
TRAF5/NF-κB Pathway: In colorectal cancer, NCTD has been found to regulate the TRAF5/NF-κB signaling pathway, leading to the suppression of malignant cell proliferation.[2]
Visualization of Key Processes
Experimental Workflow for Determining Cell Viability
Caption: Workflow for assessing cell viability using the MTT assay after NCTD treatment.
Simplified Signaling Pathway of NCTD-Induced Apoptosis
Caption: NCTD induces apoptosis by inhibiting the PI3K/Akt/NF-κB signaling pathway.
References
- 1. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]
- 3. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norcantharidin Induces HL-60 Cells Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Norcantharidin Nanostructured Lipid Carrier (NCTD-NLC) Suppresses the Viability of Human Hepatocellular Carcinoma HepG2 Cells and Accelerates the Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norcantharidin Induces Immunogenic Cell Death of Bladder Cancer Cells through Promoting Autophagy in Acidic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Proliferation Assay [bio-protocol.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Norcantharidin combined with 2-deoxy-d-glucose suppresses the hepatocellular carcinoma cells proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Norcantharidin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution, storage, and handling of (Rac)-Norcantharidin for laboratory use. The information is intended to ensure safe and effective preparation of Norcantharidin solutions for various research applications.
Product Information
-
Chemical Name: this compound
-
Synonyms: (Rac)-NCTD, Demethylcantharidin
-
Molecular Formula: C₈H₈O₄[1]
-
Molecular Weight: 168.15 g/mol [1]
-
Appearance: Colorless, odorless, slightly irritating crystalline powder[1]
-
General Description: this compound is a demethylated derivative of Cantharidin with demonstrated antitumor activity.[2][3][4] It is commonly used in cancer research to study apoptosis, cell proliferation, and other cellular processes.[5][6][7] Due to its poor solubility in aqueous solutions, proper dissolution techniques are critical for its experimental use.[4][8]
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 125 mg/mL | 743.38 mM | May require sonication to fully dissolve. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[2] |
| Water | Slightly soluble | - | |
| Ethanol | Slightly soluble | - |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed in a dry environment.[9] |
| Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2][9] |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials.[2][9][10] If stored for more than a month, re-examination of efficacy is recommended.[9] |
Safety and Handling Precautions
This compound is an irritant and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[11][12]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[11]
-
Exposure: Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] In case of contact, rinse the affected area with plenty of water.
-
Disposal: Dispose of waste according to official regulations. Do not allow the product to reach the sewage system.[11]
Experimental Protocols
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 168.15 g/mol )
-
Anhydrous/Low-moisture DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 100 mM stock solution, weigh out 16.815 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of high-quality DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[2]
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][9]
Caption: Workflow for preparing a this compound stock solution.
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Before use, allow the frozen aliquot of the stock solution to thaw completely at room temperature for at least 60 minutes.[10]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and minimize DMSO concentration in the final culture, perform a serial or stepwise dilution. For example, dilute the 100 mM stock solution 1:100 in sterile culture medium to create a 1 mM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 50 µM in 10 mL of medium, add 5 µL of the 100 mM stock solution.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application: Mix the final working solution gently by swirling and immediately add it to your cell cultures.
Caption: Dilution pathway for preparing working solutions.
Molarity Calculator
To calculate the mass of this compound required for a specific molarity and volume, use the following formula:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Molecular Weight (MW): 168.15 g/mol
Example Calculation:
To prepare 2 mL of a 50 mM solution:
-
Mass (g) = 0.050 mol/L * 0.002 L * 168.15 g/mol
-
Mass (g) = 0.016815 g
-
Mass (mg) = 16.815 mg
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norcantharidin toxicity profile: an in vivo murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norcantharidin Induces HL-60 Cells Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Application Notes: (Rac)-Norcantharidin in Mouse Tumor Models
(Rac)-Norcantharidin , the racemic form of Norcantharidin (B1212189), is a demethylated analog of cantharidin, a compound isolated from blister beetles.[1][2] Unlike its parent compound, Norcantharidin (NCTD) exhibits lower toxicity and fewer side effects while retaining potent anti-tumor activities, making it a compound of significant interest in oncology research.[3][4] It has been approved for clinical use in China for treating various cancers, including hepatocellular carcinoma.[2][5]
NCTD's efficacy stems from its ability to modulate multiple cellular pathways involved in tumor growth, proliferation, metastasis, and survival. Its pleiotropic mechanism of action makes it a valuable tool for studying cancer biology and a potential candidate for combination therapies in preclinical mouse tumor models.
Mechanism of Action:
This compound exerts its anti-cancer effects through various mechanisms:
-
Inhibition of Angiogenesis: NCTD has been shown to inhibit tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade, specifically the MEK/ERK pathway. This disrupts the formation of new blood vessels essential for tumor growth.[6]
-
Induction of Apoptosis: NCTD induces programmed cell death in cancer cells by modulating several key signaling pathways. It can activate the mitochondrial apoptosis pathway by down-regulating the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2.[5][7][8] In colorectal cancer, it has been found to regulate the TRAF5/NF-κB signaling pathway to promote apoptosis.[3][9]
-
Cell Cycle Arrest: The compound can block the cell cycle, thereby inhibiting cancer cell proliferation. Studies in gallbladder carcinoma models showed a decrease in S-phase cells and altered expression of cell cycle-related proteins like cyclin-D1 and p27 following NCTD treatment.[7]
-
Modulation of the Tumor Microenvironment: NCTD can enhance anti-tumor immunity. It has been reported to induce apoptosis in regulatory T cells (Tregs), which are immunosuppressive cells often found in the tumor microenvironment.[10] Furthermore, it can promote the polarization of macrophages to the anti-tumor M1 phenotype.[11]
-
Inhibition of Metastasis: By downregulating matrix metalloproteinases (MMP)-9 and urokinase-type plasminogen activator (u-PA) through the ERK1/2 and NF-κB signaling pathways, NCTD can reduce the invasion and metastasis of cancer cells.[8]
-
Overcoming Drug Resistance: NCTD can re-sensitize drug-resistant cancer cells to chemotherapy by inhibiting multidrug efflux pumps, partly through the suppression of the Sonic hedgehog (Shh) signaling pathway.[4][8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various mouse tumor models as reported in the literature.
Table 1: Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dosage & Administration | Treatment Duration | Key Outcomes |
| Colorectal Cancer | LOVO | Nude Mice | 0.5, 1, 2 mg/kg/day, i.p. | 15 days | At 2 mg/kg, final tumor volume was 645.71 mm³ vs. 1486.23 mm³ in control. Ki67+ cells decreased from 37.4% to 19.7%.[6] |
| Colorectal Cancer | HCT116 | Nude Mice | 5, 10 mg/kg, i.p. | Every 2 days | Dose-dependent tumor growth inhibition. Increased TUNEL-positive (apoptotic) cells.[3] |
| Colorectal Cancer | HCT116 | Nude Mice | 2, 4 mg/kg/day, i.p. | 14 days | At 4 mg/kg, tumor growth was inhibited by 51.3%.[11] |
| Gallbladder Carcinoma | GBC-SD | Nude Mice | Not specified | Not specified | Tumor inhibitory rate of 42.63%. Apoptosis rate increased from 5.49% to 15.08%.[7] |
Table 2: Efficacy of this compound in Syngeneic Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dosage & Administration | Treatment Duration | Key Outcomes |
| Prostate Cancer | RM-1 | C57BL/6 | 10 mg/kg/day, i.p. | 14 days | Decreased regulatory T cell (Treg) populations in blood and tumor tissues.[10] |
| Colorectal Cancer | CT26 | Balb/c | 2, 4 mg/kg/day, i.p. | 14 days | At 4 mg/kg, tumor growth was inhibited by 54.8%. Increased M1 macrophage infiltration in tumors.[11] |
| Melanoma | B16-F1 | DBA/2J | 0.75, 3 mg/kg, i.p. or intratumoral | 8 days | Significant decrease in tumor growth rate compared to control.[12] |
Note: i.p. = intraperitoneal
Experimental Protocols
This section provides a detailed protocol for evaluating the efficacy of this compound in a subcutaneous colorectal cancer xenograft model.
1. Materials and Reagents
-
This compound (powder form)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), 0.5% Carboxymethylcellulose)
-
Human colorectal cancer cells (e.g., HCT116, LOVO)
-
Cell culture medium (e.g., McCoy's 5A or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Immunodeficient mice (e.g., 5-6 week old male nude mice or SCID mice)[6]
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)[13]
-
Tissue fixative (e.g., 4% paraformaldehyde) and embedding medium (e.g., paraffin)[10]
2. Animal Handling and Acclimatization
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Upon arrival, allow mice to acclimatize for at least one week in a controlled environment (temperature, humidity, 12h light/dark cycle) with ad libitum access to food and water.
3. Cell Culture and Tumor Inoculation
-
Culture cancer cells according to standard protocols until they reach approximately 80% confluency.[13]
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free medium or PBS to a final concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.[6]
-
Monitor mice regularly for tumor formation.
4. This compound Preparation and Administration
-
Prepare a stock solution of this compound. It is slightly soluble in water; dissolving in sterile PBS is common.[6] For higher concentrations or different formulations, a vehicle like DMSO followed by dilution in PBS or corn oil may be required, though vehicle toxicity should be controlled for.
-
On the day of injection, dilute the stock solution with sterile PBS to the desired final concentrations (e.g., 0.5, 1, 2 mg/kg).[6]
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups (n=5-6 mice per group is common).[3][6]
-
Group 1: Vehicle control (e.g., PBS i.p.)
-
Group 2: this compound (e.g., 2 mg/kg, i.p.)
-
Group 3: this compound (e.g., 4 mg/kg, i.p.)
-
Group 4: Positive control (e.g., 5-FU) (optional)[7]
-
-
Administer the treatment via intraperitoneal (i.p.) injection daily or on a specified schedule for the duration of the study (e.g., 14-15 days).[6][11]
5. Monitoring and Endpoints
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[11]
-
Monitor the body weight of the mice 2-3 times a week as an indicator of systemic toxicity.[3]
-
At the end of the study (e.g., day 15), euthanize the mice via an approved method.[6]
-
Excise the tumors, weigh them, and photograph them.
-
Fix a portion of the tumor in 4% paraformaldehyde for histological analysis. The remaining tissue can be snap-frozen for molecular or protein analysis.[10]
6. Endpoint Analysis
-
Histology: Embed fixed tissues in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining to observe tissue morphology.
-
Immunohistochemistry (IHC): Stain tissue sections for markers of proliferation (e.g., Ki67), apoptosis (e.g., Cleaved Caspase-3), and angiogenesis (e.g., CD34) to elucidate the mechanism of action.[6]
Visualizations
Experimental Workflow
Caption: Workflow for a xenograft mouse model study with this compound.
Signaling Pathways
Caption: this compound inhibits angiogenesis via the VEGFR2/MEK/ERK pathway.
Caption: this compound induces apoptosis by regulating the TRAF5/NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharidin inhibits growth of human gallbladder carcinoma xenografted tumors in nude mice by inducing apoptosis and blocking the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norcantharidin enhances antitumor immunity of GM‐CSF prostate cancer cells vaccine by inducing apoptosis of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to quantify the activation dynamics of tumor-associated T cells in mice by functional intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (Rac)-Norcantharidin-Induced Apoptosis in HeLa Cells
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is an active compound that has demonstrated antitumor properties.[1][2] It is recognized for having fewer side effects compared to its parent compound, cantharidin, and has been investigated for its efficacy in cancer therapy.[3][4] This document outlines the application of NCTD to induce apoptosis, or programmed cell death, in human cervical cancer HeLa cells. NCTD has been shown to inhibit the proliferation of HeLa cells and induce apoptosis in a time- and dose-dependent manner.[3][5] The underlying mechanisms involve the activation of multiple signaling pathways, including the caspase cascade, the mitochondrial (intrinsic) pathway, the MAPK pathway, and endoplasmic reticulum (ER) stress.[3][5][6]
Quantitative Data Summary
The efficacy of this compound in inhibiting cell growth and viability is typically quantified by the half-maximal inhibitory concentration (IC50). The tables below summarize key quantitative findings from studies on NCTD's effects on HeLa cells.
Table 1: IC50 Values of this compound in HeLa Cells
| Cell Line | IC50 Value (µM) | Assay Method | Reference |
| HeLa | 44.02 | Not Specified | [6] |
| HeLa | 40.96 ± 5.33 | CCK-8 Assay | [7] |
Table 2: Summary of Molecular Effects of this compound on HeLa Cells
| Target Category | Specific Target | Observed Effect | Reference |
| Bcl-2 Family Proteins | Bax | Up-regulation | [3][5] |
| Bcl-xL | Down-regulation | [3][5] | |
| Caspases | Caspase-3 | Activity up-regulated | [3][5] |
| Caspase-8 | Activity up-regulated | [3][5] | |
| Caspase-9 | Activity up-regulated | [3][5] | |
| ICAD (Inhibitor of Caspase-Activated DNase) | Degradation/Down-regulation | [3][5] | |
| MAPK Pathway | JNK | Phosphorylation (Up-regulation) | [3][5] |
| ERK | Delayed Phosphorylation (Up-regulation) | [3][5] | |
| p38 MAPK | No significant change | [3][5] | |
| ER Stress Pathway | Bip, ATF4, CHOP | Protein expression increased | [6] |
Signaling Pathways in NCTD-Induced Apoptosis
This compound induces apoptosis in HeLa cells through a multi-faceted mechanism involving at least three interconnected signaling pathways.
-
Caspase and Mitochondrial (Intrinsic) Pathway : NCTD modulates the balance of Bcl-2 family proteins, leading to an up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-xL.[3][5] This shift is believed to trigger the mitochondrial pathway, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][8]
-
Extrinsic Pathway : NCTD treatment also leads to the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[3][5]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is also involved. NCTD induces an early phosphorylation of JNK and a delayed phosphorylation of ERK. Inhibitors of JNK and ERK have been shown to reduce NCTD-induced apoptosis, indicating their crucial role in this process.[3][5]
These pathways converge on the activation of caspase-3, which executes the final stages of apoptosis by cleaving cellular substrates, such as ICAD, leading to DNA fragmentation and cell death.[3][5]
Caption: NCTD induces apoptosis via MAPK, intrinsic, and extrinsic pathways.
Experimental Protocols
The following protocols are generalized methods based on published research for studying the effects of this compound on HeLa cells.
Caption: Workflow for studying NCTD effects on HeLa cells.
HeLa Cell Culture
-
Media: Culture HeLa cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][7]
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture: Passage the cells upon reaching 80-90% confluency. Use cells in the logarithmic growth phase for experiments.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seeding: Seed HeLa cells (e.g., 4,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of NCTD (e.g., 0-500 µM). Include a vehicle control (medium without NCTD). Incubate for desired time points (e.g., 24, 48, 72 hours).[7]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[7]
-
Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, first add 150 µL of DMSO to dissolve the formazan (B1609692) crystals, then measure absorbance at 490 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Detection by Hoechst 33258 Staining
This method is used to visualize nuclear morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Treatment: Culture HeLa cells on coverslips in a 6-well plate and treat with the desired concentration of NCTD for a specific duration (e.g., 24 hours).
-
Fixation: Collect both adherent and floating cells, wash with PBS, and fix with 3.7% paraformaldehyde for 2 hours at room temperature.[3]
-
Staining: Wash the cells with PBS and stain with Hoechst 33258 solution (e.g., 167 µmol/L) for 30 minutes at 37°C.[3]
-
Visualization: Wash the cells with PBS, mount the coverslips on slides, and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence.
Apoptosis Quantification by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding & Treatment: Seed 1 x 10^5 cells/well in a 12-well plate, allow to attach, and treat with NCTD for the desired time (e.g., 72 hours).[7]
-
Harvesting: Collect all cells (including supernatant) and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
-
Cell Lysis: After NCTD treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against Bax, Bcl-xL, Caspase-3, p-JNK, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase Activity Assay
This assay directly measures the enzymatic activity of specific caspases using fluorogenic substrates.
-
Cell Lysis: Treat 1 x 10^6 HeLa cells with NCTD (e.g., 120 µmol/L) for various time points (0, 8, 18, 28 h).[3] Pellet the cells, wash with PBS, and incubate in 500 µL of lysis buffer on ice for 10 minutes.[3]
-
Assay Reaction: To the cell lysate, add 1x reaction buffer and a specific caspase substrate (e.g., DEVD-AFC for Caspase-3, IETD-AFC for Caspase-8, LEHD-AFC for Caspase-9).[3]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[3]
-
Measurement: Measure the fluorescence using a fluorometer. The increase in fluorescence corresponds to the level of caspase activity.
References
- 1. Norcantharidin Induces HL-60 Cells Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by norcantharidin in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Norcantharidin Induces Human Melanoma A375-S2 Cell Apoptosis through Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin induces apoptosis in HeLa cells through caspase, MAPK, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining (Rac)-Norcantharidin with Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to platinum-based chemotherapeutic agents like cisplatin (B142131) remains a significant hurdle in cancer treatment. Recent preclinical studies have explored the potential of combining (Rac)-Norcantharidin (NCTD), a derivative of cantharidin, with cisplatin to overcome this resistance and enhance therapeutic efficacy. This document provides a summary of key findings, detailed experimental protocols, and visualizations of the underlying molecular mechanisms based on available research. The combination therapy has shown promise in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2]
Key Findings and Data Presentation
The synergistic effect of combining Norcantharidin and cisplatin has been observed in various cancer cell lines. This combination has been shown to increase apoptosis, inhibit cell proliferation, and suppress tumor growth more effectively than either agent alone.
In Vitro Efficacy: Cell Viability and Apoptosis
Studies have demonstrated that NCTD can sensitize cisplatin-resistant cancer cells to its cytotoxic effects. The combination treatment leads to a significant decrease in cell viability and a corresponding increase in apoptosis.
| Cell Line | Treatment Group | Observation | Reference |
| A549/DDP (Cisplatin-resistant NSCLC) | NCTD + Cisplatin | Significantly increased apoptosis compared to single-agent treatment.[1] | Jin et al. (Note: This paper has been retracted, findings should be interpreted with caution)[3] |
| H22 (Murine Hepatocellular Carcinoma) | NCTD + Cisplatin | Apparent apoptosis and inhibition of cell proliferation.[2] |
Table 1: Summary of In Vitro Effects of Combined NCTD and Cisplatin Therapy.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical animal models have corroborated the in vitro findings, showing that the combination of NCTD and cisplatin leads to significant suppression of tumor growth.
| Cancer Model | Treatment Group | Observation | Reference |
| Murine Hepatocellular Carcinoma (H22 xenograft) | NCTD + Cisplatin | Significant suppression of tumor growth and cancerometastasis. Inhibition of angiogenesis.[2] |
Table 2: Summary of In Vivo Effects of Combined NCTD and Cisplatin Therapy.
Signaling Pathway
The primary mechanism by which Norcantharidin is thought to sensitize cancer cells to cisplatin involves the regulation of the Yes-associated protein (YAP) signaling pathway. In resistant cancer cells, YAP is often overactive, promoting cell survival and proliferation. NCTD, in combination with cisplatin, has been shown to suppress the activity of the YAP promoter and reduce the expression of its downstream targets, connective tissue growth factor (CTGF) and cysteine-rich angiogenic inducer 61 (CYR61).[1][4] This leads to decreased cell proliferation, migration, and invasion, and an increase in apoptosis.
Caption: NCTD inhibits the YAP signaling pathway to reverse cisplatin resistance.
Experimental Workflow
A typical workflow for investigating the combined effects of Norcantharidin and cisplatin involves a series of in vitro and in vivo experiments to assess cytotoxicity, apoptosis, mechanism of action, and therapeutic efficacy.
Caption: Standard workflow for evaluating NCTD and cisplatin combination therapy.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the effect of NCTD and cisplatin, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549/DDP, H22)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (NCTD)
-
Cisplatin (DDP)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of NCTD and cisplatin in complete medium.
-
Treat the cells with varying concentrations of NCTD, cisplatin, or the combination of both. Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
Objective: To quantify the percentage of apoptotic cells following treatment with NCTD and cisplatin.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with NCTD, cisplatin, or the combination as described for the cell viability assay.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for YAP Pathway Proteins
Objective: To determine the effect of NCTD and cisplatin on the expression levels of key proteins in the YAP signaling pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of combined NCTD and cisplatin treatment.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection (e.g., H22)
-
This compound and Cisplatin for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, NCTD alone, cisplatin alone, NCTD + cisplatin).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Conclusion
The combination of this compound and cisplatin presents a promising strategy to enhance the efficacy of chemotherapy, particularly in cisplatin-resistant cancers. The modulation of the YAP signaling pathway appears to be a key mechanism underlying this synergistic effect. The protocols outlined in this document provide a framework for researchers to further investigate and validate these findings in various cancer models. Further research is warranted to optimize dosing and scheduling and to explore the clinical potential of this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non‑small lung cancer cells by regulating the YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norcantharidin combined with diamminedichloroplatinum inhibits tumor growth and cancerometastasis of hepatic carcinoma in murine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Lentiviral-Mediated Gene Silencing and (Rac)-Norcantharidin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for investigating the synergistic anti-cancer effects of combining lentiviral-mediated short hairpin RNA (shRNA) gene silencing with (Rac)-Norcantharidin (NCTD) treatment. NCTD, a demethylated analog of cantharidin, has demonstrated potent anti-tumor properties by modulating various signaling pathways, including those involved in cell proliferation, apoptosis, migration, and metastasis.[1][2] Lentiviral vectors are efficient tools for delivering shRNA to achieve stable, long-term knockdown of specific genes, making them ideal for studying the functional role of key proteins in cancer progression and therapy response.[3][4][5]
This application note outlines a hypothetical experimental workflow to investigate the combined effect of silencing a key signaling protein, such as TRAF5 (TNF receptor-associated factor 5), and NCTD treatment on colorectal cancer cell lines. The provided protocols are detailed to enable researchers to design and execute similar experiments.
Data Presentation
Table 1: Effect of TRAF5 shRNA and NCTD on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Standard Deviation |
| Control (Scrambled shRNA) | 0 | 48 | 100 | ± 5.2 |
| 25 | 48 | 85.3 | ± 4.1 | |
| 50 | 48 | 62.1 | ± 3.5 | |
| 100 | 48 | 41.7 | ± 2.9 | |
| TRAF5 shRNA | 0 | 48 | 75.4 | ± 4.8 |
| 25 | 48 | 58.2 | ± 3.9 | |
| 50 | 48 | 35.9 | ± 2.7 | |
| 100 | 48 | 18.6 | ± 1.9 |
Table 2: Quantification of Protein Expression (Western Blot)
| Treatment Group | Target Protein | Relative Protein Expression (Normalized to β-actin) | Standard Deviation |
| Control (Scrambled shRNA) | TRAF5 | 1.00 | ± 0.08 |
| p-p65 | 1.00 | ± 0.09 | |
| c-Myc | 1.00 | ± 0.07 | |
| TRAF5 shRNA | TRAF5 | 0.21 | ± 0.03 |
| p-p65 | 0.45 | ± 0.05 | |
| c-Myc | 0.62 | ± 0.06 | |
| Control + NCTD (50 µM) | p-p65 | 0.58 | ± 0.06 |
| c-Myc | 0.71 | ± 0.08 | |
| TRAF5 shRNA + NCTD (50 µM) | p-p65 | 0.23 | ± 0.04 |
| c-Myc | 0.35 | ± 0.05 |
Table 3: Cell Migration and Invasion (Transwell Assay)
| Treatment Group | Migrated Cells (per field) | Invaded Cells (per field) | Standard Deviation (Migration) | Standard Deviation (Invasion) |
| Control (Scrambled shRNA) | 250 | 180 | ± 21 | ± 15 |
| TRAF5 shRNA | 155 | 95 | ± 14 | ± 11 |
| Control + NCTD (50 µM) | 180 | 110 | ± 17 | ± 12 |
| TRAF5 shRNA + NCTD (50 µM) | 75 | 40 | ± 9 | ± 6 |
Experimental Protocols
Lentiviral Vector Production and Cell Transduction
This protocol describes the production of lentiviral particles carrying shRNA targeting a gene of interest (e.g., TRAF5) and subsequent transduction of target cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector with shRNA insert (e.g., pLKO.1-shTRAF5) and scrambled shRNA control
-
Transfection reagent (e.g., PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
Target cancer cells (e.g., HCT116)
-
Polybrene
Procedure:
-
Day 1: Seed HEK293T cells. Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection.
-
In a sterile tube, mix the lentiviral vector (4 µg), psPAX2 (3 µg), and pMD2.G (1 µg) in 500 µL of Opti-MEM.
-
In a separate tube, add PEI to 500 µL of Opti-MEM at a 3:1 ratio to the total DNA amount.
-
Combine the DNA and PEI solutions, vortex briefly, and incubate for 20 minutes at room temperature.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 3: Change media. After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest virus.
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
-
-
Transduction of target cells.
-
Seed target cells (e.g., HCT116) in a 6-well plate.
-
When cells reach 50-70% confluency, remove the medium and add the viral supernatant supplemented with Polybrene (final concentration 8 µg/mL).
-
Incubate for 24 hours, then replace with fresh complete medium.
-
After 48-72 hours, select for transduced cells using the appropriate selection marker (e.g., puromycin).
-
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
Transduced cancer cells
-
This compound (NCTD)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of NCTD for the desired time (e.g., 24, 48, 72 hours). Include untreated controls.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.[8][9]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRAF5, anti-p-p65, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).[10][11][12][13]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Crystal violet stain
Procedure:
-
For invasion assay: Coat the top of the Transwell inserts with diluted Matrigel and incubate for 2 hours at 37°C to solidify.
-
Resuspend 5 x 10^4 cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Visualizations
Caption: Experimental workflow for lentiviral shRNA delivery and NCTD treatment.
Caption: Proposed mechanism of synergistic inhibition by TRAF5 shRNA and NCTD.
References
- 1. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]
- 2. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. bosterbio.com [bosterbio.com]
- 10. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. Cell migration and invasion assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
Application Notes and Protocols for Determining (Rac)-Norcantharidin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has demonstrated significant anti-tumor properties across a variety of cancer cell lines.[1][2][3][4][5] Its therapeutic potential lies in its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation.[3][4][5] This document provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of NCTD on cancer cells. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation, based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals.[6][7][8]
Data Presentation: this compound Cytotoxicity
The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the sensitivity of different cell lines to NCTD.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| KB | Oral Cancer | 24 | 15.06 µg/ml | [1] |
| A549 | Non-Small Cell Lung Cancer | 72 | Varies | [9][10] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Varies | [11][12] |
| 143B | Osteosarcoma | 24 | 28.75 | [3] |
| 143B | Osteosarcoma | 48 | 13.98 | [3] |
| SJSA | Osteosarcoma | 24 | 36.56 | [3] |
| SJSA | Osteosarcoma | 48 | 18.08 | [3] |
| HCT116 | Colorectal Cancer | 24 & 48 | Varies | [13] |
| SW620 | Colorectal Cancer | 24 & 48 | Varies | [13] |
| SK-N-SH | Neuroblastoma | 48 | Varies | [14] |
| Human Mesangial Cells (HMC) | Normal | 12 & 24 | Varies | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and serum concentration in the culture medium. It is recommended to determine the IC50 value for each cell line under your specific laboratory conditions.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound (NCTD)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL per well.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of NCTD in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of NCTD.
-
Include untreated cells as a negative control (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][10][13]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the medium containing NCTD.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[7] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each NCTD concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the NCTD concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathways Affected by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
References
- 1. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Norcantharidin inhibits viability and induces cell cycle arrest and apoptosis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of norcantharidin on the proliferation, apoptosis, and cell cycle of human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: (Rac)-Norcantharidin-Induced Apoptosis Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated derivative of cantharidin, is a compound that has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2] One of the primary mechanisms of its anti-cancer activity is the induction of apoptosis, or programmed cell death.[3][4] Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for quantifying and characterizing NCTD-induced apoptosis. This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry, specifically focusing on the widely used Annexin V and Propidium Iodide (PI) staining method.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[5] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[5] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Mechanism of this compound-Induced Apoptosis
NCTD has been shown to induce apoptosis through multiple signaling pathways, often in a cell-type-dependent manner. Key pathways implicated in NCTD-induced apoptosis include:
-
Mitochondrial (Intrinsic) Pathway: NCTD can induce a decline in mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c from the mitochondria into the cytoplasm.[6][7] This triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][8] The expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, is also modulated by NCTD.[6]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are often activated by NCTD and play a crucial role in mediating its apoptotic effects.[3][8][9]
-
PI3K/Akt/mTOR and AMPK/mTOR Signaling Pathways: NCTD has been observed to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway while activating the AMPK/mTOR pathway, contributing to the induction of apoptosis.[6]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cells, NCTD can induce ER stress, which in turn triggers apoptosis.[10]
Data Presentation
The following tables summarize quantitative data from studies investigating the dose-dependent effects of this compound on apoptosis in various cancer cell lines, as determined by flow cytometry.
Table 1: Apoptosis in A549 Non-Small Cell Lung Cancer Cells Treated with NCTD [6]
| NCTD Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| 0 | 5.2 ± 0.8% |
| 5 | 12.5 ± 1.5% |
| 10 | 21.3 ± 2.1% |
| 20 | 35.8 ± 3.2% |
| 40 | 48.6 ± 4.5% |
Table 2: Apoptosis in DU145 Prostate Cancer Cells Treated with NCTD [7]
| NCTD Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) |
| 0 (Control) | 7.54 ± 0.67% |
| 50 | Not specified |
| 100 | 27.3 ± 2.47% |
Table 3: Apoptosis in HCT116 and HT-29 Colorectal Cancer Cells Treated with NCTD for 48h [2]
| Cell Line | NCTD Concentration (µM) | Apoptosis Rate (Mean ± SD) |
| HCT116 | 120 | 44.23 ± 1.11% |
| HT-29 | 120 | 46.43 ± 5.22% |
Table 4: Sub-G1 Phase (Apoptotic) Population in 786-O and A-498 Renal Cancer Cells Treated with NCTD for 24h [11]
| Cell Line | NCTD Concentration (µM) | Percentage of Cells in Sub-G1 Phase |
| 786-O | 40 | 20.3% |
| 786-O | 80 | 36.8% |
| A-498 | 40 | 21.5% |
| A-498 | 80 | 43.5% |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cancer cells with NCTD to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, DU145, HCT116)
-
Complete cell culture medium
-
This compound (NCTD) stock solution (dissolved in a suitable solvent like DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Treatment: The following day, treat the cells with various concentrations of NCTD. Prepare dilutions of the NCTD stock solution in complete culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve NCTD).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[2][6]
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol outlines the steps for staining NCTD-treated cells with Annexin V and PI for apoptosis analysis by flow cytometry.[12][13]
Materials:
-
NCTD-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from each well and transfer them to flow cytometry tubes.
-
Adherent cells: Carefully detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect the cells in flow cytometry tubes.
-
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a new flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Immediately before analysis, add 5 µL of PI staining solution to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls (Annexin V-FITC only and PI only) and unstained cells to set up compensation and quadrants.
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Norcantharidin induces G2/M arrest and apoptosis via activation of ERK and JNK, but not p38 signaling in human renal cell carcinoma ACHN cells [hrcak.srce.hr]
- 5. benchchem.com [benchchem.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Norcantharidin Induced DU145 Cell Apoptosis through ROS-Mediated Mitochondrial Dysfunction and Energy Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of (Rac)-Norcantharidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (Rac)-Norcantharidin using High-Performance Liquid Chromatography (HPLC). The methodologies cover standard reversed-phase HPLC for quantification of the total racemate and address strategies for the chiral separation of its enantiomers.
Introduction
Norcantharidin (B1212189) (NCTD), the demethylated analog of cantharidin, is a potent anticancer agent used in the treatment of various malignancies, including hepatocellular carcinoma and colorectal cancer. It exerts its therapeutic effects by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways. As this compound is a racemic mixture, the ability to accurately quantify the compound and potentially separate its enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This document outlines validated HPLC methods for these purposes.
Quantitative Analysis of this compound using Reversed-Phase HPLC
This section details a standard method for the determination of the total concentration of this compound.
Chromatographic Conditions
A summary of typical chromatographic conditions for the achiral analysis of Norcantharidin is presented in Table 1. These conditions have been compiled from various validated methods and serve as a robust starting point for analysis.
Table 1: HPLC Parameters for Achiral Analysis of this compound
| Parameter | Method 1 | Method 2 | Method 3 (HPLC-MS/MS) |
| HPLC System | Standard HPLC with UV Detector | Standard HPLC with UV Detector | HPLC with Tandem Mass Spec |
| Column | YWG C18 (250 x 4.6 mm, 5 µm)[1] | Ultimate XB-C18 (250 x 4.6 mm, 5 µm) | C18 Reversed-Phase Column[2] |
| Mobile Phase | Methanol: 0.016 M KH2PO4 (30:70, v/v), pH 3.1 with H3PO4[1] | Methanol: 0.1% H3PO4 (13:87, v/v) | Acetonitrile (B52724): Water with 2 mM Ammonium (B1175870) Acetate (B1210297) and 0.1% Formic Acid (Gradient)[2] |
| Flow Rate | 0.9 mL/min[1] | 1.0 mL/min | - |
| Column Temp. | Ambient | 35°C | Ambient |
| Detection | UV at 213 nm[1] | UV at 211 nm | ESI+, MRM (m/z 169.3→123.1)[2] |
| Injection Vol. | 20 µL | 20 µL | - |
Method Validation Parameters
The performance of these HPLC methods has been validated according to ICH guidelines. A summary of the key validation parameters is provided in Table 2.
Table 2: Summary of Quantitative Data and Method Validation Parameters
| Parameter | Method 1 | Method 3 (HPLC-MS/MS) |
| Linearity Range | 0.126 - 4.044 g/L[1] | 2.5 - 50 ng/mL[2] |
| Correlation Coeff. (r) | 0.9998[1] | >0.99 |
| LOD | 10.0 ng[1] | - |
| LOQ | - | 2.5 ng/mL[2] |
| Recovery | 99.94%[1] | High |
| Precision (%RSD) | < 2% | < 10%[2] |
Experimental Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.1, 0.5, 1, 2, 4 g/L).
-
Protein Precipitation: To 200 µL of plasma sample, add 600 µL of ice-cold acetone (B3395972) or acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): For increased concentration, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Caption: General workflow for the quantitative HPLC analysis of Norcantharidin.
Chiral Separation of this compound Enantiomers
While validated methods for the achiral analysis of Norcantharidin are established, specific methods for the chiral separation of its enantiomers are less common in the literature. The following section provides a proposed strategy for developing such a method.
Method Development Strategy
The separation of enantiomers can be achieved through direct or indirect methods.
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[3][4]
Given the structure of Norcantharidin (a cyclic anhydride), the direct method using a CSP is the more straightforward approach, as the anhydride (B1165640) functionality may be reactive under certain derivatization conditions.
Proposed Protocol for Chiral Separation (Direct Method)
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly versatile and effective for a wide range of chiral compounds.[5][6][7][8][9][10]
-
Recommended Columns:
-
CHIRALPAK® IA, IB, IC (immobilized amylose derivatives)
-
CHIRALCEL® OD, OJ (coated cellulose/amylose derivatives)
-
-
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common starting points. The ratio can be varied (e.g., 90:10, 80:20) to optimize separation. Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added in small amounts (0.1%) to improve peak shape.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures. A buffer (e.g., ammonium acetate or phosphate) may be required to control pH and improve reproducibility.
-
-
Temperature Optimization: Column temperature can significantly affect chiral recognition. It is recommended to screen temperatures between 10°C and 40°C.
Caption: A logical workflow for developing a chiral HPLC separation method.
Norcantharidin's Role in Cellular Signaling
Norcantharidin has been shown to exert its anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest. Understanding these pathways can provide context for its mechanism of action.
Key Signaling Pathways Modulated by Norcantharidin
-
TRAF5/NF-κB Pathway: Norcantharidin can downregulate TRAF5, which in turn inhibits the NF-κB signaling pathway.[3] This leads to a decrease in the expression of anti-apoptotic proteins and promotes programmed cell death.
-
MAPK Pathway (ERK and JNK): In some cancer cells, Norcantharidin activates the ERK and JNK signaling pathways, which can paradoxically lead to G2/M cell cycle arrest and apoptosis.[11]
-
Wnt/β-catenin Pathway: Norcantharidin has been shown to inhibit the Wnt/β-catenin pathway, which is crucial for cancer stem cell self-renewal.[1]
Diagram of Norcantharidin-Induced Apoptosis Pathway
Caption: Simplified signaling pathways affected by Norcantharidin in cancer cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and pharmacokinetic study of norcantharidin in human serum by HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for CRISPR-Cas9 Screening with (Rac)-Norcantharidin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin, a demethylated analog of cantharidin, has demonstrated significant anti-tumor activities across various cancer types.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of several key signaling pathways, including the TRAF5/NF-κB, c-Met/Akt/mTOR, and MAPK pathways.[1][3][4] Norcantharidin also functions as an inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A).[5][6][7] CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that modulate cellular responses to drug treatments, providing insights into mechanisms of drug resistance and sensitivity.[8][9] This document provides detailed application notes and protocols for conducting CRISPR-Cas9 screens in combination with this compound treatment to identify novel genetic targets that influence its therapeutic efficacy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Norcantharidin and its analogs in different human cancer cell lines, which can serve as a reference for determining the appropriate screening concentration.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Reference |
| ES2 | Ovarian Cancer | 10.72 (as µg/mL) | 48 | [10] |
| SKOV3 | Ovarian Cancer | 11.58 (as µg/mL) | 48 | [10] |
| HepG2 | Hepatocellular Carcinoma | 20, 40, 60 | 24 | [11][12] |
| HCT116 | Colorectal Cancer | 10 | 24, 48 | [13] |
| SW620 | Colorectal Cancer | 10, 30 | 24, 48 | [13] |
| U87 | Glioma | Not specified | 24 | |
| C6 | Glioma | Not specified | 24 | |
| HSC-3 | Oral Squamous Cell Carcinoma | 30 | 6, 12, 24, 48 | [4] |
| HN22 | Oral Squamous Cell Carcinoma | 30 | 6, 12, 24, 48 | [4] |
| A549/DDP | Cisplatin-resistant NSCLC | Not specified | Not specified | [14] |
| H1299/DDP | Cisplatin-resistant NSCLC | Not specified | Not specified | [14] |
| Z138 | Mantle Cell Lymphoma | 5 | 24 | [15] |
| Mino | Mantle Cell Lymphoma | 5 | 24 | [15] |
| U266 | Multiple Myeloma | 10 | Not specified | [16] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay type. It is recommended to perform a dose-response curve for the cell line of interest to determine the optimal concentration for the CRISPR-Cas9 screen.
Experimental Protocols
This section outlines the key experimental protocols for performing a CRISPR-Cas9 screen with this compound treatment. The protocol is divided into a positive selection screen to identify genes conferring resistance and a negative selection screen to identify genes whose loss sensitizes cells to the treatment.
Protocol 1: Determination of this compound Working Concentration
-
Cell Seeding: Plate the cancer cell line of interest in a 96-well plate at a predetermined density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Cell Viability Assay: After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using a suitable method such as MTT, CellTiter-Glo, or resazurin-based assays.
-
IC50 Calculation: Plot the cell viability against the drug concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism). For the CRISPR screen, a concentration around the IC50 or slightly higher (e.g., IC70-IC80) is often used for the negative selection screen, while a lower concentration (e.g., IC20-IC30) might be suitable for the positive selection screen.
Protocol 2: CRISPR-Cas9 Library Transduction and Selection
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound and suitable for CRISPR-Cas9 editing (i.e., expresses Cas9 or can be engineered to do so).
-
gRNA Library Selection: Select a genome-wide or a focused sgRNA library appropriate for the research question.
-
Lentivirus Production: Package the sgRNA library into lentiviral particles.
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[17]
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Cell Population (T0): Collect a sample of the transduced and selected cells to serve as the baseline for sgRNA representation.
Protocol 3: this compound Treatment and Cell Harvesting
For Negative Selection Screen (Identifying Sensitizing Genes):
-
Treatment: Treat the transduced cell population with a concentration of this compound that causes significant but not complete cell death (e.g., IC70-IC80). Maintain a parallel culture with vehicle control.
-
Cell Passaging: Passage the cells as needed, maintaining a sufficient number of cells to preserve library complexity.
-
Harvesting: After a predetermined number of population doublings (typically 8-12), harvest the surviving cells from both the treatment and control groups.
For Positive Selection Screen (Identifying Resistance Genes):
-
Treatment: Treat the transduced cell population with a concentration of this compound that inhibits cell growth but allows for the expansion of resistant clones (e.g., IC20-IC30).
-
Cell Passaging and Harvesting: Follow the same procedure as for the negative selection screen.
Protocol 4: Genomic DNA Extraction, PCR Amplification, and Deep Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from the T0, control, and treated cell populations.
-
sgRNA Cassette Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Subject the amplified sgRNA libraries to high-throughput sequencing to determine the relative abundance of each sgRNA in each sample.
Protocol 5: Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to quantify the abundance of each sgRNA.
-
Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly depleted (negative selection) or enriched (positive selection) in the this compound-treated samples compared to the control samples.
-
Gene Ranking and Pathway Analysis: Rank the genes based on the performance of their corresponding sgRNAs and perform pathway analysis to identify biological processes and signaling pathways that are enriched among the hit genes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Figure 1. Signaling Pathways Modulated by this compound
Caption: Figure 2. Experimental Workflow for CRISPR-Cas9 Screening
Caption: Figure 3. Logical Framework of Screening Results
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norcantharidin inhibits proliferation and promotes apoptosis via c-Met/Akt/mTOR pathway in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of p38 MAPK Pathway to Norcantharidin-Induced Programmed Cell Death in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects of norcantharidin, a protein phosphatase type-2A inhibitor, on the growth of normal and malignant haemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Norcantharidin inhibits TOP2A expression via H3K27me3 mediated epigenetic regulation to alleviate the progression of hepatocellular carcinoma [frontiersin.org]
- 12. Norcantharidin inhibits TOP2A expression via H3K27me3 mediated epigenetic regulation to alleviate the progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Norcantharidin potentialize the chemosensitivity of adriamycin through the NF-κB/IκBα signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to (Rac)-Norcantharidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small molecule inhibitor of protein phosphatase 2A (PP2A) that has demonstrated significant anti-tumor activity across a variety of cancer models. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies. This document provides detailed application notes and protocols for the use of in vivo imaging to monitor and quantify the therapeutic response of tumors to this compound treatment. The primary imaging modality detailed is bioluminescence imaging (BLI), a widely used, non-invasive method for longitudinally tracking tumor burden in living animals.
Mechanism of Action of this compound in Cancer
NCTD exerts its anti-cancer effects by modulating multiple signaling pathways crucial for tumor cell survival, proliferation, and metastasis. Understanding these pathways is key to interpreting the downstream effects observed with in vivo imaging.
Quantitative Data on Tumor Response
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in various cancer xenograft models.
Table 1: Effect of this compound on Tumor Volume and Weight
| Cancer Type | Cell Line | Animal Model | NCTD Dose & Route | Treatment Duration | Outcome Measure | Control Group | NCTD-Treated Group | % Inhibition |
| Gallbladder Carcinoma | GBC-SD | Nude Mice | Not Specified | Not Specified | Tumor Volume (cm³) | 9.78 ± 0.61 | 5.61 ± 0.39 | 42.63% |
| Colorectal Cancer | LOVO | Nude Mice | 2 mg/kg/day, IP | 15 days | Tumor Volume (mm³) | 1486.23 ± 148.62 | 645.71 ± 63.58 | 56.55% |
| Colorectal Cancer | LOVO | Nude Mice | 2 mg/kg/day, IP | 15 days | Tumor Weight (g) | 1.0673 ± 0.189 | 0.203 ± 0.116 | 80.98% |
| Colorectal Cancer | CT26 | Balb/c Mice | 4 mg/kg, IP | Not Specified | Tumor Growth Reduction | - | - | 54.8% ± 21.4% |
| Colorectal Cancer | HCT116 | Nude Mice | 4 mg/kg, IP | Not Specified | Tumor Growth Reduction | - | - | 51.3% ± 10.7% |
| Melanoma | B16-F1 | DBA/2J Mice | 3 mg/kg, IT | 14 days | Relative Tumor Volume | 18.1 ± 1.2 | 0.6 ± 0.1 (in combination) | ~96.7% |
IP: Intraperitoneal; IT: Intratumoral. Data is presented as mean ± standard deviation or standard error where available.
Experimental Protocols
This section provides a detailed protocol for assessing the in vivo anti-tumor efficacy of this compound using bioluminescence imaging (BLI).
Experimental Workflow Overview
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Response
1. Materials and Reagents
-
This compound (NCTD)
-
Luciferase-expressing cancer cell line (e.g., HCT116-luc, 4T1-luc)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional, for improved tumor take rate)
-
D-luciferin, potassium salt (sterile, for in vivo use)
-
Anesthetic (e.g., Isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
2. Cell Culture and Preparation
-
Culture the luciferase-expressing cancer cells in the appropriate medium supplemented with FBS and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day of implantation, harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁷ cells/mL). For some models, resuspending the cells in a 1:1 mixture of PBS and Matrigel® can enhance tumor formation. Keep the cell suspension on ice until injection.
3. Tumor Xenograft Implantation
-
Acclimatize the mice for at least one week prior to the experiment.
-
Anesthetize the mouse using isoflurane.
-
For subcutaneous models, inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the flank of the mouse.
-
For orthotopic models, follow established surgical procedures for implantation into the relevant organ (e.g., intrabursal injection for ovarian cancer models).
-
Monitor the mice for tumor establishment. Tumors are typically palpable and/or detectable by BLI within 7-14 days.
4. This compound Treatment
-
Once tumors reach a predetermined size (e.g., 100 mm³ by caliper measurement or a consistent BLI signal), randomize the mice into control and treatment groups.
-
Prepare the this compound solution in a suitable vehicle (e.g., sterile saline). The final concentration should be based on the desired dosage (e.g., 2-4 mg/kg).
-
Administer NCTD to the treatment group via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 15 days).
-
Administer an equivalent volume of the vehicle to the control group.
-
Monitor the animals' body weight and general health throughout the treatment period.
5. Bioluminescence Imaging Procedure
-
Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Imaging should be performed at regular intervals (e.g., weekly) to monitor tumor response.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.
-
Wait for the optimal time for luciferin (B1168401) distribution and peak signal emission (typically 10-15 minutes post-injection). This should be determined empirically for the specific animal model.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Image acquisition settings (e.g., exposure time, binning) should be optimized initially and kept consistent for all subsequent imaging sessions to ensure comparability of data.
-
Acquire a photographic image of the mouse for anatomical reference.
6. Data Quantification and Analysis
-
Use the imaging system's software to overlay the bioluminescent signal on the photographic image.
-
Quantify the bioluminescent signal by drawing a region of interest (ROI) around the tumor area.
-
The data is typically expressed as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Normalize the BLI signal for each mouse to its baseline measurement before the start of treatment.
-
Compare the mean bioluminescent signal between the NCTD-treated and control groups at each time point using appropriate statistical analysis (e.g., t-test or ANOVA). A p-value < 0.05 is generally considered statistically significant.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize in vivo imaging for the evaluation of this compound's anti-tumor efficacy. The non-invasive nature of bioluminescence imaging allows for longitudinal assessment of tumor response, providing valuable insights into the pharmacodynamics of NCTD and its impact on tumor progression. Adherence to consistent and well-defined protocols is crucial for obtaining reliable and reproducible data.
Troubleshooting & Optimization
(Rac)-Norcantharidin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (Rac)-Norcantharidin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous solutions?
This compound (NCTD), a demethylated derivative of cantharidin, possesses a chemical structure that leads to poor water solubility, which limits its clinical applications.[1][2][3][4][5][6] It has a reported solubility of 2.5 mg/mL at a pH of 6.0.[1][7] This poor solubility can lead to precipitation during experiments, affecting the accuracy and reproducibility of results.
Q2: What are the common problems researchers face due to the low aqueous solubility of this compound?
Researchers often encounter the following issues:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in cell culture media or buffers.
-
Inconsistent results in in vitro and in vivo experiments.
Q3: What are the recommended solvents for preparing this compound stock solutions?
While aqueous solubility is low, information from suppliers suggests that this compound is soluble in DMSO. For experimental purposes, it is common practice to dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution, which can then be further diluted in aqueous buffers or cell culture media. However, it is crucial to keep the final concentration of the organic solvent in the working solution low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Enhancing this compound Solubility
Several strategies can be employed to overcome the solubility challenges of this compound. These can be broadly categorized into formulation-based approaches and chemical modifications.
Formulation-Based Approaches
Q4: How can I improve the solubility of this compound for my experiments using formulation strategies?
Formulation strategies aim to encapsulate or disperse this compound in a carrier system to improve its solubility and stability in aqueous environments. Common approaches include:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating NCTD into nanoparticles can significantly improve its solubility and bioavailability.[3][5][8][9][10] These systems can be designed to target tumor tissues through the enhanced permeability and retention (EPR) effect.[8][9]
-
Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[8][9][11] They are a promising approach for delivering NCTD, with studies showing improved encapsulation efficiency and enhanced antitumor activity.[11][12][13][14]
-
Micelles: Polymeric micelles, formed by the self-assembly of amphiphilic block copolymers, can encapsulate poorly soluble drugs like NCTD in their hydrophobic core, thereby increasing their aqueous solubility.[1][8]
-
Nanoemulsions: Nanoemulsions are another effective way to improve the solubility of NCTD.[15]
The following workflow illustrates a general approach to preparing a nanoparticle formulation of this compound.
Chemical Modification Approaches
Q5: Are there any chemical modifications to this compound that can improve its solubility?
Yes, chemical modification of the NCTD structure is another strategy to enhance its solubility and bioavailability.[1][4] This can involve:
-
Prodrug Strategies: Converting NCTD into a more soluble prodrug that, once administered, metabolizes back to the active NCTD form.[1][4] An example is conjugating NCTD with chitosan (B1678972) and its derivatives to create water-soluble prodrugs.[1][4]
-
Derivative Synthesis: Synthesizing derivatives of NCTD by modifying its dicarboxylate anhydride (B1165640) structure or the C5/C6 position can lead to compounds with improved solubility and potentially enhanced biological activity.[1][4]
Quantitative Data on this compound Formulations
The following tables summarize quantitative data from various studies on different formulations of this compound aimed at improving its solubility and drug delivery.
Table 1: Solubility of this compound in Different Conditions
| pH | Solubility (mg/mL) | Reference |
| 6.0 | 2.5 | [1][7] |
| 9.5 | 9.5 | [15] |
Table 2: Characteristics of Different this compound Formulations
| Formulation Type | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Liposome | Phospholipid, Cholesterol | 360 | 47.5 | [8][9] |
| Proliposome | - | 580 | 38.3 ± 0.06 | [8][9] |
| Liposome | - | 90.50 ± 2.40 | 34.7 ± 1.3 | [8] |
| Nano-micelle | Triblock copolymer | 138.6 ± 45.8 | 83.67 ± 1.78 | [8] |
| Liposome-emulsion hybrid (NLEH) | Phospholipid complexes | - | 89.3 | [12] |
| Liposome | Stearyl glycyrrhetinate (B1240380) modified | 87.5 | ~27.80 | [11] |
| Liposome (FA-NCTD) | Folate-receptor-targeting | 105.1 ± 4.2 | - | [14] |
| DSPE-PEG-C60/NCTD micelles | DSPE-PEG-C60 | 91.57 | - | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes using the Film Hydration Method
This protocol is based on the methodology described by Wu et al.[8][9]
-
Preparation of the Lipid Film:
-
Dissolve this compound, phospholipids (B1166683), and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common ratio of drug to lipids is 1:20, and the ratio of phospholipid to cholesterol is 2:1.[8][9]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
-
Hydration of the Lipid Film:
-
Sonication:
-
Sonicate the resulting suspension using a probe sonicator or bath sonicator to reduce the size of the liposomes and form a homogenous dispersion.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis, centrifugation, or size exclusion chromatography.
-
-
Characterization:
-
Characterize the prepared liposomes for their particle size, zeta potential, and encapsulation efficiency.
-
Protocol 2: Preparation of this compound Liposomes using the Reverse Evaporation Method
This protocol is based on the methodology described by Zhang et al.[8]
-
Preparation of the Emulsion:
-
Dissolve phospholipids and cholesterol in an organic solvent (e.g., diethyl ether or a mixture of chloroform (B151607) and methanol).
-
Add an aqueous solution of this compound to the lipid solution.
-
Sonicate the mixture to form a water-in-oil emulsion.
-
-
Removal of the Organic Solvent:
-
Remove the organic solvent under reduced pressure using a rotary evaporator. This will cause the emulsion to form a viscous gel.
-
-
Formation of Liposomes:
-
Continue to evaporate the solvent until a liposomal suspension is formed.
-
-
Purification and Characterization:
-
Follow steps 4 and 5 from the Film Hydration Method to purify and characterize the liposomes.
-
Signaling Pathways Involving this compound
This compound is known to be a potent inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular processes.[17][18] Inhibition of PP2A by NCTD can lead to the activation of several downstream signaling pathways, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.
This diagram illustrates that this compound inhibits PP2A, leading to the activation of downstream signaling pathways such as ERK, JNK, and TRAF5/NF-κB, which in turn can induce apoptosis and cell cycle arrest in cancer cells.[14][17][19][20][21][22]
References
- 1. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress of norcantharidin nanodrugs for tumor treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Research progress of norcantharidin nanodrugs for tumor treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Review targeted drug delivery systems for norcantharidin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review targeted drug delivery systems for norcantharidin in cancer therapy - ProQuest [proquest.com]
- 10. Frontiers | A new core–shell-type nanoparticle loaded with paclitaxel/norcantharidin and modified with APRPG enhances anti-tumor effects in hepatocellular carcinoma [frontiersin.org]
- 11. Preparation and characterization of norcantharidin liposomes modified with stearyl glycyrrhetinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Liposomal Nanodrug Based on Norcantharidin Derivative for Increased in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Effects of norcantharidin, a protein phosphatase type-2A inhibitor, on the growth of normal and malignant haemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 20. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (Rac)-Norcantharidin concentration for maximum cell death
Welcome to the technical support center for (Rac)-Norcantharidin (NCTD). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for inducing maximum cell death in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Troubleshooting Guide
This guide addresses potential issues encountered during experiments with this compound, focusing on optimizing its cytotoxic effects.
Problem 1: Low or inconsistent cytotoxicity observed after this compound treatment.
-
Possible Cause: Suboptimal concentration of this compound for the specific cell line being used.
-
Troubleshooting Steps:
-
Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This is crucial as sensitivity to NCTD can vary significantly between cell types.[1][2][3]
-
Consult Published Data: Refer to the IC50 values in the table below for guidance on concentration ranges for various cancer cell lines.
-
Titrate Concentrations: Test a range of concentrations around the expected IC50 value (e.g., 0.1x, 0.5x, 1x, 5x, 10x IC50) to identify the optimal concentration for inducing maximum cell death in your experimental setup.
-
-
-
Possible Cause: Inappropriate incubation time.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat cells with a fixed, effective concentration of NCTD and assess cell viability at multiple time points (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration.[4][5]
-
Consider Cell Cycle Effects: Be aware that NCTD can induce cell cycle arrest.[6][7] Prolonged incubation may be necessary for the apoptotic effects to become apparent following cell cycle modulation.
-
-
-
Possible Cause: Cell line resistance to apoptosis.
-
Troubleshooting Steps:
-
Assess Apoptosis Induction: Confirm whether NCTD is inducing apoptosis in your cells using methods like Annexin V/PI staining or a caspase activity assay.[8][9][10]
-
Examine Pro- and Anti-apoptotic Protein Expression: Use Western blotting to analyze the expression levels of key apoptosis-regulating proteins from the Bcl-2 family (e.g., Bcl-2, Bax).[11][12][13][14][15] A high Bcl-2/Bax ratio can indicate resistance to apoptosis.
-
-
Problem 2: Discrepancies between expected and observed effects on signaling pathways.
-
Possible Cause: Crosstalk between different signaling pathways.
-
Troubleshooting Steps:
-
Inhibit Key Pathways: Use specific inhibitors for pathways known to be affected by NCTD (e.g., PI3K, MAPK) to dissect the primary mechanism of action in your cell line.[16][17][18][19]
-
Analyze Multiple Pathway Components: Perform a comprehensive analysis of key proteins in related pathways (e.g., Akt, mTOR, ERK, JNK) to understand the broader signaling network response to NCTD treatment.[12][16][20]
-
-
-
Possible Cause: Dual role of autophagy.
-
Troubleshooting Steps:
-
Monitor Autophagic Flux: Assess the complete autophagy process (autophagic flux) rather than just static levels of autophagy markers (e.g., LC3-II).
-
Inhibit or Induce Autophagy: Treat cells with an autophagy inhibitor (e.g., 3-methyladenine) or inducer in combination with NCTD.[21][22] Enhanced cell death upon autophagy inhibition suggests a pro-survival role of autophagy in your model.[21][22] Conversely, NCTD can also induce autophagic cell death.[20][23]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a demethylated analog of cantharidin (B1668268) and primarily functions as a potent inhibitor of protein phosphatase 2A (PP2A).[6][24][25][26] Inhibition of PP2A leads to the hyperphosphorylation of various substrate proteins, thereby modulating multiple signaling pathways that control cell cycle progression, apoptosis, and autophagy.[6][26]
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis through multiple mechanisms, primarily by activating the mitochondrial (intrinsic) pathway.[9][10] This involves:
-
Modulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1 and can upregulate pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio.[7][11][12][13][15][19]
-
Mitochondrial Membrane Depolarization: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[12][27]
-
Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytosol.[8][10]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and apoptotic cell death.[7][8][9][10][11]
Q3: What is the role of autophagy in this compound-induced cell death?
A3: The role of autophagy in response to NCTD treatment can be context-dependent. In some cancer cells, NCTD induces cytotoxic autophagy, leading to cell death.[11][20] This can be mediated by the inhibition of the c-Met/mTOR signaling pathway.[11][20] In other contexts, autophagy can act as a pro-survival mechanism, and its inhibition can enhance NCTD-induced apoptosis.[21][22]
Q4: Which signaling pathways are known to be modulated by this compound?
A4: Besides the intrinsic apoptosis pathway, this compound has been shown to modulate several other key signaling pathways, including:
-
PI3K/Akt/NF-κB Pathway: NCTD can inhibit this pro-survival pathway, leading to decreased cell proliferation and induction of apoptosis.[17][18]
-
MAPK Pathways (ERK, JNK, p38): NCTD can activate JNK and p38, which are generally associated with apoptosis, and inhibit the pro-proliferative ERK pathway.[8][16][19]
-
AMPK/mTOR/ULK1 Pathway: NCTD can activate AMPK and inhibit mTOR, leading to the induction of autophagy.[12][27]
Q5: Is this compound cytotoxic to normal cells?
A5: Studies have shown that this compound exhibits selective toxicity towards cancer cells, with significantly higher IC50 values observed in normal cell lines compared to various cancer cell lines, suggesting a therapeutic window.[1][8][12] For example, normal buccal keratinocytes were found to be more resistant to NCTD-induced cytotoxicity than oral cancer cells.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 72 | Not specified, but effective concentrations were 5-40 µM | [12] |
| KB | Oral cancer | 24 | ~85 (15.06 µg/ml) | [1] |
| ES2 | Ovarian cancer | 48 | ~60 (10.72 µg/ml) | [4] |
| SKOV3 | Ovarian cancer | 48 | ~65 (11.58 µg/ml) | [4] |
| HCT116 | Colorectal cancer | 48 | Not specified, but effective concentrations were 30-120 µM | [5][28] |
| HT-29 | Colorectal cancer | 48 | Not specified, but effective concentrations were 40-120 µM | [5][28] |
| HepG2 | Hepatocellular carcinoma | Not specified | Not specified, but effective concentrations were 10-80 µM | [20] |
| MHCC-97H | Hepatocellular carcinoma | Not specified | Not specified, in the range of 10-80 µM | [20] |
| Z138 | Mantle cell lymphoma | Not specified | Not specified, effective concentrations used in study | [17] |
| Mino | Mantle cell lymphoma | Not specified | Not specified, effective concentrations used in study | [17] |
| U87 | Glioma | Not specified | Not specified, effective concentrations used in study | [19] |
| C6 | Glioma | Not specified | Not specified, effective concentrations used in study | [19] |
| A375-S2 | Melanoma | Not specified | Not specified, effective concentrations used in study | [10] |
| C-33A | Cervical cancer | Not specified | IC50 calculated from a range of 0-320 µM | [29] |
| HeLa | Cervical cancer | Not specified | IC50 calculated from a range of 0-320 µM | [29] |
| NPC-BM | Nasopharyngeal carcinoma | Not specified | Not specified, effective concentrations used in study | [9] |
Note: The conversion from µg/ml to µM for this compound (Molar Mass: 166.13 g/mol ) is approximately 1 µg/ml ≈ 6.02 µM.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[12][30][31]
-
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[31]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ cells/well) in 100 µL of complete medium and incubate overnight.[12]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of NCTD. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent used to dissolve NCTD, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[30]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[31]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[31]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis induced by this compound using flow cytometry.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the determined optimal time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NCTD-induced mitochondrial apoptosis pathway.
References
- 1. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Effects of norcantharidin, a protein phosphatase type-2A inhibitor, on the growth of normal and malignant haemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Involvement of caspase and MAPK activities in norcantharidin-induced colorectal cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norcantharidin induce apoptosis in human nasopharyngeal carcinoma through caspase and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norcantharidin Induces Human Melanoma A375-S2 Cell Apoptosis through Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis induced by norcantharidin in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Norcantharidin induces growth inhibition and apoptosis of glioma cells by blocking the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Norcantharidin alone or in combination with crizotinib induces autophagic cell death in hepatocellular carcinoma by repressing c-Met-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Autophagy Suppression Accelerates Apoptosis Induced by Norcantharidin in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. mdpi.com [mdpi.com]
- 24. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. MTT assay protocol | Abcam [abcam.com]
(Rac)-Norcantharidin Off-Target Effects in Non-Cancerous Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (Rac)-Norcantharidin (NCTD) in non-cancerous cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in non-cancerous cells?
A1: this compound, a demethylated analog of cantharidin (B1668268), is primarily known as a protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) inhibitor.[1] While it exhibits significant anti-tumor activity, it can also affect non-cancerous cells. The primary observed off-target effects include cytotoxicity at high concentrations, cell cycle arrest, and induction of apoptosis. However, several studies indicate that NCTD displays differential cytotoxicity, with non-cancerous cells often being more resistant than cancer cells.[2][3]
Q2: Is there evidence of selective cytotoxicity of NCTD towards cancer cells over non-cancerous cells?
A2: Yes, multiple studies have reported a selective cytotoxic effect of NCTD. For instance, normal buccal keratinocytes have shown significantly higher resistance to NCTD-induced cytotoxicity compared to oral cancer KB cells, with a 14.36-fold higher IC50 value.[2] Similarly, NCTD preferentially induces apoptosis in human leukemic Jurkat cells without affecting the viability of normal peripheral blood mononuclear cells (PBMCs).[4][5] Human fibroblasts have also been observed to be more resistant to NCTD compared to osteosarcoma cell lines.[3]
Q3: What is the reported in vivo toxicity profile of NCTD in animal models?
A3: In vivo studies in healthy mice have been conducted to determine the toxicity profile of NCTD. The LD50 was established at 8.86 mg/kg for females and 11.77 mg/kg for males when administered intraperitoneally for 6 days.[6][7] At doses of 3.0 mg/kg and 6.0 mg/kg, significant alterations in liver and kidney enzyme activities were observed, along with histopathological changes in these organs.[6][7] Notably, a dose-dependent increase in reactive oxygen species (ROS) was seen in the liver, while a decrease was observed in the kidneys.[6][7]
Q4: How does NCTD affect normal human peripheral blood mononuclear cells (PBMCs)?
A4: NCTD has been shown to inhibit the proliferation of phytohemagglutinin (PHA)-activated PBMCs, with an IC50 of 42.1 +/- 2.3 µM, without inducing direct cytotoxicity.[8] The mechanism involves arresting the cell cycle progression from the G1 to the S phase and reducing the production of cyclin D3, E, A, and B.[8] Furthermore, NCTD can decrease the production of IL-2 and IL-10 in activated PBMCs.[8]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in my non-cancerous control cell line.
-
Possible Cause 1: Cell line sensitivity. Different non-cancerous cell lines exhibit varying sensitivities to NCTD. For example, human mesangial cells show a dose- and time-dependent inhibition of proliferation and induction of apoptosis.[9][10]
-
Troubleshooting Tip: Refer to the quantitative data table below to check the reported IC50 values for various non-cancerous cell lines. It is advisable to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific cell line.
-
Possible Cause 2: High concentration of NCTD. The cytotoxic effects of NCTD are dose-dependent.
-
Troubleshooting Tip: Lower the concentration of NCTD in your experiments. For many non-cancerous cell lines, concentrations below 20 µM may be well-tolerated.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Possible Cause 1: NCTD interaction with assay reagents. Some compounds can interfere with the chemistry of viability assays.
-
Troubleshooting Tip: Run a control experiment with NCTD in cell-free media containing the viability assay reagent to check for any direct reaction.
-
Possible Cause 2: Fluctuating metabolic activity. NCTD can alter the metabolic state of cells, which can affect assays that rely on metabolic activity.
-
Troubleshooting Tip: Consider using a viability assay based on a different principle, such as trypan blue exclusion (membrane integrity) or a crystal violet assay (cell number).
Problem 3: Unexpected changes in cell cycle distribution in non-cancerous cells.
-
Possible Cause: Off-target effects on cell cycle regulators. NCTD is known to cause cell cycle arrest in both cancerous and some non-cancerous cells. For instance, it can arrest activated PBMCs in the G1/S phase and human mesangial cells in the G2 phase.[8][10]
-
Troubleshooting Tip: If cell cycle arrest is an undesirable off-target effect in your experiment, you may need to use a lower concentration of NCTD or shorten the exposure time. Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs) to understand the mechanism of arrest in your specific cell line.
Data Presentation
Table 1: Cytotoxicity of this compound in Non-Cancerous and Cancerous Cell Lines
| Cell Line Type | Cell Line | IC50 / GI50 | Exposure Time | Reference |
| Non-Cancerous | Normal Buccal Keratinocytes | 216.29 µg/ml | 24 h | [2] |
| Human Fibroblasts | 58.82 µM | 24 h | [3] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 42.1 µM (inhibition of proliferation) | Not specified | [8] | |
| Human Hepatic Cell Line (LO2) | Moderately cytotoxic (IC50 not specified) | Not specified | [11] | |
| Cancerous | Oral Cancer (KB) | 15.06 µg/ml | 24 h | [2] |
| Osteosarcoma (143B) | 28.75 µM | 24 h | [3] | |
| Osteosarcoma (SJSA) | 36.56 µM | 24 h | [3] | |
| Breast Cancer (MCF-7) | 105.34 µM | 72 h | [12] | |
| Non-Small Cell Lung Cancer (A549) | 13.1 µM | Not specified | [11] | |
| Colorectal Carcinoma (HT29) | ~45 µM | Not specified | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
NCTD Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with NCTD as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Mandatory Visualizations
References
- 1. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norcantharidin inhibits viability and induces cell cycle arrest and apoptosis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norcantharidin preferentially induces apoptosis in human leukemic Jurkat cells without affecting viability of normal blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Norcantharidin toxicity profile: an in vivo murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Norcantharidin reduced cyclins and cytokines production in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of norcantharidin on the proliferation, apoptosis, and cell cycle of human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of norcantharidin on the proliferation, apoptosis, and cell cycle of human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: (Rac)-Norcantharidin Treatment Protocols
Welcome to the technical support center for (Rac)-Norcantharidin (NCTD) experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in-vitro and in-vivo studies involving NCTD.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cantharidin?
A1: this compound (NCTD) is a demethylated analog of Cantharidin, a natural toxin isolated from blister beetles.[1][2] NCTD was synthesized to retain the antitumor properties of Cantharidin while exhibiting lower toxicity.[3][4][5] It is a water-soluble synthetic small molecule that has been approved in China for cancer treatment.[1]
Q2: What is the primary mechanism of action for NCTD's anti-cancer effects?
A2: NCTD exerts its anti-cancer effects through multiple mechanisms, which can vary between cancer types. The most commonly reported mechanisms include:
-
Induction of Apoptosis: NCTD triggers programmed cell death by activating various signaling pathways, including the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][6][7] This involves the activation of caspases, such as caspase-3, -8, and -9.[1][2][6]
-
Cell Cycle Arrest: NCTD can cause cell cycle arrest at different phases, most notably the G2/M phase, and in some cases, the S or G0/G1 phases, depending on the cell line and concentration.[1][7][8][9]
-
Inhibition of Proliferation and Metastasis: NCTD has been shown to inhibit cancer cell proliferation, migration, and invasion.[1][3]
-
Induction of Autophagy: In some contexts, NCTD can induce cytotoxic autophagy, a process of cellular self-digestion that leads to cell death.[1][7]
Q3: Why am I observing different IC50 values for NCTD in my experiments compared to published literature?
A3: Variations in IC50 values are a common source of inconsistency and can be attributed to several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to NCTD. For example, the IC50 values for HCT116 and HT-29 colorectal cancer cells differ at the same time points.[3]
-
Treatment Duration: The cytotoxic effect of NCTD is often time-dependent, with IC50 values decreasing with longer incubation times.[3][9]
-
Assay Method: The type of cell viability assay used (e.g., MTT, CCK-8, MTS, Trypan Blue) can influence the measured IC50 value.[3][6][10]
-
Culture Conditions: Factors such as cell density, passage number, and media composition can affect cellular response to treatment.
Q4: Can NCTD be used in combination with other therapeutic agents?
A4: Yes, studies have shown that NCTD can act synergistically with other anti-cancer drugs, such as cisplatin (B142131) and 5-fluorouracil, and can even help overcome therapeutic resistance.[11][12][13][14] It has been investigated for its potential to sensitize cancer cells to chemotherapy and radiotherapy.[11][13][15]
Troubleshooting Guide
Problem 1: Inconsistent or No Induction of Apoptosis
-
Possible Cause 1: Sub-optimal NCTD Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal apoptotic-inducing concentration for your specific cell line. Apoptosis is a dose-dependent effect of NCTD.[9]
-
-
Possible Cause 2: Inappropriate Time Point for Analysis.
-
Troubleshooting Step: Conduct a time-course experiment to identify the peak of apoptotic activity. Apoptosis induction by NCTD can be time-dependent.[16]
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line. Some cell lines may have intrinsic resistance mechanisms.
-
-
Possible Cause 4: Incorrect Apoptosis Detection Method.
Problem 2: Variability in Cell Cycle Arrest Results
-
Possible Cause 1: Concentration-Dependent Effects.
-
Troubleshooting Step: Be aware that NCTD can induce arrest at different cell cycle phases depending on the concentration used. For example, low concentrations may induce G2/M arrest, while higher concentrations might lead to G0/G1 arrest in the same cell line.[1]
-
-
Possible Cause 2: Cell Line-Specific Responses.
-
Troubleshooting Step: The cell cycle phase at which arrest occurs can be cell-type specific. Review literature for your specific cell line or perform initial characterization experiments.
-
-
Possible Cause 3: Asynchronous Cell Population.
-
Troubleshooting Step: For more precise cell cycle analysis, consider synchronizing your cells before NCTD treatment.
-
Problem 3: Poor Solubility or Stability of NCTD
-
Possible Cause 1: Improper Dissolution.
-
Troubleshooting Step: While NCTD is more water-soluble than cantharidin, it is often initially dissolved in a solvent like DMSO.[17] Ensure the final concentration of the solvent in your culture media is low and non-toxic to the cells.
-
-
Possible Cause 2: Degradation of NCTD.
-
Troubleshooting Step: Prepare fresh working solutions of NCTD for each experiment. For in-vivo studies, it is recommended to use freshly prepared solutions on the same day.[18] Long-term storage and stability of NCTD solutions should be validated.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method | Reference |
| HCT116 | Colorectal Cancer | 24 | 104.27 ± 13.31 | CCK-8 | [3] |
| HCT116 | Colorectal Cancer | 48 | 54.71 ± 4.53 | CCK-8 | [3] |
| HCT116 | Colorectal Cancer | 72 | 37.68 ± 3.92 | CCK-8 | [3] |
| HT-29 | Colorectal Cancer | 24 | 118.40 ± 6.06 | CCK-8 | [3] |
| HT-29 | Colorectal Cancer | 48 | 41.73 ± 7.69 | CCK-8 | [3] |
| HT-29 | Colorectal Cancer | 72 | 24.12 ± 1.37 | CCK-8 | [3] |
| C-33A | Cervical Cancer | Not Specified | 45.12 | CCK-8 | [19] |
| HeLa | Cervical Cancer | Not Specified | 44.02 | CCK-8 | [19] |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/mL and allow them to attach for 24 hours.[3]
-
Treat the cells with various concentrations of this compound.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of CCK-8 solution to each well.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells and treat with different concentrations of this compound for the desired time (e.g., 48 hours).[3]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate in the dark for 15-30 minutes.
-
Analyze the stained cells immediately using a flow cytometer.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound for the specified duration (e.g., 48 hours).[3]
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight.[3][9]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase.[3][9]
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[3]
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Below are diagrams illustrating some of the key signaling pathways affected by NCTD treatment, leading to anti-cancer effects.
Caption: NCTD-induced apoptosis signaling pathways.
Caption: NCTD-induced G2/M cell cycle arrest pathway.
Experimental Workflow
Caption: General experimental workflow for NCTD studies.
References
- 1. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery | MDPI [mdpi.com]
- 4. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Cantharidin and its Analogues as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 8. Norcantharidin induces G2/M arrest and apoptosis <i>via</i> activation of ERK and JNK, but not p38 signaling in human renal cell carcinoma ACHN cells - ProQuest [proquest.com]
- 9. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norcantharidin Induces Immunogenic Cell Death of Bladder Cancer Cells through Promoting Autophagy in Acidic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review | Semantic Scholar [semanticscholar.org]
- 13. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review [ouci.dntb.gov.ua]
- 15. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Norcantharidin Induces HL-60 Cells Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Norcantharidin Inhibits cell growth by suppressing the expression and phosphorylation of both EGFR and c-Met in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Norcantharidin degradation and stability in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-Norcantharidin (NCTD). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on its stability and degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions like cell culture media?
A1: this compound contains a cyclic anhydride (B1165640) ring that is susceptible to hydrolysis in aqueous environments. This hydrolysis is a critical factor to consider in your experiments as it leads to the formation of a dicarboxylic acid metabolite. While all acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze, the rate can vary from seconds to years depending on conditions. The hydrolysis of this compound is expected to occur under physiological pH and temperature conditions found in cell culture incubators. The diacid metabolite is considered a stable form of Norcantharidin (B1212189).[1]
Q2: What are the primary degradation products of this compound in cell culture media?
A2: The primary degradation pathway for this compound in cell culture media is the hydrolysis of the anhydride ring, resulting in a dicarboxylic acid derivative. It is important to note that this ring-opening is often considered essential for its biological activity, particularly the inhibition of protein phosphatase 2A (PP2A).
Q3: Does the degradation of this compound affect its biological activity?
A3: Yes, the degradation, specifically the hydrolysis of the anhydride ring, is believed to be crucial for its biological activity. Studies on cantharidin (B1668268) analogues suggest that the ring-opened dicarboxylic acid form is the active species that inhibits protein phosphatases like PP2A. Therefore, the "degradation" in this context is more of an activation step.
Q4: How does this compound influence cell signaling pathways?
A4: this compound is known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary mechanism of action is the inhibition of protein phosphatases, particularly Protein Phosphatase 2A (PP2A). This inhibition leads to downstream effects on pathways such as:
-
PI3K/Akt/mTOR Pathway: By inhibiting PP2A, Norcantharidin can lead to the hyperphosphorylation and activation of Akt, a central kinase in this pro-survival pathway. However, some studies report that NCTD can also inhibit this pathway in certain cancer cells.
-
NF-κB Signaling Pathway: Norcantharidin has been shown to suppress the NF-κB signaling pathway, which is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation.
Q5: Are there established protocols to quantify the concentration of this compound and its metabolites in cell culture media?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying this compound and its degradation products. A reversed-phase HPLC (RP-HPLC) method has been developed for the determination of norcantharidin and its related substances.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solutions or during the experiment. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize the time the compound is in aqueous media before being added to the cells. Consider performing a time-course experiment to assess the stability of your specific concentration in your cell culture medium. |
| Lower than expected cytotoxicity or biological effect. | The compound may have degraded before reaching its target. The specific cell line may be less sensitive. | Ensure fresh solutions are used. Increase the concentration of this compound. Confirm the sensitivity of your cell line to the compound by performing a dose-response curve and calculating the IC50 value. |
| Difficulty in separating the parent compound from its hydrolyzed metabolite via HPLC. | Suboptimal HPLC conditions (e.g., mobile phase, column, pH). | An RP-HPLC method using a YWG-C18 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) (30:70) adjusted to pH 3.1 has been shown to separate Norcantharidin from its degradation products.[2] The detection wavelength is 213 nm.[2] |
| Unexpected off-target effects observed. | The hydrolyzed dicarboxylic acid metabolite may have different biological activities or target specificities compared to the parent compound. | If possible, synthesize or obtain the pure hydrolyzed form of this compound and test its activity in parallel with the parent compound to dissect their individual contributions to the observed phenotype. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media via HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., YWG-C18, 4.6 mm x 250 mm, 5 µm)[2]
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of methanol and 0.016 M potassium dihydrogen phosphate (30:70, v/v). Adjust the pH of the aqueous portion to 3.1 with phosphoric acid.[2] Filter and degas the mobile phase before use.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Sample Preparation:
-
Spike the cell culture medium with this compound to the final desired concentration for your experiments.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
At each time point, remove one tube from the incubator.
-
If the medium contains cells, centrifuge the tube to pellet the cells and collect the supernatant.
-
Directly inject an appropriate volume of the supernatant (or the cell-free medium) onto the HPLC system.
-
Set the detection wavelength to 213 nm.[2]
-
The flow rate should be set to 0.9 mL/min.[2]
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
The appearance of a new peak corresponding to the hydrolyzed dicarboxylic acid metabolite can also be monitored.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound's primary mechanism involves the inhibition of PP2A, leading to modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways, ultimately affecting cell proliferation and apoptosis.
Experimental Workflow for Stability Assessment
References
Troubleshooting (Rac)-Norcantharidin resistance in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (Rac)-Norcantharidin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a derivative of cantharidin, exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[1] A key molecular target is Protein Phosphatase 2A (PP2A), an important serine/threonine phosphatase.[2][3] Inhibition of PP2A by Norcantharidin (B1212189) can lead to alterations in multiple signaling pathways that control cell growth and survival.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to this compound, like other anticancer drugs, can be multifactorial.[4][5] Common mechanisms include:
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and/or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to apoptosis induction by Norcantharidin.[5]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to overcome the cytotoxic effects of the drug. Pathways such as PI3K/Akt/mTOR and NF-κB are known to promote cell survival and proliferation.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Norcantharidin out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Target Alteration: Although less commonly reported for Norcantharidin, mutations in its direct target (PP2A) could potentially reduce binding affinity.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) value using a cell viability assay, such as the MTT or XTT assay. A significant increase in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 Value Observed in this compound-Treated Cells
Your cancer cell line, which was previously sensitive, now requires a much higher concentration of this compound to achieve the same level of cell death.
Possible Causes and Troubleshooting Steps:
-
Cause A: Development of a resistant cell population.
-
Troubleshooting Step 1: Confirm IC50 Value.
-
Experiment: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) on both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.
-
-
Troubleshooting Step 2: Investigate Apoptosis Evasion.
-
Experiment: Analyze the expression of key apoptotic regulatory proteins using Western blotting.
-
Proteins to Probe: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
-
Expected Outcome in Resistant Cells: An increased Bcl-2/Bax ratio compared to sensitive cells, indicating a higher threshold for apoptosis induction.
-
-
Troubleshooting Step 3: Assess Drug Efflux.
-
Experiment: Perform a fluorescent dye efflux assay using a substrate for ABC transporters, such as Rhodamine 123.
-
Expected Outcome in Resistant Cells: Lower intracellular accumulation of the fluorescent dye in resistant cells compared to sensitive cells, which can be reversed by co-incubation with a known ABC transporter inhibitor (e.g., verapamil).
-
-
-
Cause B: Suboptimal experimental conditions.
-
Troubleshooting Step 1: Verify Drug Potency.
-
Action: Ensure your this compound stock solution is not degraded. Prepare a fresh stock and repeat the cell viability assay on a known sensitive cell line to confirm its activity.
-
-
Troubleshooting Step 2: Optimize Cell Culture Conditions.
-
Action: Ensure consistent cell seeding density and growth phase across experiments, as these can influence drug sensitivity.
-
-
Problem 2: No significant increase in apoptosis in this compound-treated cells that were previously sensitive.
You are treating your cells with a concentration of this compound that previously induced apoptosis, but now you observe minimal or no apoptotic cells.
Possible Causes and Troubleshooting Steps:
-
Cause A: Upregulation of anti-apoptotic proteins.
-
Troubleshooting Step 1: Analyze Bcl-2 Family Proteins.
-
Experiment: Perform Western blot analysis to compare the expression levels of Bcl-2, Bcl-xL (anti-apoptotic), and Bax, Bak (pro-apoptotic) in treated sensitive and suspected resistant cells.
-
Expected Outcome in Resistant Cells: Increased levels of Bcl-2 and/or Bcl-xL, and/or decreased levels of Bax and Bak.
-
-
-
Cause B: Activation of pro-survival signaling pathways.
-
Troubleshooting Step 1: Investigate Akt Pathway Activation.
-
Experiment: Use Western blotting to examine the phosphorylation status of Akt (a marker of its activation) in both sensitive and resistant cells, with and without this compound treatment.
-
Expected Outcome in Resistant Cells: Sustained or increased phosphorylation of Akt (p-Akt) even in the presence of this compound.
-
-
Troubleshooting Step 2: Examine NF-κB Pathway Activation.
-
Experiment: Perform Western blotting to assess the levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit of NF-κB.
-
Expected Outcome in Resistant Cells: Increased p-IκBα and nuclear p65, indicating activation of the NF-κB pathway.
-
-
Troubleshooting Step 3: Assess YAP Pathway Activation.
-
Experiment: Use Western blotting to check for increased levels of Yes-associated protein (YAP) in the nucleus.
-
Expected Outcome in Resistant Cells: Increased nuclear localization of YAP, which is associated with resistance to various drugs.[6]
-
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Drug | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| A549 (NSCLC) | Cisplatin (B142131) | 16.48 | 33.85 (A549/CDDP) | ~2.1 | [7] |
| Oral Cancer (KB) | Norcantharidin | ~33 (15.06 µg/ml) | > 475 (216.29 µg/ml in normal keratinocytes) | >14 | [4] |
| Leukemia (U937) | Cytarabine | 0.02 | 80.86 (U937/6D10) | ~4043 | [8] |
Note: Data for Norcantharidin in a directly comparable sensitive/resistant pair is limited in the searched literature. The table includes examples of resistance to other chemotherapeutics for illustrative purposes and highlights the significant resistance observed in normal versus cancer cells for Norcantharidin.
Table 2: Changes in Protein Expression Associated with this compound Resistance.
| Protein | Function | Expected Change in Resistant Cells | Method of Detection |
| Bcl-2 | Anti-apoptotic | Increased Expression | Western Blot, ELISA[9] |
| Bax | Pro-apoptotic | Decreased Expression | Western Blot, ELISA[9] |
| Bcl-2/Bax Ratio | Apoptotic Threshold | Increased | Calculation from Western Blot densitometry[10] |
| p-Akt (phosphorylated Akt) | Pro-survival signaling | Increased/Sustained | Western Blot |
| Nuclear NF-κB (p65) | Pro-survival signaling | Increased | Western Blot of nuclear extracts |
| Nuclear YAP | Drug Resistance | Increased | Western Blot of nuclear extracts[6] |
| P-glycoprotein (MDR1) | Drug Efflux Pump | Increased Expression | Western Blot, Flow Cytometry |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the drug, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired time. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Bcl-2 and Bax
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.
Rhodamine 123 Efflux Assay
This assay measures the activity of ABC transporters like P-glycoprotein.
-
Cell Preparation: Harvest cells and resuspend them at 1 x 10^6 cells/mL in culture medium.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in pre-warmed medium (with or without an ABC transporter inhibitor like verapamil) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells by flow cytometry. A decrease in fluorescence over time indicates active efflux.
Visualizations
Signaling Pathways in Norcantharidin Resistance
Caption: Key signaling pathways involved in resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule synthetic compound norcantharidin reverses multi-drug resistance by regulating Sonic hedgehog signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Expression Pattern of Bcl-2 and Bax in the Tumor and Stromal Cells in Colorectal Carcinoma | MDPI [mdpi.com]
Technical Support Center: Enhancing (Rac)-Norcantharidin Tumor Delivery
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the delivery of (Rac)-Norcantharidin (NCTD) to tumors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to tumors?
A1: The primary challenges associated with the clinical application of this compound (NCTD) include its poor water solubility, short biological half-life, rapid metabolism, and high venous irritation.[1][2][3][4] These factors, combined with a weak tumor-targeting ability, can lead to significant side effects, including urinary and organ toxicity.[1][2][3]
Q2: What are the most promising strategies to overcome these delivery challenges?
A2: Nanotechnology-based drug delivery systems are among the most feasible strategies to enhance the efficacy and reduce the toxicity of NCTD.[1][2][3][4][5] These include:
-
Liposomes: Vesicles that can encapsulate NCTD, improving its solubility and biocompatibility.[1][2][6]
-
Polymeric Micelles: Self-assembling nanoparticles that can carry hydrophobic drugs like NCTD, prolonging circulation time.[1][7]
-
Nanoparticles: Solid particles made from polymers (e.g., chitosan) or lipids that can protect NCTD from degradation and improve tumor accumulation.[4][8]
-
Prodrugs and Derivatives: Chemical modification of the NCTD molecule to improve its physicochemical properties for better drug delivery.[4][6][9]
Q3: How do nanocarriers improve the tumor targeting of NCTD?
A3: Nanocarriers primarily utilize two targeting strategies:
-
Passive Targeting: Nanoparticles with sizes typically between 100-200 nm can accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[1][2][7][10] The leaky blood vessels and poor lymphatic drainage in tumors allow these nanoparticles to enter and be retained, increasing the local drug concentration.
-
Active Targeting: The surface of nanocarriers can be modified with specific ligands (e.g., antibodies, peptides, or small molecules like folate) that bind to receptors overexpressed on cancer cells.[10][11] This enhances the selectivity and uptake of the drug by tumor cells.
Q4: Can combining NCTD with other therapies improve outcomes?
A4: Yes, NCTD has been shown to be a promising agent for combination therapy. It can help overcome therapeutic resistance to standard treatments like chemotherapy and radiation.[12][13] Co-encapsulating NCTD with other anticancer drugs in a single nanocarrier is also a strategy to achieve synergistic effects.[8]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (EE) or Drug Loading (DL) of NCTD in Liposomes/Nanoparticles.
| Potential Cause | Troubleshooting Suggestion |
| Poor Lipophilicity of NCTD | NCTD has a degree of hydrophilicity, which can make its encapsulation in lipid-based carriers challenging.[14][15] Consider preparing an NCTD-phospholipid complex to increase its lipophilicity before encapsulation.[14][15] |
| Suboptimal Formulation Parameters | Systematically optimize the drug-to-lipid/polymer ratio. An excess of the drug can lead to low EE.[3] Also, adjust the concentration of other components like cholesterol, which affects membrane stability and drug retention.[16] |
| Inefficient Preparation Method | The chosen preparation method significantly impacts EE. For liposomes, compare methods like thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection. For polymeric micelles, dialysis and solvent evaporation are common techniques.[3] |
| Issues with Purification/Separation | Unencapsulated NCTD may not be efficiently removed, leading to inaccurate EE measurements. Use appropriate separation techniques like size exclusion chromatography or dialysis with a suitable molecular weight cutoff membrane to separate free drug from the nanoformulation.[17] |
Issue 2: Poor Stability and Aggregation of NCTD Nanoformulations.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Surface Properties | The surface charge of nanoparticles influences their stability in suspension. Modify the nanoparticle surface with polymers like polyethylene (B3416737) glycol (PEG) to create a hydrophilic shell. This provides steric stability and prevents aggregation.[1][10] |
| Inadequate Storage Conditions | Store nanoformulations at recommended temperatures (typically 4°C) and protect them from light.[2] For long-term storage, lyophilization (freeze-drying) with appropriate cryoprotectants can be considered. |
| Sterilization Issues | Some sterilization methods, like autoclaving, can degrade the nanoformulation. Consider sterile filtration for sterilization if the particle size is appropriate.[14] |
Data on NCTD Delivery Systems
The following tables summarize quantitative data from various studies on NCTD-loaded nanocarriers for easy comparison.
Table 1: Liposomal Formulations for NCTD Delivery
| Formulation Type | Preparation Method | Average Particle Size (nm) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| NCTD Liposome (B1194612) | Film Hydration | 360 | 47.5 | - | [1] |
| Disodium Norcantharidate Liposome | Reverse Evaporation | 243.1 | 34.34 ± 1.21 | - | [1] |
| NCTD Derivative Liposome | pH Gradient Loading | - | 98.7 | 32.86 | [6] |
| Stearyl Glycyrrhetinate-modified NCTD Liposome | Ethanol Injection | 87.5 | ~27.80 | - | [18] |
| NCTD Liposome-Emulsion Hybrid (NLEH) | Phospholipid Complex Method | - | 89.3 | - | [14][15] |
Table 2: Polymeric Micelle and Nanoparticle Formulations for NCTD Delivery
| Formulation Type | Preparation Method | Average Particle Size (nm) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| NCTD Polymeric Micelle | Volatile Dialysis | 95.6 ± 10.1 | 79.1 ± 0.8 | 6.0 ± 0.3 | [1] |
| NCTD Polymeric Micelle | Thin-film Hydration | 10.3 | 98 | 4.67 | [10] |
| DSPE-PEG-C60/NCTD Micelles | - | 91.57 | 91.9 | - | [7] |
| PVP-coated NCTD Chitosan Nanoparticles | Ionic Gelation | 140.03 ± 6.23 | 56.33 ± 1.41 | 8.38 ± 0.56 | [19][20] |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This method is widely used for its simplicity and effectiveness in encapsulating lipophilic drugs.
-
Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine and cholesterol) and lipophilic NCTD (or an NCTD-phospholipid complex) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v), in a round-bottom flask.[2] Ensure complete dissolution to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.[2] This will form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the lipid's phase transition temperature.[6] Agitate the flask vigorously (e.g., by vortexing or shaking) to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform unilamellar vesicles (ULVs), the MLV suspension can be downsized by sonication (using a probe or bath sonicator) or by extrusion through polycarbonate membranes with a defined pore size.[2][6]
-
Purification: Remove the unencapsulated, free drug by methods such as dialysis or size exclusion chromatography.[2]
Protocol 2: Preparation of Nanoparticles by Ethanol Injection
This is a rapid and reproducible method for preparing liposomes or lipid nanoparticles.
-
Lipid/Polymer Solution: Dissolve the lipids/polymers and NCTD in ethanol to form a clear solution.
-
Injection: Rapidly inject the ethanolic solution into a larger volume of a stirred aqueous phase (e.g., distilled water or buffer).[21][22] The rapid diffusion of ethanol into the water causes the lipids/polymers to precipitate and self-assemble into nanoparticles.
-
Solvent Evaporation: Remove the ethanol from the suspension, typically using a rotary evaporator under reduced pressure.[21][22]
-
Purification: Purify the nanoparticle suspension to remove any remaining free drug and other impurities, using methods like dialysis.
Visualizations
Experimental Workflow
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, characterization and anticancer activity of norcantharidin-loaded poly(ethylene glycol)-poly(caprolactone) amphiphilic block copolymer micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review targeted drug delivery systems for norcantharidin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress of norcantharidin nanodrugs for tumor treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 15. US20130264198A1 - Synthesis of Nanoparticles Using Ethanol - Google Patents [patents.google.com]
- 16. Preparation and characterization of norcantharidin liposomes modified with stearyl glycyrrhetinate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 19. TRAF5, a novel tumor necrosis factor receptor-associated factor family protein, mediates CD40 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Problems with (Rac)-Norcantharidin batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with (Rac)-Norcantharidin.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability in this compound can stem from several factors affecting the compound's purity, isomeric ratio, and stability. Key potential causes include:
-
Chemical Purity: The presence of impurities from the synthesis process can alter the compound's biological activity. Common starting materials for synthesis include furan (B31954) and maleic anhydride (B1165640), and residual amounts of these or other intermediates can affect experimental outcomes.[1]
-
Isomeric Ratio: this compound is a racemic mixture of two enantiomers. Variations in the ratio of these isomers between batches could lead to differences in biological activity, as enantiomers can have different pharmacological profiles.
-
Degradation: Norcantharidin (B1212189) can be susceptible to degradation, especially if not stored properly. Degradation products may have reduced or different biological activity. An HPLC method has been developed to separate norcantharidin from its degradation products.[2]
-
Solubility Issues: Norcantharidin has poor solubility, which can be a source of variability if the compound does not fully dissolve or precipitates out of solution during experiments.[3][4][5] Inconsistent solubilization can lead to variations in the effective concentration.
Q2: How can we assess the quality of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on each new batch. This should ideally include both analytical and biological validation:
-
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) is a suitable method to determine the purity of Norcantharidin and to detect the presence of related substances and degradation products.[2] A validated HPLC-MS/MS method can also be used for sensitive detection.[6]
-
Biological Activity Assay: Perform a dose-response experiment using a well-established and sensitive cell line in your lab. Comparing the IC50 value of the new batch to a previously characterized "gold standard" batch will provide a functional confirmation of its potency.
Q3: Are there known impurities that can affect the activity of this compound?
A3: Specific impurities are not extensively documented in publicly available literature. However, based on its synthesis, potential impurities could include unreacted starting materials like maleic anhydride or by-products such as dehydronorcantharidin.[2] The presence of such impurities could lead to altered efficacy or off-target effects.
Q4: What is the primary mechanism of action of Norcantharidin, and could this be affected by batch variability?
A4: Norcantharidin is a known inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[7][8][9] PP2A is a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle and apoptosis.[10][11] Batch-to-batch variations in purity or isomeric composition could alter the inhibitory activity on these phosphatases, leading to inconsistent downstream effects. For instance, a batch with lower purity may exhibit a weaker inhibition of PP2A, resulting in a reduced cytotoxic effect.
Troubleshooting Guide for Inconsistent Experimental Results
If you are experiencing variability in your results with this compound, follow these steps to troubleshoot the issue.
Diagram: Troubleshooting Workflow for this compound Variability
Caption: A flowchart to systematically troubleshoot inconsistent experimental results.
Step 1: Verify Compound Integrity and Handling
-
Assess Purity: If possible, analyze the purity of the problematic batch using HPLC. Compare the chromatogram to that of a previous, reliable batch or a reference standard. Look for additional peaks that might indicate impurities or degradation.[2]
-
Check Solubility: Norcantharidin has poor aqueous solubility.[4][5] Ensure that your stock solution is fully dissolved. Visually inspect for any precipitate. Consider preparing fresh stock solutions for each experiment. The use of nanoemulsions or other formulations has been explored to improve solubility.[3]
-
Review Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (typically at -20°C, desiccated, and protected from light). Improper storage can lead to degradation.
Step 2: Standardize Experimental Protocols
-
Solubilization Protocol: Standardize the procedure for preparing stock and working solutions. Use the same solvent and concentration for all batches. Ensure the stock solution is vortexed thoroughly and warmed gently if necessary to ensure complete dissolution.
-
Cell Culture Conditions: Ensure that cell line passages, seeding densities, and media formulations are consistent across experiments.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. This will help you determine if the issue lies with the compound or the assay itself.
Step 3: Perform a Head-to-Head Comparison
-
If you have access to a previous batch that gave expected results, perform a side-by-side experiment with the new batch.
-
Run a full dose-response curve for both batches in the same experiment. A significant shift in the IC50 value is a strong indicator of a difference in potency between the batches.
Step 4: Contact the Supplier
-
If you have evidence of batch-to-batch variability, contact the supplier. Provide them with the lot numbers of the batches and a summary of your findings, including any analytical data (e.g., HPLC) and biological assay results (e.g., comparative IC50 curves). They may be able to provide additional information or a replacement batch.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key parameter to assess the potency of this compound. The table below summarizes reported IC50 values in different cancer cell lines. Note that variations in experimental conditions (e.g., incubation time, cell line passage number) can also contribute to differences in reported IC50 values.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 | 104.27 ± 13.31 | [12] |
| HCT116 | Colorectal Cancer | 48 | 54.71 ± 4.53 | [12] |
| HCT116 | Colorectal Cancer | 72 | 37.68 ± 3.92 | [12] |
| HT-29 | Colorectal Cancer | 24 | 118.40 ± 6.06 | [12] |
| HT-29 | Colorectal Cancer | 48 | 41.73 ± 7.69 | [12] |
| HT-29 | Colorectal Cancer | 72 | 24.12 ± 1.37 | [12] |
| Various Cancer Cell Lines | Colorectal, Breast, Ovarian, etc. | Not Specified | ~45 | [7] |
Key Signaling Pathway and Experimental Workflow
Diagram: Norcantharidin's Inhibition of the PP2A Signaling Pathway
Caption: Norcantharidin inhibits PP2A, leading to altered phosphorylation of key proteins.
Diagram: Workflow for Qualifying a New Batch of this compound
Caption: A general workflow for the quality control of a new Norcantharidin batch.
Experimental Protocols
1. HPLC Method for Purity Assessment of this compound
This protocol is adapted from a published method for the determination of norcantharidin and its related substances.[2]
-
Column: YWG-C18 column (4.6 mm x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol and 0.016 mol·L-1 potassium dihydrogen phosphate (B84403) (30:70), with the pH adjusted to 3.1 with phosphoric acid.
-
Flow Rate: 0.9 mL·min-1.
-
Detection: UV at 213 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of dilutions to establish a calibration curve.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms for the main norcantharidin peak and any impurity or degradation peaks.
-
Calculate the purity of the batch based on the area under the curve of the main peak relative to the total peak area.
-
2. Cell Viability (MTT) Assay for Biological Activity Assessment
This is a general protocol to determine the IC50 of this compound in a cancer cell line (e.g., HCT116).[12]
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound (new and reference batches)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the new and reference batches of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of Norcantharidin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Norcantharidin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[12]
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for both batches using appropriate software. A significant difference in IC50 values indicates a difference in potency.
-
References
- 1. Synthesis and antiproliferative assay of norcantharidin derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination and pharmacokinetic study of norcantharidin in human serum by HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Artifacts in microscopy after (Rac)-Norcantharidin treatment
Welcome to the technical support center for researchers utilizing (Rac)-Norcantharidin (NCTD) in microscopy-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and interpret cellular changes observed after NCTD treatment.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes in cells treated with this compound?
A1: this compound is a potent inducer of apoptosis and autophagy in various cancer cell lines.[1][2] Following treatment, you can expect to observe distinct morphological changes under the microscope. These include cell shrinkage, rounding, chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis), and the formation of membrane-bound apoptotic bodies.[2][3] In brightfield or phase-contrast microscopy, cells may appear smaller, more condensed, and may detach from the culture surface. Fluorescence microscopy using nuclear stains like DAPI or Hoechst will reveal condensed and fragmented nuclei in apoptotic cells.[3][4]
Q2: I'm observing significant cell detachment after NCTD treatment. Is this an experimental artifact or an expected outcome?
A2: Significant cell detachment is a common and expected consequence of NCTD-induced apoptosis. As cells undergo apoptosis, they lose their focal adhesions and shrink, leading to detachment from the culture substrate.[2] While this is a biological effect, it can present a technical challenge for imaging. To mitigate this, consider collecting both adherent and floating cells for analysis, especially for endpoint assays like flow cytometry. For imaging fixed cells, gentle handling and washing steps are crucial to retain the apoptotic cell population.
Q3: How can I distinguish between apoptosis and autophagy in my microscopy images after NCTD treatment?
A3: NCTD can induce both apoptosis and autophagy, sometimes concurrently.[1][5][6] Distinguishing these processes requires specific molecular probes:
-
Apoptosis: Look for nuclear condensation and fragmentation using stains like Hoechst 33258 or DAPI.[3][4] The TUNEL assay can also be used to label DNA strand breaks, a hallmark of late-stage apoptosis.[7]
-
Autophagy: This is often characterized by the formation of autophagosomes. The most common method to visualize this is through immunofluorescence staining for LC3, a protein that translocates to the autophagosome membrane, appearing as distinct puncta (dots) within the cytoplasm.[1][8] A shift from diffuse cytoplasmic LC3-I to punctate LC3-II is indicative of autophagy induction.[1]
It's important to note that monitoring "autophagic flux" (the complete process from autophagosome formation to lysosomal degradation) provides a more accurate measure than static images of LC3 puncta alone.[8]
Q4: My unstained, NCTD-treated control cells are showing some fluorescence. What could be the cause?
A4: This phenomenon is known as autofluorescence. It is intrinsic fluorescence from cellular components like mitochondria and lysosomes.[9] Drug treatments can sometimes enhance autofluorescence by inducing cellular stress. To address this:
-
Always include an unstained, untreated control and an unstained, treated control to establish baseline autofluorescence levels.
-
If possible, use fluorophores in the red or far-red spectrum, as autofluorescence is often more pronounced in the green and blue channels.[9]
-
Utilize spectral unmixing features available on many modern confocal microscopes to computationally subtract the autofluorescence signal.[9]
Troubleshooting Guide: Common Microscopy Artifacts
This guide addresses common artifacts that can arise during the preparation and imaging of cells treated with NCTD.
| Issue/Artifact | Potential Cause(s) | Recommended Solution(s) |
| Blurry or Out-of-Focus Images | - Incorrect coverslip thickness for the objective.[10]- Objective lens is dirty (e.g., residual immersion oil).[10]- Spherical aberration due to mismatched refractive indices.- Cell detachment/floating out of the focal plane. | - Use high-quality coverslips of the correct thickness (typically No. 1.5).[10]- Clean the objective lens according to the manufacturer's instructions.- Use the correct immersion medium for the objective.- Ensure cells are well-adhered or use cytospinning for suspension cells. For detached apoptotic cells, gentle handling is key. |
| Uneven Illumination or Dark Corners (Vignetting) | - Misaligned microscope light path (e.g., incorrect Köhler illumination).[10]- Field diaphragm is not properly adjusted. | - Realign the microscope's illumination path. Ensure Köhler illumination is correctly set up for brightfield/phase contrast.- Open the field diaphragm just enough to be outside the field of view. |
| High Background Signal / Low Signal-to-Noise | - Non-specific antibody binding in immunofluorescence.[11]- Autofluorescence from cells or medium.[9]- Suboptimal antibody concentration.- Room lights are on during acquisition.[12] | - Use a blocking solution (e.g., BSA or serum from the secondary antibody's host species) before primary antibody incubation.[13]- Wash cells with PBS before imaging to remove fluorescent components from the medium. Use specific imaging buffers.- Titrate primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.- Turn off all room lights and use a light-tight microscope enclosure.[12] |
| Photobleaching (Signal Fades Quickly) | - Excitation light is too intense.- Prolonged exposure time. | - Reduce laser power or excitation light intensity to the minimum required for a good signal.[9]- Decrease the pixel dwell time or use shorter exposure times.- Use an antifade mounting medium.[9]- Image a fresh field of view for each acquisition.[9] |
| "Speckled" or "Punctate" Staining (Non-specific) | - Antibody aggregates.- Precipitated stain or dye. | - Centrifuge antibodies before use to pellet any aggregates.- Filter all staining solutions before applying them to the sample. |
Quantitative Data Summary
The following table summarizes IC50 values of this compound in different cell lines, providing a reference for dose-selection in your experiments.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 h | 104.27 ± 13.31 | [14] |
| 48 h | 54.71 ± 4.53 | [14] | ||
| 72 h | 37.68 ± 3.92 | [14] | ||
| HT-29 | Colorectal Cancer | 24 h | 118.40 ± 6.06 | [14] |
| 48 h | 41.73 ± 7.69 | [14] | ||
| 72 h | 24.12 ± 1.37 | [14] |
Key Experimental Protocols
1. Protocol: Apoptosis Detection with Hoechst 33258 Staining
-
Purpose: To visualize nuclear condensation and fragmentation characteristic of apoptosis.[4]
-
Methodology:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with the desired concentration of NCTD for the appropriate duration. Include a vehicle-treated control group.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[4]
-
Wash the cells twice with PBS.
-
Add Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS) and incubate for 10 minutes at room temperature, protected from light.[4]
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with a DAPI filter set (approx. 350 nm excitation / 460 nm emission). Apoptotic nuclei will appear smaller, brighter, and fragmented compared to the uniformly stained nuclei of healthy cells.[4]
-
2. Protocol: Autophagy Detection by LC3 Immunofluorescence
-
Purpose: To visualize the formation of autophagosomes by detecting LC3 puncta.[1]
-
Methodology:
-
Seed cells on glass coverslips and treat with NCTD as described above.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mount and image. The appearance of distinct fluorescent puncta in the cytoplasm indicates the recruitment of LC3 to autophagosomes.[1]
-
Visualizing Experimental Logic and Signaling Pathways
Below are diagrams representing workflows and signaling pathways involved in NCTD treatment, generated using the DOT language.
Caption: A logical workflow for troubleshooting common artifacts in microscopy.
Caption: Key signaling pathways modulated by this compound treatment.
References
- 1. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by norcantharidin in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of norcantharidin on the proliferation, apoptosis, and cell cycle of human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norcantharidin induces HT‐29 colon cancer cell apoptosis through the αvβ6–extracellular signal‐related kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin Inhibits SK-N-SH Neuroblastoma Cell Growth by Induction of Autophagy and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy Suppression Accelerates Apoptosis Induced by Norcantharidin in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy: assays and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Microscope Configuration and Other Common Errors [evidentscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: (Rac)-Norcantharidin Dosage Adjustment for Different Tumor Types
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting (Rac)-Norcantharidin (NCTD) dosage for various tumor types. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for determining the effective dosage of this compound for a new cancer cell line?
A1: A common starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on published literature, in vitro concentrations for NCTD can range from approximately 2.5 µM to over 200 µM, with treatment durations typically between 24 and 72 hours.[1][2][3][4] It is recommended to test a broad range of concentrations (e.g., logarithmic dilutions) to identify the specific IC50 for your cell line of interest.
Q2: How does the effective dosage of this compound vary across different tumor types?
A2: The effective dosage of NCTD is highly dependent on the tumor type and specific cell line. Some cells exhibit greater sensitivity than others. For example, hepatocellular carcinoma and oral cancer cells have shown sensitivity at lower concentrations compared to some other cancer types.[3][5] Below is a summary of reported IC50 values for various cancer cell lines to guide your experimental design.
Data Summary: In Vitro Efficacy of this compound
| Cancer Type | Cell Line(s) | Time Point (hours) | IC50 (µM) | Reference |
| Colorectal Cancer | HCT116 | 24 | 104.27 ± 13.31 | [1] |
| 48 | 54.71 ± 4.53 | [1] | ||
| 72 | 37.68 ± 3.92 | [1] | ||
| HT-29 | 24 | 118.40 ± 6.06 | [1] | |
| 48 | 41.73 ± 7.69 | [1] | ||
| 72 | 24.12 ± 1.37 | [1] | ||
| Mantle Cell Lymphoma | Z138, Mino | 24, 48, 72 | Not explicitly stated, but effective at 5-20 µM | [2] |
| Oral Cancer | KB | 24 | ~44.8 (converted from 15.06 µg/ml) | [3] |
| Normal Buccal Keratinocytes | - | 24 | ~643.7 (converted from 216.29 µg/ml) | [3] |
| Bladder Cancer | TSGH 8301 | Not specified | Not explicitly stated, but induces apoptosis | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | - | Not specified | 18.2 (VEGF-induced), 30 (VEGF-free) | [7] |
| Human Colorectal Cancer | LOVO | Not specified | 80 | [7] |
| Breast Cancer | MCF-7 | Not specified | GI50 = 7.5 | [8] |
| Ovarian Cancer | A2780 | Not specified | GI50 = 4.4 | [8] |
| Neuroblastoma | BE2-C | Not specified | GI50 = 3.7 | [8] |
Note: IC50/GI50 values can vary based on experimental conditions. This table should be used as a guideline.
Q3: What are the common signaling pathways affected by this compound that might influence its dosage-dependent efficacy?
A3: this compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these pathways can help in designing mechanistic studies and interpreting results. Key pathways include:
-
TRAF5/NF-κB Pathway: NCTD can suppress the proliferation of colorectal cancer cells by modulating this pathway.[1]
-
PI3K/Akt/NF-κB Pathway: In mantle cell lymphoma, NCTD induces apoptosis by inhibiting this survival pathway.[2]
-
Raf/MEK/ERK Pathway: NCTD can inhibit the growth of glioma cells by blocking this pathway.[9]
-
MAPK (ERK and JNK) Pathways: In hepatoma cells, NCTD-induced apoptosis is associated with the activation of ERK and JNK signaling.[10]
-
c-Met/Akt/mTOR Pathway: This pathway is inhibited by NCTD in human osteosarcoma cells, leading to reduced proliferation and apoptosis.[4]
Below are diagrams illustrating some of these key signaling pathways.
Caption: NCTD inhibits the TRAF5/NF-κB pathway, leading to decreased proliferation and increased apoptosis.
Caption: NCTD induces apoptosis by inhibiting the PI3K/Akt/NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Norcantharidin induces growth inhibition and apoptosis of glioma cells by blocking the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of (Rac)-Norcantharidin in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with (Rac)-Norcantharidin, particularly concerning stock solution stability and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is the racemic form of Norcantharidin, a demethylated derivative of Cantharidin. It is widely investigated for its anti-tumor properties. Research indicates its involvement in inducing apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, making it a compound of interest in drug development and cancer research.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways implicated in cancer cell proliferation and survival. These include, but are not limited to, the TRAF5/NF-κB, Akt/NF-κB, ERK, and JNK signaling pathways.[1] Its inhibitory actions on these pathways contribute to its anti-cancer effects.
Q3: In which solvents is this compound soluble?
A3: this compound is poorly soluble in water but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO). It is also soluble in hot water and acetone.[2] For in vivo studies, co-solvent systems are often employed to improve solubility.
Q4: Why does my this compound stock solution precipitate when diluted in aqueous media?
A4: This is a common issue known as "antisolvent precipitation." this compound is hydrophobic and highly soluble in organic solvents like DMSO. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the solvent environment changes drastically, reducing the solubility of the compound and causing it to "crash out" or precipitate.
Q5: How should I store my this compound stock solution to ensure its stability?
A5: To ensure stability and prevent degradation, it is recommended to store this compound stock solutions in tightly sealed vials, protected from light. For long-term storage, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guides
Issue 1: Precipitation upon preparation of stock solution
-
Problem: I am trying to dissolve this compound powder in DMSO, but it is not dissolving completely, or a precipitate forms.
-
Possible Causes & Solutions:
-
Incomplete Dissolution: The compound may require more energy to dissolve. Try gentle warming of the solution to 37°C for 5-10 minutes and vortexing thoroughly.
-
Solvent Purity: The DMSO used may have absorbed moisture, which can reduce the solubility of hydrophobic compounds. Use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Concentration Exceeds Solubility Limit: The intended concentration of your stock solution may be higher than the solubility limit of this compound in DMSO. Refer to the solubility data table below and consider preparing a less concentrated stock solution.
-
Issue 2: Precipitation upon dilution into aqueous media (e.g., cell culture medium)
-
Problem: My this compound DMSO stock solution is clear, but a precipitate forms immediately when I add it to my cell culture medium or PBS.
-
Possible Causes & Solutions:
-
Rapid Solvent Exchange: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid change in the solvent environment, leading to precipitation.
-
Solution: Perform a stepwise dilution. First, make an intermediate dilution of your DMSO stock in DMSO. Then, add this intermediate stock dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing.
-
-
Final Concentration Too High: The final concentration of this compound in the aqueous medium may be above its solubility limit in that specific medium.
-
Solution: Lower the final working concentration. It is crucial to determine the maximum soluble concentration in your specific experimental medium by performing a solubility assessment (see Protocol 2).
-
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Notes |
| Aqueous Solution (pH 6.0) | 2.5 mg/mL | Solubility is pH-dependent.[3][4] |
| Aqueous Solution (pH 9.5) | 9.5 mg/mL | Increased solubility at higher pH.[4] |
| DMSO | ≥ 20 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Co-solvent System (DMSO/PEG300/Tween-80/Saline) | ≥ 2.08 mg/mL | A formulation suitable for in vivo administration.[5] |
| Hot Water | Soluble | Specific concentration not well-defined in literature.[2] |
| Acetone | Soluble | Specific concentration not well-defined in literature.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 168.15 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Pre-weigh this compound: Accurately weigh out 1.68 mg of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 100 µL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes. Following incubation, vortex again.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected vials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Assessment of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum working concentration of this compound in a specific cell culture medium before precipitation occurs.
Materials:
-
10 mM this compound in DMSO (prepared as in Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in DMSO: Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO. For example, in a separate plate or tubes, dilute the 10 mM stock to 5 mM, 2.5 mM, 1.25 mM, and so on.
-
Add to Medium: In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well. Then, add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control (2 µL of DMSO in 198 µL of medium).
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). A light microscope can be used for more sensitive detection.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is the maximum working concentration you should use for your experiments under these conditions.
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing this compound solutions.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide: (Rac)-Norcantharidin vs. Cantharidin in Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of (Rac)-Norcantharidin and its parent compound, Cantharidin (B1668268). The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction
Cantharidin, a terpenoid isolated from blister beetles, has a long history in traditional medicine and has demonstrated potent anticancer properties. However, its clinical application has been hampered by significant toxicity, particularly to the urinary and gastrointestinal tracts.[1][2] this compound, a demethylated analog of Cantharidin, was synthesized to mitigate these toxic effects while retaining therapeutic efficacy.[1][2] This guide delves into a comparative analysis of their anticancer activities, focusing on cytotoxicity, induction of apoptosis, effects on the cell cycle, and underlying molecular mechanisms.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Cantharidin across various cancer cell lines as reported in multiple studies. It is important to note that experimental conditions such as incubation time and assay method can influence IC50 values.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Carcinoma | Cantharidin | 12.4 ± 0.27 | 24 | [3] |
| HCT116 | Colorectal Carcinoma | Cantharidin | 6.32 ± 0.2 | 48 | [3] |
| HCT116 | Colorectal Carcinoma | This compound | 49.25 ± 0.3 | 24 | [3] |
| HCT116 | Colorectal Carcinoma | This compound | 50.28 ± 0.22 | 48 | [3] |
| SW620 | Colorectal Carcinoma | Cantharidin | 27.43 ± 1.6 | 24 | [3] |
| SW620 | Colorectal Carcinoma | Cantharidin | 14.30 ± 0.44 | 48 | [3] |
| SW620 | Colorectal Carcinoma | This compound | 27.74 ± 0.03 | 24 | [3] |
| SW620 | Colorectal Carcinoma | This compound | 51.10 ± 0.25 | 48 | [3] |
| MCF-7 | Breast Cancer | Cantharidin | 11.96 | 72 | [4] |
| MCF-7 | Breast Cancer | This compound | 105.34 | 72 | [4] |
| PANC-1 | Pancreatic Cancer | Cantharidin | 9.42 | 72 | [5] |
| CFPAC-1 | Pancreatic Cancer | Cantharidin | 7.25 | 72 | [5] |
| BxPC-3 | Pancreatic Cancer | Cantharidin | 6.09 | 72 | [5] |
| Capan-1 | Pancreatic Cancer | Cantharidin | 5.56 | 72 | [5] |
| KB | Oral Cancer | This compound | 15.06 (µg/mL) | 24 | [6] |
| ACHN | Renal Cell Carcinoma | Cantharidin | ~20 | 48 | [7] |
| Caki-1 | Renal Cell Carcinoma | Cantharidin | ~20 | 48 | [7] |
| Colo 205 | Colorectal Cancer | Cantharidin | 20.53 | Not Specified | [8] |
| A375.S2 | Melanoma | Cantharidin | Not Specified | Not Specified | [9] |
| SH-SY5Y | Neuroblastoma | Cantharidin | <10 | 48 | [10] |
| SK-N-SH | Neuroblastoma | Cantharidin | <10 | 48 | [10] |
Comparative Anticancer Effects
Apoptosis Induction
Both Cantharidin and this compound are potent inducers of apoptosis in a variety of cancer cell lines. While direct comparative studies on the rate of apoptosis are limited, individual studies demonstrate their efficacy.
This compound:
-
In oral cancer KB cells, exposure to 100 µg/ml of this compound for 24 hours resulted in morphological characteristics of apoptosis in about 90% of cells.[6]
-
It has been shown to induce apoptosis in oral cancer cells (SAS and Ca9-22) in a dose- and time-dependent manner, evidenced by nuclear condensation, TUNEL labeling, DNA fragmentation, and cleavage of PARP.[11]
-
In human leukemia Jurkat T cells, this compound treatment leads to apoptosis.[12]
-
Studies in human hepatoma BEL-7402 cells show that this compound induces apoptosis, and this correlates with a decrease in the expression of the anti-apoptotic protein Bcl-2.[2]
Cantharidin:
-
In the neuroblastoma cell lines SH-SY5Y and SK-N-SH, 10 μM cantharidin induced apoptosis in 51.0% and 68.3% of cells, respectively, after 48 hours.[10]
-
Treatment of renal cancer cells (ACHN and Caki-1) with cantharidin led to a significant increase in the apoptotic cell population.[7]
-
In colorectal cancer colo 205 cells, Cantharidin has been shown to induce apoptosis, confirmed by DAPI/TUNEL double staining and Annexin V assays.[8]
Cell Cycle Arrest
A common mechanism of anticancer drugs is the induction of cell cycle arrest, preventing cancer cells from proliferating. Both compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase.
This compound:
-
Induces G2/M phase arrest in human leukemia Jurkat T cells.[12]
-
In renal cell carcinoma, this compound has been shown to cause a dose-dependent G2/M phase cell cycle arrest.[13]
Cantharidin:
-
Induces a marked G2/M cell-cycle arrest in pancreatic cancer cells.[5]
-
In renal cancer cells (ACHN and Caki-1), cantharidin treatment significantly increased the percentage of cells in the G2/M phase.[7]
-
Causes G2/M arrest in human colorectal cancer colo 205 cells.[8]
-
In human melanoma A375.S2 cells, Cantharidin induces G2/M phase arrest.[9]
Signaling Pathways
The anticancer effects of this compound and Cantharidin are mediated through the modulation of several key signaling pathways, most notably the Wnt/β-catenin and NF-κB pathways.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Both Cantharidin and this compound have been shown to inhibit this pathway.
-
This compound: It has been reported to impair the growth of medulloblastoma cells by inhibiting Wnt/β-catenin signaling.[14] In glioma cells, this compound blocks Wnt/β-catenin signaling by promoting the demethylation of the WIF-1 promoter, a known Wnt antagonist.[3]
-
Cantharidin: In pancreatic cancer cells, Cantharidin and its derivative Norcantharidin (B1212189) have been shown to repress the stemness of cancer cells by inhibiting the β-catenin pathway.[15]
NF-κB Pathway
The NF-κB signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is linked to cancer development and progression.
-
This compound: In colorectal cancer cells, this compound has been found to regulate the TRAF5/NF-κB signaling pathway.[16][17][18] It has also been shown to suppress the phosphorylation of Akt and NF-κB expression in human breast cancer cells.[1]
-
Cantharidin: Cantharidin can activate the IKKα/IκBα/NF-κB pathway by inhibiting PP2A activity in cholangiocarcinoma cell lines.[4]
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or Cantharidin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Cantharidin and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or Cantharidin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[19][20][21]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or Cantharidin stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the cells by flow cytometry to determine the DNA content and cell cycle distribution.[22][23][24][25][26]
Conclusion
Both this compound and Cantharidin exhibit significant anticancer activity through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as Wnt/β-catenin and NF-κB. The primary advantage of this compound lies in its reportedly lower toxicity compared to Cantharidin, which is a critical consideration for therapeutic development.[1][2] The choice between these two compounds for further research and development will depend on the specific cancer type, the desired therapeutic window, and the tolerance for potential side effects. The experimental data and protocols provided in this guide offer a foundation for researchers to design and conduct further comparative studies to fully elucidate their therapeutic potential.
References
- 1. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by norcantharidin in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cantharidin and norcantharidin inhibit the ability of MCF-7 cells to adhere to platelets via protein kinase C pathway-dependent downregulation of α2 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cantharidin induces G2/M arrest and triggers apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cantharidin induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria‑dependent pathways of A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cantharidin Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norcantharidin induces cell cycle arrest and inhibits progression of human leukemic Jurkat T cells through mitogen-activated protein kinase-mediated regulation of interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 14. Norcantharidin impairs medulloblastoma growth by inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cantharidin and norcantharidin impair stemness of pancreatic cancer cells by repressing the β-catenin pathway and strengthen the cytotoxicity of gemcitabine and erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 26. docs.research.missouri.edu [docs.research.missouri.edu]
Validating the Anti-Tumor Efficacy of (Rac)-Norcantharidin In Vivo: A Comparative Guide
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a promising anti-cancer agent with reduced toxicity compared to its parent compound.[1][2] This guide provides a comparative analysis of the in vivo anti-tumor effects of NCTD, supported by experimental data from various preclinical studies. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of NCTD.
Extensive in vivo research has demonstrated the ability of NCTD to inhibit tumor growth and metastasis across a range of cancer types, including melanoma, hepatocellular carcinoma, colorectal cancer, and osteosarcoma.[1][3][4][5] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[6][7][8]
Comparative Efficacy of this compound
The anti-tumor effects of NCTD have been evaluated both as a monotherapy and in combination with other therapeutic agents. The following tables summarize key quantitative data from in vivo studies, offering a clear comparison of its performance.
Table 1: this compound Monotherapy vs. Standard Chemotherapeutics
| Cancer Model | Animal Model | Treatment Groups | Tumor Volume Reduction / Inhibition Rate | Key Findings |
| Colorectal Cancer | Nude Mice (HCT116 Xenograft) | Saline, NCTD (10 mg/kg), Oxaliplatin | On day 13, NCTD (10 mg/kg) showed inhibitory effects similar to oxaliplatin.[1] | NCTD demonstrates comparable efficacy to a standard-of-care chemotherapeutic agent in a colorectal cancer model.[1] |
| Gallbladder Carcinoma | Nude Mice (GBC-SD Xenograft) | Control, NCTD, 5-FU, NCTD+5-FU | NCTD group: Tumor volume decreased from 9.78±0.61 cm³ to 5.61±0.39 cm³; Tumor inhibitory rate of 42.63%.[9] | NCTD effectively inhibits tumor growth in a gallbladder carcinoma model.[9] |
| Colon Cancer | Nude Mice (LOVO Xenograft) | Control, NCTD (0.5, 1, 2 mg/kg/day), 5-FU | NCTD dose-dependently inhibited tumor growth.[7] Ki67 positive cells decreased with increasing NCTD dosage.[7] | NCTD inhibits tumor angiogenesis and growth in a colon cancer model.[7] |
Table 2: this compound in Combination Therapy
| Cancer Model | Animal Model | Treatment Groups | Tumor Volume Reduction / Inhibition Rate | Key Findings |
| Melanoma | DBA/2J Mice (B16-F1 Melanoma) | Control, Pentoxifylline (PTX), NCTD, PTX+NCTD | Combination therapy significantly reduced tumor volume compared to monotherapies.[3] Relative tumor volume decreased to 0.6±0.1 in the IT combination group from 18.1±1.2 in the control group.[3] | The combination of PTX and NCTD synergistically suppresses melanoma progression.[3] |
| Hepatocellular Carcinoma | Nude Mice (HepG2 Xenograft) | Control, NCTD, Crizotinib (B193316), NCTD+Crizotinib | Co-treatment with NCTD and crizotinib enhanced the attenuation of tumor growth compared to NCTD alone.[10] | NCTD in combination with a c-Met inhibitor shows enhanced anti-tumor effects in hepatocellular carcinoma.[10] |
| Hepatocellular Carcinoma | Murine Model (H22 Xenograft) | Control, NCTD, Diamminedichloroplatinum, NCTD+Diamminedichloroplatinum | Co-administration produced significant suppression of tumor growth and cancer metastasis compared to single agents.[4] | NCTD shows additive anti-cancer efficacy when combined with diamminedichloroplatinum.[4] |
Key Signaling Pathways Modulated by this compound
NCTD exerts its anti-tumor effects by targeting multiple intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways identified in the literature.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound modulates the TRAF5/NF-κB signaling pathway.
Caption: this compound blocks the VEGFR2/MEK/ERK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies on this compound.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
Protocol 1: Melanoma Murine Model
-
Animal Model: DBA/2J mice.[3]
-
Tumor Cell Line: B16-F1 melanoma cells.[3]
-
Tumor Implantation: Subcutaneous injection of B16-F1 cells.
-
Treatment Groups:
-
Administration Route: Intraperitoneal (i.p.) and intratumoral (i.t.).[3]
-
Monitoring: Tumor growth was monitored regularly.[3]
-
Endpoint Analysis: At the end of the experiment, tumors were excised for molecular analyses.[3]
-
Molecular Analyses: RNA sequencing and immunofluorescence for PI3K, AKT1, mTOR, ERBB2, BRAF, and MITF protein levels.[3]
Protocol 2: Colorectal Cancer Xenograft Model
-
Animal Model: Nude mice.[1]
-
Tumor Cell Line: HCT116 colorectal cancer cells.[1]
-
Tumor Implantation: Subcutaneous injection of HCT116 cells.
-
Treatment Groups:
-
Administration Route: Not explicitly stated, but likely intravenous or intraperitoneal for systemic treatments.
-
Monitoring: Tumor growth was measured over the treatment period.[1]
-
Endpoint Analysis: Tumors were excised for immunofluorescence analysis.[1]
-
Molecular Analyses: Immunofluorescence for Ki67, TRAF5, and p-p65.[1]
Protocol 3: Hepatocellular Carcinoma Murine Model
-
Animal Model: Murine model.[4]
-
Tumor Cell Line: H22 cancer cells.[4]
-
Tumor Implantation: Subcutaneous injection of H22 cells.
-
Treatment Groups:
-
Administration Route: Co-administration of the drugs.[4]
-
Monitoring: Tumor growth and metastasis were monitored.[4]
-
Endpoint Analysis: Tumors were excised for immunohistochemistry.[4]
-
Molecular Analyses: CD31 immunohistochemistry to assess angiogenesis.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Norcantharidin combined with diamminedichloroplatinum inhibits tumor growth and cancerometastasis of hepatic carcinoma in murine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norcantharidin inhibits growth of human gallbladder carcinoma xenografted tumors in nude mice by inducing apoptosis and blocking the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norcantharidin alone or in combination with crizotinib induces autophagic cell death in hepatocellular carcinoma by repressing c-Met-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Rac)-Norcantharidin and its Hydroxylated Analog, NCTD-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (Rac)-Norcantharidin (NCTD) and its hydroxylated derivative, (3S,3aR,4S,7R,7aS)-3-hydroxyhexahydro-4,7-epoxyisobenzofuran-1(3H)-one (herein referred to as NCTD-OH). This document summarizes their chemical properties, biological activities, and underlying mechanisms of action based on available experimental data, offering a valuable resource for researchers in oncology and medicinal chemistry.
Chemical Structure and Synthesis
This compound is a demethylated analog of cantharidin (B1668268), synthesized through a Diels-Alder reaction between furan (B31954) and maleic anhydride. NCTD-OH is a hydroxylated derivative of norcantharidin (B1212189).
Synthesis of NCTD-OH: The synthesis of (3S,3aR,4S,7R,7aS)-3-hydroxyhexahydro-4,7-epoxyisobenzofuran-1(3H)-one (NCTD-OH) is achieved through the synthetic manipulation of norcantharidin[1].
Biological Activity: A Quantitative Comparison
The primary mechanism of action for this compound is the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4][5][6] While the direct effect of NCTD-OH on these protein phosphatases has not been extensively documented in the reviewed literature, its cytotoxic effects have been evaluated in select cancer cell lines.
Table 1: In Vitro Cytotoxicity Data (GI₅₀/IC₅₀ in µM)
| Compound | HT29 (Colon) | SJ-G2 (Glioblastoma) | A2780 (Ovarian) | H460 (Lung) | MCF-7 (Breast) | SW480 (Colorectal) | A431 (Skin) | DU145 (Prostate) | BE2-C (Neuroblastoma) |
| This compound | ~45[5] | ~45[5] | ~45[5] | ~45[5] | ~45[5] | ~45[5] | ~45[5] | ~45[5] | ~45[5] |
| NCTD-OH | 14[1] | 15[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values are reported as found in the literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 2: Protein Phosphatase Inhibition Data (IC₅₀ in µM)
| Compound | Protein Phosphatase 1 (PP1) | Protein Phosphatase 2A (PP2A) |
| This compound | 9.0 ± 1.4[5] | 3.0 ± 0.4[5] |
| NCTD-OH | Not Reported | Not Reported |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through multiple signaling pathways, leading to apoptosis and inhibition of cell proliferation.
Inhibition of Protein Phosphatases
NCTD is a known inhibitor of the serine/threonine protein phosphatases PP1 and PP2A.[2][3][4][5][6] This inhibition leads to the hyperphosphorylation of several downstream proteins, disrupting cellular signaling and inducing apoptosis.
Modulation of Apoptotic Pathways
NCTD induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate caspase-9 and caspase-3, key executioners of apoptosis.[7] Furthermore, NCTD can modulate the expression of Bcl-2 family proteins, further promoting programmed cell death.
Impact on NF-κB and MAPK Signaling Pathways
NCTD has been demonstrated to regulate the TRAF5/NF-κB signaling pathway.[8][9] It downregulates TRAF5, leading to the inhibition of NF-κB activation, a critical pathway for cancer cell survival and proliferation.[8][10] Additionally, NCTD can activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, contributing to its pro-apoptotic effects.[7][11][12]
The mechanism of action for NCTD-OH is less characterized. Based on its structural similarity to NCTD, it is plausible that it shares some mechanisms, but further experimental validation is required.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine cell density based on the measurement of cellular protein content and was utilized to determine the GI₅₀ values for NCTD-OH[1].
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution (0.4% w/v in 1% acetic acid).
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[13][14][15][16][17]
Protein Phosphatase 1 and 2A Inhibition Assay
This assay measures the ability of a compound to inhibit the dephosphorylation activity of PP1 and PP2A.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant PP1 or PP2A and a phosphorylated substrate (e.g., phosphorylase a) are prepared in an assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The dephosphorylation reaction is initiated by adding the substrate.
-
Reaction Termination and Phosphate (B84403) Detection: The reaction is stopped, and the amount of released inorganic phosphate is quantified, often using a colorimetric method like the malachite green assay.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the phosphatase activity is determined.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To illustrate the complex biological processes involved, the following diagrams were generated using Graphviz (DOT language).
Conclusion
This compound is a well-studied compound with established inhibitory activity against protein phosphatases 1 and 2A, leading to broad-spectrum anticancer effects. Its hydroxylated analog, NCTD-OH, has demonstrated potent cytotoxic activity in colon and glioblastoma cancer cell lines, in some cases exceeding that of the parent compound. However, a comprehensive understanding of the mechanism of action for NCTD-OH, particularly its effect on protein phosphatases, remains to be elucidated. This guide highlights the therapeutic potential of both molecules and underscores the need for further research into the structure-activity relationships of norcantharidin derivatives to develop more potent and selective anticancer agents.
References
- 1. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin induces G2/M arrest and apoptosis via activation of ERK and JNK, but not p38 signaling in human renal cell carcinoma ACHN cells [hrcak.srce.hr]
- 12. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - ProQuest [proquest.com]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity screening by Sulforhodamine B assay (SRB) [bio-protocol.org]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SRB assay for measuring target cell killing [protocols.io]
Independent Validation of Published (Rac)-Norcantharidin Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Norcantharidin's (NCTD) performance with its parent compound, Cantharidin, and other alternatives, supported by experimental data from published findings. Detailed methodologies for key experiments are provided to facilitate independent validation.
Executive Summary
This compound, a demethylated analog of Cantharidin, has demonstrated significant anticancer activity across a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways, including the TRAF5/NF-κB and YAP pathways. Compared to Cantharidin, NCTD generally exhibits lower toxicity while retaining potent antitumor effects. This guide summarizes the quantitative data on the cytotoxic effects of NCTD and its comparators, provides detailed experimental protocols for validation, and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and its comparators in various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell viability or growth in vitro.
Table 1: IC50 Values of this compound and Cantharidin in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cantharidin IC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Carcinoma | 49.25 ± 0.3 | 12.4 ± 0.27 | 24 | [1] |
| HCT116 | Colorectal Carcinoma | 50.28 ± 0.22 | 6.32 ± 0.2 | 48 | [1] |
| SW620 | Colorectal Carcinoma | 27.74 ± 0.03 | 27.43 ± 1.6 | 24 | [1] |
| SW620 | Colorectal Carcinoma | 51.10 ± 0.25 | 14.30 ± 0.44 | 48 | [1] |
| KB | Oral Cancer | 89.56 (15.06 µg/ml) | - | 24 | [2] |
| HepG2 | Hepatocellular Carcinoma | - | - | - | |
| A549 | Non-small cell lung cancer | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: GI50 Values of this compound and its Derivatives
| Compound | HT29 (Colon) GI50 (µM) | SJ-G2 (Glioblastoma) GI50 (µM) | BE2-C (Neuroblastoma) GI50 (µM) | Reference |
| Norcantharidin (B1212189) | >100 | >100 | >100 | |
| Derivative 3 | 14 | 15 | - | |
| Derivative 16 | 19 | 21 | >100 | |
| Derivative 28 | - | - | 9 |
Table 3: Comparative IC50 Values with Standard Chemotherapeutics
| Cell Line | Cancer Type | this compound IC50 (µM) | Cisplatin (B142131) IC50 (µM) | Doxorubicin (B1662922) IC50 (µM) | Incubation Time (h) | Reference | |---|---|---|---|---|---| | HepG2 | Hepatocellular Carcinoma | - | 45 | 1.679 µg/ml | 48 |[3][4] | | A549 | Non-small cell lung cancer | - | - | 0.07 (70 nM) | 24 |[5] | | H1299 | Non-small cell lung cancer | - | - | 0.093 (93.86 nM) | 24 |[6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted with caution.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight under appropriate conditions.
-
Drug Treatment: Treat the cells with various concentrations of this compound or comparator compounds for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or comparator compounds for the specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[9]
Protein Expression Analysis (Western Blot)
This technique is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling pathway proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., TRAF5, p-p65, YAP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer, and determine the protein concentration.[10]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow.
Caption: A general experimental workflow for validating this compound findings.
Caption: NCTD inhibits the TRAF5/NF-κB signaling pathway, leading to apoptosis.[1][13][14]
Caption: NCTD promotes YAP phosphorylation, inhibiting its oncogenic activity.[15][16]
References
- 1. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]
- 14. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Repression of YAP by NCTD disrupts NSCLC progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-Norcantharidin Experiments: Navigating Reproducibility in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic effect of (Rac)-Norcantharidin, commonly quantified by the half-maximal inhibitory concentration (IC50), has been evaluated in numerous cancer cell lines. The IC50 values are influenced by the specific cell line, the duration of treatment, and the assay used. The data consistently shows a dose- and time-dependent inhibition of cell viability.[2]
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 | 104.27 ± 13.31 | [2] |
| 48 | 54.71 ± 4.53 | [2] | ||
| 72 | 37.68 ± 3.92 | [2] | ||
| HT-29 | Colorectal Cancer | 24 | 118.40 ± 6.06 | [2] |
| 48 | 41.73 ± 7.69 | [2] | ||
| 72 | 24.12 ± 1.37 | [2] | ||
| A549 | Non-Small Cell Lung Cancer | 24 | Not explicitly stated, but dose-dependent effects observed from 5-40 µM | [1] |
| ACHN | Renal Cell Carcinoma | 24 | Dose-dependent effects observed from 10-200 µmol L–1 | [4] |
| Z138 | Mantle Cell Lymphoma | 24 | Dose-dependent effects observed from 5-10 µM | [5] |
| Mino | Mantle Cell Lymphoma | 24 | Dose-dependent effects observed from 5-10 µM | [5] |
| LoVo | Colorectal Cancer | 48 | IC20 values determined at 10 and 50 µM | [6] |
| DLD-1 | Colorectal Cancer | 48 | IC20 values determined at 10 and 50 µM | [6] |
Note: The variability in IC50 values underscores the importance of establishing dose-response curves for each specific cell line and experimental setup. Factors such as cell passage number, confluency, and serum concentration in the culture medium can influence cellular sensitivity to NCTD.
Induction of Apoptosis and Cell Cycle Arrest
A consistent finding across multiple studies is the ability of this compound to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2][4]
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Key Findings | Reference |
| HCT116 | Colorectal Cancer | 120 | 48 | Apoptosis rate up to 44.23 ± 1.11%; G0-G1 arrest | [2] |
| HT-29 | Colorectal Cancer | 120 | 48 | Apoptosis rate up to 46.43 ± 5.22%; G2-M arrest | [2] |
| A549 | Non-Small Cell Lung Cancer | 5, 10, 20, 40 | 24 | Dose-dependent increase in apoptosis; G2/M phase arrest | [1] |
| ACHN | Renal Cell Carcinoma | 10, 100, 200 | 24 | Dose-dependent induction of apoptosis and G2/M phase arrest | [4] |
| LoVo & DLD-1 | Colorectal Cancer | 10, 50 | 48 | Increased apoptosis in combination with ionizing radiation; G2/M phase arrest | [6] |
| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | Induces apoptosis and sub-G1 arrest | [7] |
These findings suggest that the pro-apoptotic and cell cycle inhibitory effects of NCTD are reproducible phenomena across different cancer types. However, the specific phase of cell cycle arrest can be cell-line dependent.[2]
Experimental Protocols
To facilitate the design of reproducible experiments, this section details the common methodologies used to assess the effects of this compound.
Cell Viability Assays
-
MTT/CCK-8 Assay:
-
Seed cells in 96-well plates at a density of 1 × 10^4 cells/mL and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[2]
-
Apoptosis Assay
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Seed cells and treat with different concentrations of this compound for the desired duration (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark for 15-30 minutes.
-
Analyze the cells immediately by flow cytometry.[2]
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining:
-
Expose cells to this compound for a specified time (e.g., 48 hours).
-
Wash the cells with PBS and fix them in 70% ethanol (B145695) at 4°C for at least 24 hours.
-
Wash the cells again with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.[2]
-
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1][2][4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the molecular mechanisms of this compound, the following diagrams are provided.
Caption: General experimental workflow for assessing the anticancer effects of this compound.
This compound exerts its anticancer effects by modulating several key signaling pathways. The PI3K/Akt, MAPK/ERK, and NF-κB pathways are frequently implicated in its mechanism of action.[4][5]
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharidin inhibits DNA replication and induces apoptosis with the cleavage of initiation protein Cdc6 in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of Cells Treated with (Rac)-Norcantharidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (Rac)-Norcantharidin (NCTD) on cellular gene expression profiles, benchmarked against its parent compound, cantharidin (B1668268), and other conventional chemotherapeutic agents. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for cancer research and drug development.
Executive Summary
This compound, a demethylated analog of cantharidin, exhibits significant anti-cancer properties by modulating the expression of a wide array of genes involved in critical cellular processes. Whole-transcriptome analyses reveal that NCTD treatment leads to substantial changes in the gene expression landscape of cancer cells, affecting pathways related to cell cycle regulation, apoptosis, signal transduction, and metastasis. This guide synthesizes the available data to facilitate a comparative understanding of NCTD's mechanism of action at the molecular level.
Gene Expression Profile: this compound
Whole-transcriptome sequencing of colorectal cancer cell lines HCT116 and HT-29 treated with NCTD revealed a significant alteration in their gene expression profiles. In HCT116 cells, a total of 7831 genes were differentially expressed, with 3952 being upregulated and 3879 downregulated. In HT-29 cells, 6205 genes were differentially expressed, with 3096 upregulated and 3109 downregulated[1][2].
Key Gene Targets and Pathways Modulated by this compound:
-
Downregulation of Oncogenes and Metastasis Promoters: NCTD has been shown to decrease the expression of genes that promote cancer progression and metastasis, such as S100A4 and MACC1 in colorectal cancer cells[3].
-
Modulation of Signaling Pathways: NCTD influences several key signaling pathways implicated in cancer:
-
Wnt/β-catenin Pathway: NCTD can inhibit this pathway, which is crucial for cell proliferation and self-renewal[4].
-
TRAF5/NF-κB Pathway: This pathway is a key target of NCTD in colorectal cancer[1][2].
-
YAP Pathway: NCTD has been observed to regulate the YAP pathway, which is involved in cisplatin (B142131) resistance in non-small cell lung cancer[5].
-
-
Induction of Apoptosis: NCTD upregulates the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting programmed cell death in cancer cells.
Comparison with Alternative Anti-Cancer Agents
This section compares the gene expression effects of NCTD with its parent compound, cantharidin, and other widely used chemotherapeutic drugs. It is important to note that the data for cisplatin, doxorubicin, and 5-fluorouracil (B62378) are derived from different studies and experimental systems, so direct comparisons should be interpreted with caution.
This compound vs. Cantharidin
A direct comparison in colorectal cancer cell lines revealed that while both compounds inhibit the expression of metastasis-inducing genes S100A4 and MACC1, cantharidin is a more potent inhibitor of their mRNA and protein expression[3]. However, NCTD is known to have a better safety profile with fewer side effects.
| Feature | This compound | Cantharidin | Reference |
| Effect on S100A4 & MACC1 mRNA | Inhibitory | More potent inhibition | [3] |
| Toxicity | Lower toxicity | More toxic | [1][2] |
This compound vs. Other Chemotherapeutics (Cross-Study Comparison)
| Agent | Cell Line(s) (Example) | No. of Differentially Expressed Genes (DEGs) | Key Affected Pathways/Genes | Reference |
| This compound | HCT116, HT-29 (Colorectal) | 7831 (HCT116), 6205 (HT-29) | TRAF5/NF-κB, Wnt/β-catenin, Apoptosis | [1][2] |
| Cisplatin | SGC7901 (Gastric) | 3165 (2014 up, 1151 down) | PI3K-Akt, Rap1 signaling, Proteoglycans in cancer | [6] |
| Doxorubicin | MG63 (Osteosarcoma) | 3278 (1607 up, 1671 down) | NOD-like receptor signaling, Apoptosis, TNF signaling | [7] |
| 5-Fluorouracil (5-FU) | Colorectal Tumors | Variable | Dihydropyrimidine dehydrogenase (DPD), Thymidylate synthase (TS), Thymidine phosphorylase (TP) | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Modulated by this compound
The following diagram illustrates the key signaling pathways affected by NCTD treatment in cancer cells, leading to apoptosis and inhibition of proliferation.
Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.
Experimental Workflow for Gene Expression Profiling
The diagram below outlines a typical workflow for analyzing gene expression changes in cells treated with an anti-cancer agent using RNA sequencing.
Caption: A generalized workflow for RNA sequencing-based gene expression profiling.
Experimental Protocols
Whole-Transcriptome Sequencing of NCTD-Treated Cells
-
Cell Lines: HCT116 and HT-29 human colorectal carcinoma cells.
-
Treatment: Cells were treated with NCTD at varying concentrations.
-
RNA Extraction: Total RNA was extracted from the cells, followed by quality control checks.
-
Library Preparation and Sequencing: mRNA was purified and used to synthesize double-stranded cDNA. The cDNA underwent end-repair, adapter ligation, and size selection. Sequencing was performed on the prepared libraries[1][2].
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.
-
Treatment: Cells are exposed to various concentrations of the test compound (e.g., NCTD) for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically around 570 nm) to determine cell viability.
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
Conclusion
This compound significantly alters the gene expression profiles of cancer cells, targeting key pathways involved in tumorigenesis and metastasis. While its effects on specific genes may differ in potency compared to its parent compound, cantharidin, its favorable safety profile makes it a compelling candidate for further investigation. The comparative data presented in this guide, though largely based on cross-study analysis for conventional chemotherapeutics, highlights the distinct molecular mechanisms of NCTD and provides a foundation for future research into its potential as a standalone or combination therapy in cancer treatment. The detailed protocols and workflow diagrams serve as a practical resource for researchers designing and interpreting studies on the molecular effects of anti-cancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cantharidin and Its Analogue Norcantharidin Inhibit Metastasis—Inducing Genes S100A4 and MACC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation Sequencing Analysis of mRNA Profile in Cisplatin-Resistant Gastric Cancer Cell Line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. aacrjournals.org [aacrjournals.org]
Side-by-Side Analysis of (Rac)-Norcantharidin and 5-FU: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of (Rac)-Norcantharidin (NCTD) and 5-Fluorouracil (B62378) (5-FU), two prominent compounds in cancer research. Designed for researchers, scientists, and drug development professionals, this document presents a side-by-side analysis of their mechanisms of action, efficacy, and cellular effects, supported by experimental data and detailed protocols.
Introduction
This compound, a demethylated analog of cantharidin, is a small molecule inhibitor of protein phosphatase 2A (PP2A) that has demonstrated broad anti-tumor activity. 5-Fluorouracil is a pyrimidine (B1678525) analog and a cornerstone of chemotherapy for various solid tumors, primarily functioning as a thymidylate synthase inhibitor. This guide aims to provide an objective comparison to aid researchers in evaluating these two compounds for their specific research applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and 5-FU across a range of cancer cell lines.
Table 1: Comparative IC50 Values of this compound and 5-FU in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-FU IC50 (µM) | Treatment Duration (h) | Reference |
| HeLa | Cervical Cancer | 40.96 ± 5.33 | 5.96 ± 0.33 | 72 | [1] |
| SiHa | Cervical Cancer | 100.12 ± 0.30 | 4.52 ± 0.30 | 72 | [1] |
| HCT116 | Colorectal Cancer | 54.71 ± 4.53 | ~1-10 (varies) | 48-72 | [2][3] |
| HT-29 | Colorectal Cancer | 41.73 ± 7.69 | ~10-100 (varies) | 48-72 | [2][3] |
| A549 | Non-Small Cell Lung Cancer | 13.1 | >10 | 24 | [4] |
| DU145 | Prostate Cancer | ~25-100 (dose-dependent inhibition) | Not specified | 24 | [5] |
| ES2 | Ovarian Cancer | 10.72 µg/mL (~59.8 µM) | Not specified | Not specified | |
| SKOV3 | Ovarian Cancer | 11.58 µg/mL (~64.6 µM) | Not specified | Not specified | |
| Jurkat | T-cell Leukemia | Dose-dependent inhibition | Not specified | Not specified | [6] |
Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used and the metabolic state of the cells.
Table 2: Comparison of Apoptosis Induction and Cell Cycle Arrest
| Compound | Cell Line | Concentration (µM) | Apoptosis (%) | Cell Cycle Arrest | Reference |
| This compound | A549 | Dose-dependent | Up to 40.1 | G2/M | [4] |
| This compound | DU145 | 100 | 27.3 ± 2.47 | Not specified | [5] |
| This compound | Jurkat | Not specified | Increased | G2/M | [6] |
| 5-FU | HCT116 | Not specified | Increased | S-phase | [2] |
| 5-FU | SW480 | 50 | Increased | Not specified | [7] |
| 5-FU | Oral Cancer Cells | 20 mg/ml | Increased | G1 and S phase alterations | [8] |
| 5-FU & NCTD (Combination) | HeLa | NCTD (25), 5-FU (10) | Synergistic Increase | Not specified | [9] |
| 5-FU & NCTD (Combination) | SiHa | NCTD (25), 5-FU (10) | Synergistic Increase | Not specified | [9] |
Mechanisms of Action: Signaling Pathways
This compound and 5-FU exert their anticancer effects through distinct molecular mechanisms, impacting different signaling pathways.
This compound Signaling Pathways
NCTD is known to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways, including the MAPK and PI3K/Akt pathways.
Caption: Signaling pathways modulated by this compound.
5-Fluorouracil Signaling Pathways
5-FU primarily acts as an antimetabolite, inhibiting thymidylate synthase and leading to DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways.
Caption: Mechanism of action of 5-Fluorouracil.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and 5-FU on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and 5-FU stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or 5-FU and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution using flow cytometry.
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
PBS (Phosphate-Buffered Saline)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis by PI staining.
Conclusion
This guide provides a comparative overview of this compound and 5-Fluorouracil, highlighting their distinct mechanisms of action and cytotoxic effects on various cancer cell lines. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating informed decisions in experimental design and compound selection. Further research into the synergistic potential of these two compounds, as suggested by some studies[1][9], may open new avenues for combination cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin Induced DU145 Cell Apoptosis through ROS-Mediated Mitochondrial Dysfunction and Energy Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin induces cell cycle arrest and inhibits progression of human leukemic Jurkat T cells through mitogen-activated protein kinase-mediated regulation of interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
(Rac)-Norcantharidin: A Comparative Guide for Lead Compound Validation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268), has emerged as a compelling lead compound in anticancer drug development.[1] Its appeal lies in its comparable therapeutic effects to cantharidin but with significantly reduced toxicity, a critical factor in advancing preclinical candidates.[2][3] This guide provides a comprehensive comparison of this compound with its parent compound and synthetic derivatives, supported by experimental data and detailed protocols to aid in its validation and further development.
Performance Comparison: Cytotoxicity and Enzyme Inhibition
This compound and its derivatives have been extensively evaluated for their cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of action for this class of compounds is the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), crucial regulators of cellular processes.[4][5]
Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound, Cantharidin, and various synthetic analogs across multiple cancer cell lines, demonstrating their relative potencies.
Table 1: IC₅₀ Values (µM) of Norcantharidin (B1212189) vs. Cantharidin in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (NCTD) | Cantharidin | Reference |
| HCT116 | Colorectal Cancer | 54.71 (48h) | 6.32 (48h) | [6] |
| SW620 | Colorectal Cancer | 51.10 (48h) | 14.30 (48h) | [6] |
| MCF-7 | Breast Cancer | 105.34 (72h) | 11.96 (72h) | [5] |
| KB | Oral Cancer | 15.06 µg/ml (24h) | - | [7] |
| HepG2 | Liver Cancer | 40 (24h) | - | [8] |
| A2780 | Ovarian Carcinoma | ~45 | - | [9] |
| HT29 | Colorectal Carcinoma | ~45 | - | [9] |
| H460 | Lung Carcinoma | ~45 | - | [9] |
| DU145 | Prostate Carcinoma | ~45 | - | [9] |
Table 2: IC₅₀ Values (µM) of Norcantharidin and its Analogs for PP1 and PP2A Inhibition
| Compound | PP1 IC₅₀ (µM) | PP2A IC₅₀ (µM) | Reference |
| Norcantharidin | 9.0 ± 1.4 | 3.0 ± 0.4 | [9] |
| Analog 10 | 13 ± 5 | 7 ± 3 | [10] |
| Analog 16 | 18 ± 8 | 3.2 ± 0.4 | [10] |
| Morphilino-substituted (9) | - | 2.8 ± 0.10 | [9] |
| Thiomorpholine-substituted (10) | 3.2 ± 0 | 5.1 ± 0.41 | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and identifying potential biomarkers for patient stratification.
TRAF5/NF-κB Signaling Pathway
Recent studies have shown that NCTD can suppress the proliferation of colon cancer cells by modulating the TRAF5/NF-κB signaling pathway, ultimately leading to apoptosis.[2]
Sonic Hedgehog (Shh) Signaling Pathway
Norcantharidin has also been shown to repress the Sonic hedgehog (Shh) signaling pathway, which can contribute to overcoming multidrug resistance in cancer cells.[11]
Experimental Protocols
To facilitate the validation and comparison of this compound and its analogs, detailed protocols for key experimental assays are provided below.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
This compound or analog compounds
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[9][10][12]
Protein Phosphatase 1 and 2A (PP1/PP2A) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the serine/threonine phosphatases PP1 and PP2A.
Materials:
-
Purified PP1 and PP2A enzymes
-
Phosphorylated substrate (e.g., phosphorylase a for PP1, or a synthetic phosphopeptide for PP2A)
-
Assay buffer
-
Malachite green solution (for colorimetric detection of released phosphate)
-
This compound or analog compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the test compound at various concentrations, and the purified PP1 or PP2A enzyme.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the phosphorylated substrate.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of free phosphate (B84403) released using a colorimetric method, such as the malachite green assay.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ values.[13][14][15]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound or analog compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.[16][17][18]
Experimental Workflow
The following diagram illustrates a typical workflow for the initial validation of this compound or its analogs as potential drug leads.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of therapeutic safety of norcantharidin, N-farnesyloxy-norcantharimide, and N-farnesyl-norcantharimide against Jurkat T cells relative to human normal lymphoblast: A quantitative pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Norcantharidin inhibits TOP2A expression via H3K27me3 mediated epigenetic regulation to alleviate the progression of hepatocellular carcinoma [frontiersin.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. genecards.org [genecards.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Safety Operating Guide
Proper Disposal of (Rac)-Norcantharidin: A Guide for Laboratory Professionals
Effective and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. (Rac)-Norcantharidin, a demethylated derivative of Cantharidin, is utilized in research for its antitumor properties.[1] Due to its high physiological activity and potential hazards, it must be handled and disposed of as regulated hazardous waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound and materials contaminated with it.
Hazard Identification and Waste Classification
Before handling, it is crucial to understand the hazards associated with this compound. It is classified as a hazardous substance, and its waste must be managed accordingly.
-
Acute Toxicity: Norcantharidin's parent compound, Cantharidin, is classified as "Fatal if swallowed" (Acute Toxicity, Oral, Category 2).[2] this compound should be handled with the same level of precaution.
-
Irritation: It is known to cause skin irritation and serious eye irritation.[3]
-
Antineoplastic Properties: Due to its use as an anti-cancer agent, it should be handled as a potentially cytotoxic or antineoplastic compound.[4][5]
-
Regulatory Status: In the United States, waste from acutely hazardous chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Cantharidin is listed as a "P-listed" hazardous waste (Code: P024). Given its structural similarity and toxicity profile, this compound waste should be conservatively managed as a P-listed waste, which has stringent accumulation limits (e.g., a maximum of one quart at a time in a satellite accumulation area).[6]
The table below summarizes key hazard and disposal information.
| Parameter | Information | Source |
| Waste Classification | Acutely Hazardous Waste (Recommended to manage as RCRA P-listed waste) | [6] |
| Primary Hazards | Fatal if swallowed, Causes skin irritation, Causes serious eye irritation | [2][3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, Protective gloves (chemotherapy-grade recommended), Lab coat | [2][7] |
| Disposal Recommendation | Dispose of contents/container to an approved hazardous waste disposal plant via a licensed contractor | [2][8] |
| Spill Cleanup | Absorb with inert material (e.g., dry sand), collect in a sealed container for disposal. Avoid dust formation. | [8] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not empty into drains or surface water. | [3][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, collection, storage, and transfer. On-site chemical neutralization is not recommended due to the compound's stability and high toxicity; disposal should be handled by a professional waste management service.[7][9]
Step 1: Segregate Waste at the Point of Generation Proper segregation is essential to ensure safety and compliance.[10] Never mix hazardous waste with non-hazardous trash.[11]
-
Bulk Waste: This includes unused or expired this compound powder, stock solutions, and materials used to clean up significant spills. These are considered acutely hazardous.[12]
-
Trace-Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, gloves, bench paper, pipette tips, and labware that have come into contact with the substance.[12]
Step 2: Use Designated Waste Containers Use appropriate, clearly labeled containers for waste collection.[13]
-
For Bulk Waste: Collect all bulk this compound waste in a dedicated, leak-proof container clearly labeled as "Hazardous Waste."[7] Given its status as a hazardous drug, a black RCRA container is often recommended.[7][14]
-
For Trace-Contaminated Sharps: Needles, syringes, and contaminated broken glass must be placed in a designated, puncture-resistant sharps container, typically yellow for chemotherapy/cytotoxic waste.[7][11]
-
For Trace-Contaminated Solids: Gloves, gowns, and other contaminated lab supplies should be collected in a designated hazardous waste bag (e.g., a yellow chemotherapy waste bag) inside a rigid container.[10][12]
Step 3: Proper Labeling All waste containers must be accurately and completely labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Cytotoxic")[13]
-
The date accumulation started
Step 4: Safe Storage in a Satellite Accumulation Area (SAA) Store sealed waste containers in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator.[6]
-
Keep containers securely closed except when adding waste.[2]
-
Store away from incompatible materials.[2]
-
Adhere to accumulation limits. For P-listed wastes, this is typically 1 quart for liquid waste or 1 kg for solid waste. Once this limit is reached, the waste must be moved to a central storage area within three days.[6]
Step 5: Arrange for Professional Disposal The final step is the transfer of the waste to a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
-
Do not dispose of this compound waste down the sink, in regular trash, or through any other unapproved method.[15][11]
-
The approved disposal method for this type of waste is typically high-temperature incineration at a RCRA-certified facility.[12][16]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double chemotherapy-grade gloves, a lab coat or gown, and safety goggles.
-
Contain and Clean:
-
For solid spills: Gently cover with an absorbent material to avoid raising dust. Carefully sweep or scoop the material into a designated hazardous waste container.[2]
-
For liquid spills: Cover with an inert absorbent material (e.g., chemical sorbent pads, sand).
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent, and collect all cleanup materials as hazardous waste.
-
Dispose: All materials used for spill cleanup must be disposed of as bulk this compound hazardous waste.[13]
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. odu.edu [odu.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. ptb.de [ptb.de]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. educat.med.utah.edu [educat.med.utah.edu]
- 15. carlroth.com [carlroth.com]
- 16. services.gov.krd [services.gov.krd]
Personal protective equipment for handling (Rac)-Norcantharidin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Norcantharidin. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Nitrile gloves | Single-use nitrile gloves are essential to avoid direct skin contact.[1] Always inspect gloves for integrity before use. Employ proper glove removal technique to prevent contaminating your hands. For tasks with a higher risk of splashing, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes. |
| Face shield | A face shield should be worn in addition to safety glasses or goggles whenever there is a significant risk of splashing or aerosolization.[2] | |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator when handling the powder form of the compound, especially if dust may be generated.[3] Ensure the respirator is tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Body Protection | Laboratory coat or impervious gown | A lab coat should be worn to protect personal clothing. For procedures with a higher risk of contamination, a disposable or washable gown designed to resist chemical permeation is recommended.[1][4] |
Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
After inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse the eyes cautiously with water for several minutes.[5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[5]
-
If swallowed: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect any solid waste, including contaminated gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour this waste down the drain.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[5]
Always consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
